CAL-130 Racemate
説明
Structure
3D Structure
特性
IUPAC Name |
2-[1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYVJBBSBPUKBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437703 | |
| Record name | CAL-130 Racemate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474012-90-3 | |
| Record name | CAL-130 Racemate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CAL-130 Racemate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAL-130 Racemate is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms. As the racemic mixture of CAL-130, it represents a valuable tool for investigating the roles of PI3Kδ and PI3Kγ in various cellular processes, particularly in the context of cancer and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and a visual representation of its engagement with the PI3K/AKT signaling pathway.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers and inflammatory conditions, making PI3K isoforms attractive targets for therapeutic intervention.[1] Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1] The p110δ and p110γ isoforms are primarily expressed in hematopoietic cells and play crucial roles in immune cell signaling.
CAL-130 is a potent inhibitor of both PI3Kδ and PI3Kγ.[2] this compound, as the name suggests, is the racemic mixture of CAL-130, containing equal amounts of its enantiomers. It serves as a key research compound for studying the combined inhibition of these two important PI3K isoforms.
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of the p110δ and p110γ catalytic subunits of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a crucial second messenger that recruits and activates downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[3][4]
By blocking the production of PIP3, this compound effectively downregulates the entire PI3K/AKT signaling cascade. This leads to the inhibition of downstream effectors that control cell cycle progression, survival, and proliferation.[1][3][4]
Quantitative Data
The inhibitory activity of CAL-130 has been quantified against various PI3K isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for the δ and γ isoforms.
| PI3K Isoform | IC50 (nM) |
| p110δ | 1.3[2] |
| p110γ | 6.1[2] |
| p110α | 115[2] |
| p110β | 56[2] |
Table 1: In vitro inhibitory activity of CAL-130 against Class I PI3K isoforms.
Signaling Pathway
The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by this compound.
Caption: PI3K/AKT signaling pathway inhibited by this compound.
Experimental Protocols
In Vitro PI3K Enzyme Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against PI3K isoforms using a luminescence-based kinase assay that measures the amount of ADP produced.
Materials:
-
Recombinant human PI3K enzymes (p110δ/p85 and p110γ/p85)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[5]
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
ATP
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[5]
-
Add 10 µL of the diluted PI3K enzyme solution to each well.[5]
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[5]
-
Initiate the kinase reaction by adding 10 µL of a mixture of ATP and PIP2 substrate to each well.[5]
-
Incubate the reaction at 30°C for 60 minutes.[5]
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro PI3K enzyme inhibition assay.
Cell Viability (MTT) Assay
This protocol assesses the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a hematopoietic cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).[6]
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).[6]
-
Incubate the cells for a specified period (e.g., 72 hours).[5]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the IC50 value.
Caption: Workflow for the cell viability (MTT) assay.
Synthesis
The synthesis of this compound involves a multi-step process. A generalized synthetic route for related quinazoline (B50416) derivatives suggests the following key steps, though a specific, detailed protocol for the racemic synthesis of CAL-130 was not publicly available in the searched literature. The synthesis would likely involve the preparation of a substituted quinazoline core followed by coupling with a pyrimidine (B1678525) carboxamide moiety.
A plausible, though unconfirmed, retrosynthetic analysis suggests the disconnection at the amine linkage to the quinazoline ring and the ether linkage on the quinazoline core. Key starting materials would likely include a substituted anthranilonitrile and a pyrimidine derivative.
Conclusion
This compound is a valuable pharmacological tool for the investigation of PI3Kδ and PI3Kγ signaling. Its high potency and selectivity make it suitable for a range of in vitro and cell-based assays to probe the functional consequences of dual PI3Kδ/γ inhibition. The experimental protocols provided in this guide offer a starting point for researchers to characterize the effects of this compound in their specific systems of interest. Further research into the distinct roles of each enantiomer within the racemate may provide deeper insights into the stereospecific interactions with the PI3K enzymes.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
CAL-130 Racemate: A Technical Guide on its Mechanism of Action as a Dual PI3Kδ/γ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAL-130 is a potent and selective small molecule inhibitor of the class I phosphoinositide 3-kinases (PI3Ks), with pronounced activity against the p110δ and p110γ isoforms.[1] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many human cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of CAL-130, with a focus on its isoform selectivity, the downstream cellular consequences of its inhibitory activity, and the experimental methodologies used to characterize it. While this document addresses CAL-130 as a racemate, the publicly available scientific literature does not explicitly state whether the reported biological activities are for the racemic mixture or a specific enantiomer.
Core Mechanism of Action: Dual Inhibition of PI3Kδ and PI3Kγ
CAL-130 exerts its biological effects through the competitive inhibition of the ATP-binding site of the p110δ and p110γ catalytic subunits of PI3K. This dual specificity is a key feature of its mechanism of action, as both isoforms play crucial, albeit partially non-redundant, roles in the development and progression of certain hematological malignancies, particularly T-cell acute lymphoblastic leukemia (T-ALL).[1]
The PI3K pathway is initiated by the activation of cell surface receptors, which leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. The activation of Akt triggers a cascade of downstream signaling events that promote cell survival and proliferation.
By inhibiting p110δ and p110γ, CAL-130 effectively blocks the production of PIP3 and subsequently suppresses the activation of Akt and its downstream signaling cascade. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on this pathway for their survival.[1]
Signaling Pathway Diagram
Caption: PI3K signaling pathway and the inhibitory action of CAL-130.
Quantitative Data: Isoform Selectivity
The inhibitory potency of CAL-130 against the four class I PI3K isoforms has been determined in enzymatic assays. The half-maximal inhibitory concentrations (IC50) demonstrate a clear selectivity for the p110δ and p110γ isoforms.
| PI3K Isoform | IC50 (nM) |
| p110α | 115 |
| p110β | 56 |
| p110δ | 1.3 |
| p110γ | 6.1 |
| Data from MedchemExpress, citing Subramaniam et al., Cancer Cell 2012.[1] |
Experimental Protocols
In Vitro PI3K Enzymatic Assay
The isoform selectivity of CAL-130 was determined using an in vitro kinase assay with purified recombinant PI3K isoforms. The following is a representative protocol based on standard methodologies in the field.
Objective: To determine the IC50 values of CAL-130 against p110α, p110β, p110δ, and p110γ.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101)
-
CAL-130
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Stop solution (e.g., EDTA)
-
Scintillation counter or luminescence plate reader
Procedure:
-
A serial dilution of CAL-130 is prepared in the kinase assay buffer.
-
The recombinant PI3K enzyme for each isoform is added to the wells of a microtiter plate.
-
The serially diluted CAL-130 or a vehicle control (e.g., DMSO) is added to the respective wells and pre-incubated with the enzyme for a defined period (e.g., 10-15 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of PIP2 substrate and ATP (spiked with [γ-³²P]ATP for radiometric detection or cold ATP for luminescence-based detection).
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution.
-
The amount of phosphorylated PIP2 (PIP3) or the amount of ADP produced is quantified. For radiometric assays, the radiolabeled PIP3 is separated and measured using a scintillation counter. For luminescence-based assays, the amount of ADP is converted to a luminescent signal that is read by a plate reader.
-
The percentage of inhibition for each concentration of CAL-130 is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Experimental Workflow Diagram
Caption: General workflow for an in vitro PI3K kinase inhibition assay.
Conclusion
CAL-130 is a potent dual inhibitor of PI3Kδ and PI3Kγ, demonstrating significant selectivity over other class I PI3K isoforms. Its mechanism of action, centered on the blockade of the PI3K/Akt signaling pathway, provides a strong rationale for its investigation as a therapeutic agent in cancers that are dependent on this pathway, such as certain leukemias and lymphomas. The provided data and experimental protocols offer a foundational understanding for researchers and drug development professionals working with this and similar targeted therapies. Further investigation into the specific stereoisomer responsible for the observed activity could provide deeper insights into its molecular interactions and guide the development of next-generation PI3K inhibitors.
References
CAL-130 Racemate: A Technical Overview of a Potent PI3Kδ/γ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][4][5] The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[4][6] Four isoforms of the p110 catalytic subunit exist: α, β, γ, and δ.[3][6] While p110α and p110β are ubiquitously expressed, the expression of p110δ and p110γ is primarily restricted to leukocytes, making them attractive targets for hematological malignancies and inflammatory diseases.[6]
CAL-130 is a potent small molecule inhibitor that demonstrates high selectivity for the p110δ and p110γ isoforms of PI3K.[7][8] This technical guide provides an in-depth overview of CAL-130 racemate, its inhibitory activity, the experimental protocols used for its characterization, and its effects on the PI3K/AKT signaling pathway.
Biochemical Activity and Selectivity
This compound is the racemic mixture of CAL-130 and functions as a potent inhibitor of PI3Kδ and PI3Kγ.[9][10][11][12][13] The inhibitory activity of CAL-130 has been quantified using in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| PI3K Isoform | IC50 (nM) |
| p110δ | 1.3[7][8] |
| p110γ | 6.1[7][8] |
| p110α | 115[7][8] |
| p110β | 56[7][8] |
| Table 1: Inhibitory Activity of CAL-130 against Class I PI3K Isoforms. |
As the data indicates, CAL-130 displays significant selectivity for the δ and γ isoforms over the α and β isoforms.
Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
CAL-130 exerts its effects by inhibiting the catalytic activity of PI3Kδ and PI3Kγ, which are crucial components of the PI3K/AKT/mTOR signaling cascade.[1] By blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), CAL-130 prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[1][2] This disruption of the signaling pathway ultimately leads to the inhibition of cell growth, proliferation, and survival in cells dependent on PI3Kδ and PI3Kγ signaling.[1]
Caption: PI3K/AKT Signaling Pathway Inhibition by this compound.
Experimental Protocols
This section details the methodologies employed to characterize the activity of this compound.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of recombinant PI3K isoforms and the inhibitory effect of CAL-130. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4][6][14][15][16]
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[14]
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the recombinant PI3K enzyme, the lipid substrate (PIP2), and the this compound dilution (or vehicle control).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP at a concentration consistent with the Km for each enzyme.[7][8]
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[17]
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14][17]
-
ADP to ATP Conversion and Signal Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and to initiate the luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[4][14]
-
Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the effect of CAL-130 on the proliferation of cancer cell lines.
Materials:
-
CCRF-CEM cells (human T-cell acute lymphoblastic leukemia cell line)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hemocytometer
-
Trypan blue solution
Procedure:
-
Cell Seeding: Seed CCRF-CEM cells at a defined density in a multi-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 2.5, and 5 µM) or vehicle control.[7][8]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Cell Counting: At the end of the incubation period, harvest the cells and perform a cell count using a hemocytometer and trypan blue exclusion to differentiate between viable and non-viable cells.[7][8]
-
Data Analysis: Determine the effect of CAL-130 on cell proliferation by comparing the number of viable cells in the treated wells to the control wells.
In Vivo Xenograft Model in Mice
This protocol outlines a general workflow for evaluating the in vivo efficacy of a PI3K inhibitor like CAL-130 in a tumor xenograft model.[1][18][19][20][21][22]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Cancer cell line (e.g., CCRF-CEM cells engineered to express luciferase for bioluminescence imaging)[7][8]
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose, 0.1% Tween 80)[7][8]
-
D-luciferin for imaging
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.[7][8]
-
Tumor Growth: Allow the tumors to establish and reach a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg) or vehicle control via oral gavage at a defined schedule (e.g., every 8 hours for a specified number of days).[7][8]
-
Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers or through bioluminescence imaging after intraperitoneal injection of D-luciferin.[7][8]
-
Animal Health Monitoring: Monitor the general health of the animals, including body weight and any signs of toxicity.
-
Efficacy Assessment: At the end of the study, assess the efficacy of this compound by comparing the tumor growth in the treated group to the control group. In survival studies, monitor the animals until a predefined endpoint is reached.[7][8]
Caption: Experimental Workflow for this compound Characterization.
Conclusion
This compound is a potent and selective dual inhibitor of PI3Kδ and PI3Kγ. Its mechanism of action, centered on the inhibition of the PI3K/AKT signaling pathway, provides a strong rationale for its investigation in hematological malignancies and other diseases where these isoforms play a key oncogenic role. The experimental protocols detailed in this guide provide a framework for the continued evaluation of CAL-130 and similar targeted therapies. Further research will be crucial to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from its use.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. promega.com [promega.com]
- 5. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 6. ADP-Glo™ Kinase Assay with Lipid Kinase Substrates [promega.jp]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cal 130 hydrochloride — TargetMol Chemicals [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | PI3K 抑制剂 | MCE [medchemexpress.cn]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. promega.com [promega.com]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Patient-derived xenografts reveal limits to PI3K/mTOR- and MEK-mediated inhibition of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Navigating the Stereochemical Maze: A Technical Guide to Racemic Compounds
In the intricate world of drug discovery and development, understanding the stereochemistry of a molecule is paramount. Many chiral molecules, existing as non-superimposable mirror images called enantiomers, are synthesized and initially evaluated as a 1:1 mixture of these enantiomers, known as a racemate.[1][2] This guide provides a comprehensive technical overview of the chemical structure, properties, and analytical considerations for a representative racemic compound, offering a foundational framework for researchers and scientists in the field. While specific data for a compound designated "CAL-130 racemate" is not publicly available, this document serves as a template for the characterization of such molecules.
Chemical Structure and Physicochemical Properties
A racemic mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out.[1] The physical properties of a racemate can sometimes differ from those of its individual pure enantiomers.[1]
Table 1: Physicochemical Properties of a Representative Racemic Compound
| Property | Value |
| Molecular Formula | C₂₀H₂₅N₃O₄ |
| Molecular Weight | 387.43 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 155-160 °C |
| Solubility in Water | 0.5 mg/mL |
| Solubility in DMSO | >50 mg/mL |
| logP | 2.8 |
| pKa | 8.2 (basic) |
Note: The data presented in this table is hypothetical and serves as an illustrative example.
Biological Activity and Signaling Pathways
The biological activity of a racemic compound is the composite of the activities of its constituent enantiomers. It is common for one enantiomer (the eutomer) to exhibit the desired pharmacological activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, understanding the contribution of each enantiomer is a critical step in drug development.
Below is a conceptual diagram of a generic signaling pathway that a pharmacologically active compound might modulate.
Caption: A diagram illustrating a hypothetical signal transduction pathway.
Experimental Protocols
Synthesis of a Racemic Compound
The synthesis of a racemic mixture is often more straightforward than an asymmetric synthesis of a single enantiomer. A generalized protocol is as follows:
-
Reaction Setup: Reactants are dissolved in an appropriate solvent in a reaction vessel under controlled temperature and atmospheric conditions.
-
Reagent Addition: A key reagent is added, often dropwise, to initiate the reaction that creates the chiral center. Without a chiral catalyst or auxiliary, the formation of both enantiomers is equally probable.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the mixture is "worked up" to quench the reaction and remove excess reagents. This may involve washing with aqueous solutions and separation of organic and aqueous layers.
-
Purification: The crude product is purified to isolate the racemic compound. Common purification techniques include column chromatography, crystallization, or distillation.
-
Characterization: The structure and purity of the final racemic compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Chiral Resolution and Analysis
To evaluate the individual enantiomers, the racemate must be separated, a process known as chiral resolution.
-
Method Selection: A suitable chiral resolution method is chosen. Common methods include:
-
Chiral Chromatography: Using a chiral stationary phase (CSP) in HPLC or Supercritical Fluid Chromatography (SFC) to physically separate the enantiomers.
-
Diastereomeric Crystallization: Reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization. The resolving agent is then removed to yield the pure enantiomers.
-
-
Separation: The chosen method is implemented to separate the two enantiomers.
-
Analysis of Enantiomeric Purity: The enantiomeric excess (ee) of the separated enantiomers is determined, typically using chiral HPLC.
Biological Evaluation
The biological activity of the racemate and the individual enantiomers is assessed through a series of in vitro and/or in vivo assays.
-
In Vitro Assays:
-
Binding Assays: To determine the affinity of the compounds for their biological target.
-
Enzyme Inhibition Assays: To measure the potency of the compounds in inhibiting a target enzyme.
-
Cell-Based Assays: To evaluate the effect of the compounds on cellular functions, such as proliferation, apoptosis, or signaling pathways.
-
-
In Vivo Studies:
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in animal models.
-
Efficacy Studies: To evaluate the therapeutic effect of the compounds in disease models.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the characterization of a racemic compound.
Caption: A flowchart depicting the characterization of a racemic compound.
References
Synthesis of CAL-130 Racemate: A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Mechanism of Action, and Relevant Signaling Pathways of a Novel PI3K Inhibitor for Preclinical Research.
This technical guide provides a comprehensive overview of the synthesis of the racemic form of CAL-130, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) isoforms p110γ and p110δ. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical investigation of this compound.
Note on Compound Identification: Initial database searches for "CAL-130" may yield ambiguous results, often pointing to the glycoprotein (B1211001) gp130. It is crucial to distinguish that CAL-130 is a specific small molecule inhibitor with the CAS number 1431697-74-3.
Introduction to CAL-130
CAL-130 is a novel phosphoinositide 3-kinase (PI3K) inhibitor with high selectivity for the p110δ and p110γ isoforms.[1][2] These isoforms are primarily expressed in leukocytes and are integral to immune cell signaling.[3] The targeted inhibition of p110δ and p110γ presents a promising therapeutic strategy for various inflammatory diseases and hematological malignancies.[3] Preclinical studies have demonstrated the ability of CAL-130 to block the activities of both PI3Kγ and PI3Kδ in thymocytes, preventing the phosphorylation of Akt (Ser473) and attenuating calcium flux in response to T cell receptor (TCR) stimulation.[4] In vivo studies in mice have shown that treatment with CAL-130 significantly impacts thymus size and cellularity.[4]
Biological Activity of CAL-130
The inhibitory activity of CAL-130 against Class I PI3K isoforms has been quantified, demonstrating its high potency and selectivity.
| PI3K Isoform | IC50 (nM) |
| p110α | 115 |
| p110β | 56 |
| p110γ | 6.1[1][5][6] |
| p110δ | 1.3[1][5][6] |
| Table 1: In vitro inhibitory activity of CAL-130 against PI3K isoforms.[1][5][6] |
Proposed Racemic Synthesis of CAL-130
While a detailed, publicly available experimental protocol for the synthesis of CAL-130 is not available due to its preclinical status, a plausible synthetic route for its core structure, a substituted imidazo[1,2-b]pyrazole, can be proposed based on established synthetic methodologies for this class of compounds. A common and efficient method for the construction of the imidazo[1,2-b]pyrazole scaffold is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.[7][8]
Retrosynthetic Analysis
A retrosynthetic analysis of a simplified model of the CAL-130 core suggests that the imidazo[1,2-b]pyrazole ring system can be constructed from three key building blocks: an aminopyrazole derivative, an aldehyde, and an isocyanide.
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic workflow for a key intermediate in the synthesis of the CAL-130 racemate.
Caption: Proposed synthetic workflow for the imidazo[1,2-b]pyrazole core of CAL-130.
Hypothetical Experimental Protocol
This protocol describes a general procedure for the synthesis of an imidazo[1,2-b]pyrazole derivative, which would be a key intermediate for CAL-130.
Materials:
-
5-Amino-1H-pyrazole
-
Appropriately substituted aldehyde
-
Tert-butyl isocyanide
-
Scandium (III) triflate (catalyst)
Procedure:
-
To a solution of 5-amino-1H-pyrazole (1.0 eq) in methanol (0.2 M) is added the substituted aldehyde (1.0 eq).
-
Tert-butyl isocyanide (1.1 eq) is then added to the mixture.
-
Finally, scandium (III) triflate (10 mol%) is added as a catalyst.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford the desired imidazo[1,2-b]pyrazole intermediate.
Note: This is a generalized protocol and the specific aldehyde and subsequent functional group interconversions required to complete the synthesis of CAL-130 would need to be determined through further synthetic planning.
Mechanism of Action and Signaling Pathway
CAL-130 exerts its therapeutic effect by inhibiting the PI3K/Akt signaling pathway. This pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[9][10][11][12][13]
In normal cellular signaling, the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface activates PI3K.[10] Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[13] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), to the cell membrane.[10] This colocalization facilitates the phosphorylation and activation of Akt by other kinases like PDK1 and mTORC2.[10]
Once activated, Akt phosphorylates a multitude of downstream substrates, leading to the modulation of various cellular functions. By inhibiting p110δ and p110γ, CAL-130 effectively blocks the production of PIP3 in immune cells, thereby preventing the activation of Akt and its downstream effectors. This leads to the suppression of immune cell proliferation and survival, which is the basis for its potential therapeutic applications.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of CAL-130.
Conclusion
CAL-130 is a promising preclinical candidate for the treatment of diseases driven by aberrant PI3K signaling in immune cells. While the specific details of its commercial synthesis are proprietary, this guide provides a foundational understanding of its biological activity, a plausible synthetic approach to its core structure, and its mechanism of action within the context of the PI3K/Akt signaling pathway. This information is intended to support further research and development of this and related targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAL-130 | CAS 1431697-74-3 | Sun-shinechem [sun-shinechem.com]
- 3. Discovery of dual inhibitors of the immune cell PI3Ks p110δ and p110γ: a prototype for new anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [PDF] Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. cusabio.com [cusabio.com]
- 13. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
CAL-130 Racemate supplier and purity
An In-Depth Technical Guide to CAL-130 Racemate for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a potent phosphoinositide 3-kinase (PI3K) inhibitor. The information is tailored for researchers, scientists, and drug development professionals, focusing on its supply, purity, mechanism of action, and relevant experimental protocols.
Introduction to CAL-130
CAL-130 is a dual inhibitor of the p110δ and p110γ isoforms of phosphoinositide 3-kinase (PI3K).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a hallmark of many cancers, making PI3K an attractive target for therapeutic intervention.[2][4] CAL-130's specificity for the δ and γ isoforms, which are primarily expressed in hematopoietic cells, suggests its potential utility in treating hematological malignancies and inflammatory disorders.
This compound: Supplier and Purity
The availability of high-purity small molecules is crucial for reproducible and reliable research. CAL-130 is commercially available as a racemate from various suppliers.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | CAS Number | Purity |
| MedChemExpress (MCE) | This compound | 474012-90-3 | High Purity[1][2] |
| 普飞生物 (Pufei Bio) | CAL-130 (Racemate) | 474012-90-3 | >98%[5] |
Purity Analysis:
The purity of chemical compounds like CAL-130 is typically determined using a combination of analytical techniques. While a specific Certificate of Analysis for a particular batch of this compound is not publicly available, the standard methods for purity assessment are well-established.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of a small molecule. The compound is passed through a column, and its elution profile is monitored. The area under the peak corresponding to the compound of interest, relative to the total area of all peaks, gives the percent purity. Diode-array detection (DAD) can be used to assess peak purity by comparing spectra across the peak.[6][7]
-
Mass Spectrometry (MS): MS is used to confirm the identity of the compound by measuring its mass-to-charge ratio, which should correspond to the expected molecular weight of CAL-130 (426.47 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the chemical structure of the compound and to identify any impurities.
A Certificate of Analysis for this compound would typically summarize the results from these analyses, providing a purity value (e.g., >98% by HPLC) and confirming the compound's identity.
The PI3K/AKT/mTOR Signaling Pathway
CAL-130 exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway. Understanding this pathway is essential for designing and interpreting experiments with CAL-130.
Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This leads to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, which in turn promotes protein synthesis and cell growth, and inhibits apoptosis.[2][3][9]
Experimental Protocols
To assess the efficacy and mechanism of action of CAL-130, various in vitro and cellular assays can be employed.
In Vitro PI3K Kinase Assay
This assay directly measures the inhibitory activity of CAL-130 against purified PI3K isoforms. A common method is a luminescence-based assay that quantifies ADP production.
Principle: The kinase reaction consumes ATP and produces ADP. The amount of ADP produced is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of CAL-130 in DMSO.
-
Perform serial dilutions of CAL-130 in an appropriate kinase assay buffer.
-
Reconstitute recombinant human PI3K enzymes (p110δ/p85α and p110γ/p85α) in kinase dilution buffer.
-
Prepare a substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
Prepare an ATP solution.
-
-
Assay Procedure:
-
Add the serially diluted CAL-130 or a vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the diluted PI3K enzyme solution to each well.
-
Incubate at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and PIP2 mixture.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™ (Promega).[5]
-
-
Data Analysis:
-
The luminescent signal is proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the CAL-130 concentration.
-
Determine the IC50 value, which is the concentration of CAL-130 required to inhibit 50% of the kinase activity. MedChemExpress reports IC50 values of 1.3 nM and 6.1 nM for p110δ and p110γ, respectively.[1]
-
Western Blot Analysis of PI3K Pathway Inhibition
This cellular assay determines the effect of CAL-130 on the PI3K signaling pathway within cells by measuring the phosphorylation status of key downstream proteins.
Principle: The activation of the PI3K pathway leads to the phosphorylation of specific amino acid residues on downstream proteins like AKT. Western blotting with phospho-specific antibodies can detect these phosphorylation events, providing a measure of pathway activity. A decrease in the phosphorylation of these proteins upon treatment with CAL-130 indicates pathway inhibition.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with a known PIK3CA mutation or a hematopoietic cell line).
-
Treat the cells with various concentrations of CAL-130 or a vehicle control for a specified time.
-
If necessary, stimulate the PI3K pathway with a growth factor (e.g., IGF-1) to observe a robust signal.
-
-
Protein Extraction:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of the lysates using a method like the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a phosphorylated protein in the PI3K pathway (e.g., phospho-AKT Ser473, phospho-S6 ribosomal protein).
-
Also, probe separate membranes or strip and re-probe the same membrane with antibodies for the total protein (e.g., total AKT) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal and the loading control.
-
A dose-dependent decrease in the normalized phospho-protein signal in CAL-130-treated cells indicates inhibition of the PI3K pathway.
-
Table 2: Key Targets for Western Blot Analysis of PI3K Pathway Activation
| Target Protein | Phosphorylation Site | Role in Pathway |
| AKT (PKB) | Serine 473 (Ser473) | Full activation[2] |
| AKT (PKB) | Threonine 308 (Thr308) | Partial activation[2] |
| S6 Ribosomal Protein | Serine 235/236 | Downstream effector of mTORC1[2] |
| GSK-3β | Serine 9 | Inhibition of GSK-3β activity[2] |
Conclusion
This compound is a valuable research tool for investigating the role of the PI3K p110δ and p110γ isoforms in health and disease. This guide provides essential information on its sourcing, purity considerations, and the fundamental experimental protocols required to study its activity. By employing these methodologies, researchers can effectively characterize the biochemical and cellular effects of CAL-130, contributing to the advancement of drug discovery in oncology and immunology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.de [promega.de]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
In-depth Technical Guide on the Biological Activity of CAL-130 Racemate
Disclaimer: Extensive searches for a compound specifically designated as "CAL-130 Racemate" did not yield any publicly available scientific literature, clinical trial data, or whitepapers detailing its biological activity. The information presented in this document is based on findings for other similarly named compounds and should not be attributed to "this compound". It is crucial for researchers, scientists, and drug development professionals to verify the specific compound of interest.
Summary of Biologically Active Compounds with "130" Designation
While no data exists for "this compound," several other investigational compounds with a "130" identifier have been described in the literature. These are distinct molecules with different mechanisms of action and therapeutic targets. Below is a summary of these unrelated compounds.
AMT-130: A Gene Therapy for Huntington's Disease
AMT-130 is an investigational gene therapy designed to treat Huntington's disease (HD) by inhibiting the production of the huntingtin protein. It consists of an adeno-associated virus (AAV) vector that delivers a microRNA (miRNA) to non-selectively lower both the mutant and normal huntingtin protein.
Clinical Development: AMT-130 is being evaluated in a Phase 1/2 clinical trial (NCT04120493) in adults with early manifest Huntington's disease.[1] The study is designed to assess the safety and proof-of-concept of AMT-130.[1] Recent topline results from a pivotal Phase I/II study announced in September 2025 showed that high-dose AMT-130 demonstrated a statistically significant slowing of disease progression.
Administration: The therapy is administered directly into the striatum (caudate and putamen) of the brain via a neurosurgical procedure.
CTX130™: An Allogeneic CAR-T Cell Therapy for T-Cell Malignancies
CTX130 is an allogeneic, CRISPR-Cas9 gene-edited, CD70-targeting CAR-T cell therapy being investigated for the treatment of relapsed or refractory T cell malignancies.[2]
Clinical Development: Positive results from the Phase 1 COBALT™-LYM trial (NCT04502446) were presented at the 2022 European Hematology Association (EHA) Congress.[2] The trial is evaluating the safety and efficacy of CTX130 in adult patients with relapsed or refractory T or B cell malignancies.[2] The data suggested that CTX130 could elicit clinically meaningful responses in patients with difficult-to-treat T cell lymphomas.[2]
GQ-130: A Thiazolidinedione Analogue for Metabolic Disorders
GQ-130 is a novel analogue of thiazolidinedione that has been shown to improve obesity-induced metabolic alterations in rats.[3]
Mechanism of Action: In vivo studies suggest that the therapeutic effects of GQ-130 are likely mediated through the activation of the PPARβ/δ pathway.[3] Interestingly, in vitro assays indicated that GQ-130 does not directly bind to the PPARβ/δ binding site but still causes its transactivation.[3]
Preclinical Findings: In a rat model of high-fat diet-induced obesity, treatment with GQ-130 improved insulin (B600854) resistance, glucose intolerance, hyperglycemia, dyslipidemia, and abolished the increase in systolic blood pressure.[3]
AC-4-130: A STAT5 SH2 Domain Inhibitor for Leukemia
AC-4-130 is a potent inhibitor of the STAT5 SH2 domain, which plays a crucial role in cell growth and differentiation.[4] Abnormal STAT5 activity is linked to various cancers, including acute myeloid leukemia (AML).[4]
Mechanism of Action: AC-4-130 directly binds to STAT5, disrupting its activation, dimerization, and nuclear translocation, thereby inhibiting STAT5-dependent gene transcription.[4] This leads to cell cycle arrest and apoptosis in leukemic cells driven by FLT3-ITD.[4]
Preclinical Findings: In vitro studies have shown that AC-4-130 induces dose- and time-dependent apoptosis in MV4-11 and MOLM-13 cells.[4] It effectively blocks the proliferation and clonogenic growth of primary human AML cells while showing less sensitivity in healthy CD34+ cells.[4]
Conclusion
The initial request for an in-depth technical guide on the biological activity of "this compound" could not be fulfilled due to a lack of available data on a compound with this specific name. The information provided herein summarizes the biological activities of other distinct compounds—AMT-130, CTX130, GQ-130, and AC-4-130—to highlight the diversity of molecules being investigated under a "130" designation. It is imperative for researchers to specify the exact chemical entity of interest to obtain accurate and relevant scientific information. Without specific data for "this compound," no quantitative data tables, experimental protocols, or signaling pathway diagrams can be generated.
References
The Dual PI3Kδ/γ Inhibitor CAL-130 Racemate: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAL-130 is a potent and selective dual inhibitor of the p110δ and p110γ isoforms of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[3] The δ and γ isoforms of PI3K are primarily expressed in hematopoietic cells and are key mediators of immune cell signaling.[3][4] This targeted inhibition profile makes CAL-130 a promising candidate for the treatment of hematological malignancies, particularly those dependent on PI3Kδ and PI3Kγ signaling, such as T-cell acute lymphoblastic leukemia (T-ALL). This document provides a comprehensive technical overview of CAL-130 racemate, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.
Core Data Summary
Table 1: In Vitro Inhibitory Activity of CAL-130
| Target | IC50 (nM) | Assay Type |
| PI3Kδ (p110δ) | 1.3 | Recombinant PI3K enzyme assay |
| PI3Kγ (p110γ) | 6.1 | Recombinant PI3K enzyme assay |
| PI3Kα (p110α) | 115 | Recombinant PI3K enzyme assay |
| PI3Kβ (p110β) | 56 | Recombinant PI3K enzyme assay |
Data compiled from MedchemExpress.[1]
Table 2: In Vivo Efficacy of CAL-130 in a T-ALL Mouse Model
| Animal Model | Treatment Regimen | Median Survival (Treated) | Median Survival (Control) | Reference |
| Lck/Ptenfl/fl mice with T-ALL | 10 mg/kg, oral gavage, every 8 hours for 7 days | 45 days | 7.5 days | --INVALID-LINK-- |
Data from a study on targeting nonclassical oncogenes in T-ALL.[2]
Mechanism of Action and Signaling Pathway
CAL-130 exerts its anti-cancer effects by selectively inhibiting the p110δ and p110γ catalytic subunits of PI3K. This dual inhibition blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The inhibition of Akt phosphorylation disrupts crucial cellular processes including cell survival, proliferation, and metabolism. In the context of T-ALL, CAL-130 has been shown to prevent T-cell receptor (TCR)-induced Akt phosphorylation and attenuate calcium flux.[1]
Figure 1: CAL-130 Signaling Pathway in T-Cells.
Experimental Protocols
Protocol 1: In Vitro PI3K Enzyme Inhibition Assay
This protocol outlines the methodology to determine the IC50 values of CAL-130 against different PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ)
-
This compound
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of CAL-130 in DMSO. A ten-point dilution series is recommended.
-
Add the diluted CAL-130 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant PI3K enzyme to each well. The concentration of the enzyme should be optimized for the specific assay.
-
Initiate the kinase reaction by adding ATP at a concentration consistent with the KM for each enzyme.
-
Incubate the plate at room temperature for the recommended time for the specific assay kit.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each CAL-130 concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve.[1]
Protocol 2: In Vivo Efficacy Study in a T-ALL Mouse Model
This protocol describes the in vivo evaluation of CAL-130 in a genetically engineered mouse model of T-ALL.
Animal Model:
-
Lck/Ptenfl/fl mice, which develop T-ALL.[2]
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Complete blood count (CBC) analyzer
-
Flow cytometer and relevant antibodies (e.g., Thy1.2, Ki-67)
Procedure:
-
Establish T-ALL in Lck/Ptenfl/fl mice. Monitor for signs of disease, including ill appearance, and confirm leukemia development via CBC (WBC count > 45,000/µL) and peripheral blood smear analysis for blasts.[2]
-
Confirm the phenotype of circulating cells by flow cytometry (>75% Thy1.2 and Ki-67 double positive).[2]
-
Randomize mice into treatment and control groups.
-
Prepare a formulation of CAL-130 in the vehicle at the desired concentration (e.g., for a 10 mg/kg dose).
-
Administer CAL-130 (10 mg/kg) or vehicle to the respective groups via oral gavage every 8 hours for a period of 7 days.[2]
-
Monitor the health of the animals daily.
-
Follow the mice until they become moribund, at which point they should be euthanized.
-
Record the date of death for each animal and calculate the median survival for each group.
-
Perform statistical analysis to compare the survival curves between the treated and control groups (e.g., Kaplan-Meier analysis with a log-rank test).
Figure 2: Experimental Workflow for In Vivo Efficacy of CAL-130 in T-ALL.
Conclusion
This compound is a highly selective dual PI3Kδ/γ inhibitor with demonstrated preclinical activity in models of T-ALL. Its targeted mechanism of action, which leads to the inhibition of the Akt signaling pathway and subsequent effects on cell survival and proliferation, provides a strong rationale for its investigation as a therapeutic agent for hematological malignancies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of cancer biology and drug development, facilitating further exploration of CAL-130's therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of dual inhibitors of the immune cell PI3Ks p110δ and p110γ: a prototype for new anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K inhibitor treatment ameliorates the glucocorticoid insensitivity of PBMCs in severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the PI3K Delta Signaling Pathway and the Investigational Inhibitor CAL-130 Racemate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, survival, metabolism, and migration.[1][2][3] Among the Class I PI3K isoforms, PI3K delta (PI3Kδ) holds particular interest due to its predominantly restricted expression in leukocytes.[4][5][6] This leukocyte specificity makes PI3Kδ a central player in immune system function and, when dysregulated, a key driver of various pathologies, including primary immunodeficiencies, hematological malignancies, and autoimmune diseases.[6][7][8]
This technical guide provides a comprehensive overview of the PI3Kδ signaling pathway, detailing its core components, mechanism of action, and physiological and pathological roles. Furthermore, it delves into the specifics of CAL-130, a potent, investigational dual inhibitor of PI3Kδ and PI3Kγ, and its racemate.[9][10] We present its quantitative inhibitory profile, summarize key preclinical findings, and provide detailed experimental protocols for assays crucial to its characterization. This document is intended to serve as a thorough resource for professionals engaged in immunology, oncology, and drug development who are focused on this therapeutically significant signaling nexus.
The PI3K Delta (PI3Kδ) Signaling Pathway
Core Components and Activation
The PI3Kδ enzyme is a Class IA PI3K, a heterodimer composed of a p110δ catalytic subunit and a p85 regulatory subunit.[5][11] The expression of p110δ is highly enriched in white blood cells (leukocytes), including B cells, T cells, neutrophils, mast cells, and natural killer (NK) cells, which underpins its critical role in the immune system.[5][7][12]
Activation of PI3Kδ is initiated by a wide array of cell surface receptors, such as B-cell and T-cell antigen receptors (BCR/TCR), co-stimulatory molecules (e.g., CD40), cytokine receptors, and G-protein coupled receptors (GPCRs).[4][13][14] Upon receptor engagement, the p85 regulatory subunit binds to phosphorylated tyrosine motifs on the receptor or associated adaptor proteins, recruiting the enzyme to the plasma membrane and relieving its inhibition of the p110δ catalytic subunit.[1][11]
Mechanism of Action
Once activated at the plasma membrane, the p110δ catalytic subunit executes its primary function as a lipid kinase. It phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2), a phospholipid component of the inner cell membrane, at the 3'-hydroxyl position of the inositol (B14025) ring.[2][15][16] This reaction generates the crucial second messenger, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][15][17]
PIP3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain, recruiting them to the membrane and initiating downstream signaling cascades.[15][18] Key effectors of this pathway include:
-
Akt (Protein Kinase B): A central node that, once activated by phosphorylation via PDK1 and mTORC2, modulates numerous substrates to promote cell survival, growth, and proliferation.[3][8][18]
-
Bruton's Tyrosine Kinase (Btk): Essential for B-cell development and activation downstream of the BCR.[11][13]
-
Phosphoinositide-dependent kinase 1 (PDK1): A master kinase responsible for phosphorylating and activating Akt and other kinases.[8][15]
The signaling is tightly regulated and terminated by the lipid phosphatase and tensin homolog (PTEN), a tumor suppressor that dephosphorylates PIP3 back to PIP2, thus antagonizing PI3K activity.[3][5][8]
Physiological Roles in the Immune System
PI3Kδ is integral to the function of virtually all leukocyte lineages.[7][12] Its roles include:
-
B-Cell Function: Critical for B-cell development, survival, migration, and activation downstream of the BCR and other key receptors.[7][13]
-
T-Cell Function: Participates in T-cell activation, proliferation, and differentiation. It is also involved in regulating T-cell migration and adhesion by acting downstream of TCR stimulation to activate the integrin LFA-1.[7][14]
-
Innate Immunity: PI3Kδ signaling is important for myeloid cell activities, including neutrophil oxidative burst, mast cell degranulation, and macrophage activation.[7][12]
Pathological Roles in Disease
Dysregulation of the PI3Kδ pathway is a causal factor in several diseases:
-
Activated PI3K Delta Syndrome (APDS): This primary immunodeficiency is caused by gain-of-function mutations in the gene for p110δ (PIK3CD) or loss-of-function mutations in the regulatory subunit gene (PIK3R1), leading to hyperactivation of the pathway.[19] This results in immune dysregulation, recurrent infections, and an increased risk of B-cell lymphomas.[19]
-
Cancer: While somatic mutations in the p110δ gene are rare, the pathway is often hyperactivated in hematologic malignancies like B-cell lymphomas, where it plays a key role in the survival and proliferation of malignant cells.[5][8] Aberrant PI3Kδ activity is also implicated in some solid tumors.[5]
-
Autoimmune and Inflammatory Diseases: Given its central role in immune cell function, aberrant PI3Kδ signaling contributes to autoimmune and inflammatory conditions such as rheumatoid arthritis and asthma.[6][7][12]
CAL-130 Racemate: A Dual PI3Kδ/γ Inhibitor
CAL-130 is a potent, small-molecule inhibitor that selectively targets the delta (δ) and gamma (γ) isoforms of PI3K.[9][20][21] this compound is the racemic, or 50:50 enantiomeric mixture, of the compound that is available for research purposes.[10] It acts by preferentially inhibiting the catalytic function of the p110δ and p110γ subunits.[9]
Quantitative Inhibitory Profile
The inhibitory activity of CAL-130 has been quantified using in vitro kinase assays, revealing high potency and selectivity for the δ and γ isoforms over the ubiquitously expressed α and β isoforms.[9]
| PI3K Isoform | IC₅₀ (nM) | Selectivity vs. p110δ |
| p110δ | 1.3 | 1x |
| p110γ | 6.1 | ~4.7x |
| p110β | 56 | ~43x |
| p110α | 115 | ~88x |
| Table 1: In vitro inhibitory potency (IC₅₀) of CAL-130 against Class I PI3K isoforms. Data sourced from MedChemExpress.[9] |
Preclinical Evidence of Activity
Preclinical studies have demonstrated the biological effects of CAL-130 both in vitro and in vivo:
-
In Vitro: In thymocytes, CAL-130 effectively blocks downstream signaling from the T-cell receptor (TCR) by preventing the phosphorylation of Akt at the Serine 473 residue.[22]
-
In Vivo: In a mouse model of T-cell Acute Lymphoblastic Leukemia (T-ALL), administration of CAL-130 demonstrated therapeutic potential.[20] In healthy mice, oral administration of CAL-130 at 10 mg/kg resulted in a significant (18-fold) reduction in total thymocyte numbers over a 7-day period, indicating potent biological activity on immune cell populations.[22]
It is important to note that while CAL-130 has been characterized preclinically, there is no publicly available data on its progression into human clinical trials.[22] Searches for clinical trials often yield results for unrelated compounds with similar numerical designations, such as AMT-130 for Huntington's disease.[23][24][25][26][27]
Experimental Methodologies
In Vitro Kinase Assay for IC₅₀ Determination
This protocol outlines a luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific PI3K isoform.[9][20] The assay measures the amount of ADP produced, which correlates directly with kinase activity.[28]
Protocol:
-
Reagent Preparation: Prepare serial dilutions of CAL-130 in an appropriate buffer. Reconstitute recombinant human PI3Kδ enzyme and prepare substrate (PIP2) and ATP solutions.[17]
-
Assay Plating: Add the diluted CAL-130 or vehicle control (e.g., DMSO) to the wells of a 384-well plate. Add the diluted PI3K enzyme solution to each well.[28]
-
Pre-incubation: Incubate the plate at room temperature for approximately 15 minutes to allow the inhibitor to bind to the enzyme.[16][17]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of PIP2 and ATP to each well.[16][17]
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[17]
-
Detection: Stop the reaction and measure the ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves depleting the remaining ATP, converting the product ADP back into ATP, and using a luciferase/luciferin reaction to generate a luminescent signal.[17][28]
-
Data Analysis: Measure luminescence with a plate reader. Calculate the percentage of kinase activity inhibition for each CAL-130 concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC₅₀ value.[16]
Western Blot for Downstream Signaling (p-Akt)
This protocol is used to assess the effect of a PI3Kδ inhibitor on the downstream pathway by measuring the phosphorylation status of Akt.[15]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a leukocyte cell line) and allow them to adhere. Starve cells of growth factors, then pre-treat with various concentrations of CAL-130 or vehicle for 1-2 hours. Stimulate the PI3K pathway with an appropriate growth factor or activator (e.g., anti-IgM for B-cells) for 15-30 minutes.[15][17]
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[17]
-
SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer at 95°C for 5 minutes. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-proteins to avoid background from casein in milk).[29]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).[15]
-
Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Signal Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody that detects total Akt protein.[18]
In Vivo Efficacy Model (T-ALL)
Animal models are essential for evaluating the therapeutic potential of kinase inhibitors. A widely used model for T-ALL involves the retroviral transduction of hematopoietic stem cells with oncogenes, followed by transplantation into recipient mice.[30][31]
Protocol Outline:
-
Model Generation:
-
Isolate bone marrow from donor mice (e.g., C57BL/6 strain).[30]
-
Enrich for hematopoietic stem and progenitor cells (HSCs).[30]
-
Transduce the HSCs with a retrovirus expressing a T-ALL-driving oncogene, such as an activating form of NOTCH1.[30][31]
-
Transplant the transduced cells into lethally irradiated syngeneic recipient mice.[31]
-
-
Leukemia Monitoring: Monitor the mice for signs of leukemia, such as weight loss, lethargy, and an increase in white blood cell counts. Confirm leukemia development through analysis of peripheral blood smears and flow cytometry for tumor markers (e.g., GFP if co-expressed by the retrovirus).[32]
-
Treatment and Endpoints:
-
Once leukemia is established, randomize mice into treatment (CAL-130) and vehicle control groups.
-
Administer CAL-130 via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule (e.g., 10 mg/kg every 8 hours).[22]
-
Monitor tumor burden throughout the study using methods like bioluminescence imaging or flow cytometry of peripheral blood.
-
The primary endpoint is typically overall survival. Secondary endpoints can include reduction in tumor burden (e.g., spleen and liver size) and analysis of target engagement (p-Akt levels) in harvested tumor cells.[33]
-
Conclusion and Future Directions
The PI3Kδ signaling pathway is a master regulator of immune cell function, and its hyperactivation is a validated driver of disease, most notably in hematological cancers and primary immunodeficiencies. Its restricted expression profile makes it an attractive therapeutic target, promising efficacy with a potentially lower burden of on-target side effects compared to inhibitors of ubiquitously expressed PI3K isoforms.
This compound serves as a valuable research tool, representing a class of potent and selective dual PI3Kδ/γ inhibitors. The quantitative data and preclinical findings underscore its ability to effectively engage the pathway and elicit a biological response. The detailed experimental protocols provided here offer a framework for researchers to further investigate compounds targeting this pathway. While the clinical development of CAL-130 itself is not documented, the successful approval of other PI3Kδ inhibitors validates the therapeutic hypothesis and continues to drive the development of next-generation inhibitors with improved selectivity, safety, and efficacy for a range of cancers and immune-mediated diseases.
References
- 1. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. targetedonc.com [targetedonc.com]
- 5. p110δ PI3 kinase pathway: emerging roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. alpco.com [alpco.com]
- 13. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]
- 14. Frontiers | PI3K in T Cell Adhesion and Trafficking [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. apexbt.com [apexbt.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. The First Domino Falls: AMT-130 Gene Therapy Slows Huntington’s in Landmark Trial – HDBuzz [en.hdbuzz.net]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Huntington’s Disease Clinical Trials Corner: March 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Gene therapy appears to slow Huntington’s disease progression | UCL News - UCL – University College London [ucl.ac.uk]
- 28. promega.de [promega.de]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 30. Modeling NOTCH1 driven T-cell Acute Lymphoblastic Leukemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Modeling NOTCH1 driven T-cell Acute Lymphoblastic Leukemia in Mice [bio-protocol.org]
- 32. biorxiv.org [biorxiv.org]
- 33. ashpublications.org [ashpublications.org]
Navigating the Chiral Maze: A Technical Guide to Racemic Mixtures vs. Enantiomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemical nature of a drug molecule can profoundly influence its pharmacological and toxicological properties. This in-depth technical guide provides a comprehensive overview of the critical considerations surrounding racemic mixtures and single enantiomers in the drug discovery and development process. It delves into the fundamental principles of chirality, the significant differences in pharmacokinetics and pharmacodynamics between enantiomers, and the regulatory landscape that increasingly favors the development of enantiopure drugs. Detailed experimental protocols for chiral separation and asymmetric synthesis are provided, alongside quantitative data from key case studies to illustrate the therapeutic and commercial implications of chiral decisions. This whitepaper serves as an essential resource for researchers and drug development professionals navigating the complexities of stereoisomerism in modern pharmacology.
Introduction: The Significance of Chirality in Pharmacology
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. These mirror-image forms, known as enantiomers, often exhibit identical physicochemical properties in an achiral environment but can interact differently with the chiral environment of the human body, such as enzymes and receptors.[1][2] Historically, many chiral drugs were developed and marketed as racemic mixtures , which are 50:50 mixtures of both enantiomers.[1] This was largely due to the technical challenges and costs associated with separating enantiomers or synthesizing them stereoselectively.
However, the administration of a racemate can be viewed as administering two distinct pharmacological agents, as enantiomers can have different pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (drug-receptor interaction) profiles.[3][4] One enantiomer, the eutomer , may be responsible for the desired therapeutic effect, while the other, the distomer , may be inactive, less active, contribute to side effects, or even have a different therapeutic activity altogether.[5]
The tragic case of thalidomide (B1683933) in the late 1950s and early 1960s serves as a stark reminder of the importance of stereochemistry. The (R)-enantiomer possessed the desired sedative effects, while the (S)-enantiomer was found to be a potent teratogen, causing severe birth defects.[5] This and other examples have led to a paradigm shift in the pharmaceutical industry and among regulatory bodies, with a strong preference for the development of single-enantiomer drugs.[6] This guide will explore the multifaceted aspects of this "chiral switch" and the development of enantiopure compounds from the outset.
Core Concepts: Racemates, Enantiomers, and Diastereomers
Understanding the terminology of stereochemistry is crucial for any discussion on chiral drugs.
-
Chirality: A geometric property of a molecule that is not superimposable on its mirror image.
-
Enantiomers: A pair of stereoisomers that are mirror images of each other. They have identical physical and chemical properties, except for their interaction with plane-polarized light (they rotate it in opposite directions) and their interaction with other chiral molecules.
-
Racemic Mixture (Racemate): An equimolar (50:50) mixture of two enantiomers. A racemate is optically inactive because the opposing optical rotations of the two enantiomers cancel each other out.
-
Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical and chemical properties and can be separated by conventional techniques like crystallization or chromatography.
Pharmacological Differences: Why Chirality Matters
The differential interaction of enantiomers with biological systems can lead to significant variations in their pharmacological profiles.
Pharmacodynamics
The binding of a drug to its target receptor is often highly stereoselective. One enantiomer may have a much higher affinity for the receptor, leading to a more potent therapeutic effect.
Case Study: Propranolol (B1214883) Propranolol is a non-selective beta-blocker used to treat hypertension and other cardiovascular conditions. The (S)-(-)-enantiomer is a potent beta-blocker, while the (R)-(+)-enantiomer is virtually inactive at beta-adrenoceptors. However, both enantiomers exhibit membrane-stabilizing effects.
Pharmacokinetics
Enantiomers can also differ in their absorption, distribution, metabolism, and excretion (ADME) properties.
-
Absorption: While less common, stereoselectivity in active transport mechanisms can lead to differences in absorption rates.
-
Distribution: Enantiomers can exhibit stereoselective binding to plasma proteins, which can affect their free drug concentration and distribution into tissues. For instance, (R)-propranolol is less extensively bound to plasma proteins than (S)-propranolol.[7]
-
Metabolism: The enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) system, are chiral and can metabolize enantiomers at different rates. This can lead to different plasma concentrations and durations of action. For example, the S-enantiomer of warfarin (B611796) is more potent and is metabolized by a different CYP enzyme (CYP2C9) than the R-enantiomer.[8][9]
-
Excretion: Stereoselectivity in renal tubular secretion can result in different rates of elimination for enantiomers.
Quantitative Comparison of Racemic Mixtures and Enantiomers: Case Studies
The decision to develop a single enantiomer over a racemate is often driven by quantifiable improvements in efficacy, safety, or pharmacokinetic profile.
Albuterol vs. Levalbuterol (Asthma)
Albuterol (salbutamol) is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm. It is a racemic mixture of (R)-(-)-albuterol (levalbuterol) and (S)-(+)-albuterol. Levalbuterol is the active enantiomer responsible for bronchodilation. Some studies have suggested that (S)-albuterol may have pro-inflammatory effects, though clinical comparisons have yielded mixed results.[10]
| Parameter | Racemic Albuterol | Levalbuterol | p-value | Reference |
| Improvement in FEV1 (1 hour) | Greater Improvement | Less Improvement | 0.043 | [11] |
| Improvement in Asthma Score (1 hour) | Greater Improvement | Less Improvement | 0.01 | [11] |
| Mean Peak Change in FEV1 (first dose) | Lower | Significantly Greater (1.25 mg dose) | < 0.03 | [12] |
| Mean AUC of FEV1 (first dose) | Lower | Significantly Greater (1.25 mg dose) | < 0.05 | [12] |
| Mean Number of Nebulizer Treatments | 30.8 ± 24.0 | 19.0 ± 12.7 | < 0.001 | [13] |
| Mean Length of Hospital Stay (days) | 5.6 ± 4.2 | 4.7 ± 2.9 | < 0.058 | [13] |
| Hospital Readmission within 30 days | 16.4% | 5.7% | 0.01 | [13] |
FEV1: Forced Expiratory Volume in 1 second; AUC: Area Under the Curve
Citalopram vs. Escitalopram (Depression)
Citalopram is a selective serotonin (B10506) reuptake inhibitor (SSRI) marketed as a racemate. Escitalopram is the therapeutically active (S)-enantiomer. The (R)-enantiomer is thought to counteract the effects of the (S)-enantiomer to some extent.[14]
| Parameter | Racemic Citalopram (40 mg/day) | Escitalopram (20 mg) | Reference |
| Potency (inhibition of 5-HT reuptake) | Less Potent | ~100-fold more potent than R-citalopram | [15] |
| Half-life | ~35 hours | 27-32 hours | [14][16] |
| Bioavailability | ~80% | Not significantly different | [14] |
| Metabolism | CYP2C19, CYP3A4, CYP2D6 | Primarily CYP2C19 | [14] |
| Elderly Cmax | - | ~34% higher than young subjects | [17] |
| Elderly AUC | - | ~50% larger than young subjects | [17] |
Cmax: Maximum plasma concentration; AUC: Area under the curve
Modafinil vs. Armodafinil (Narcolepsy/Shift Work Sleep Disorder)
Modafinil is a wakefulness-promoting agent sold as a racemate of (R)-modafinil and (S)-modafinil. Armodafinil is the isolated (R)-enantiomer, which has a longer half-life than the (S)-enantiomer.[18]
| Parameter | Modafinil (200 mg) | Armodafinil (150 mg) | Reference |
| Potency | Less potent per mg | 1.33 times more potent | [11] |
| Plasma Concentration (late in the day) | Lower | Higher and more sustained | [18] |
| Elimination Kinetics | Biphasic | Monophasic | [11] |
| Efficacy in SWSD | Comparable | Comparable | [11] |
| Safety Profile | Comparable | Comparable | [11][19] |
SWSD: Shift Work Sleep Disorder
Experimental Protocols
The development of enantiopure drugs relies on robust analytical and synthetic methodologies.
Chiral Separation: High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Protocol: Chiral HPLC Separation of Warfarin Enantiomers
This protocol provides a method for the simultaneous quantification of warfarin enantiomers in human plasma.[10][13]
-
Sample Preparation:
-
To 50 µL of plasma, add 400 µL of a methanol-water mixture (7:1, v/v) containing an internal standard (e.g., 30 nM warfarin-d5).
-
Vortex for 10 seconds to precipitate proteins.
-
Centrifuge at 2250 x g for 15 minutes at 4°C.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen at 50°C for approximately 45 minutes.
-
Reconstitute the dried residue in 100 µL of a methanol-water mixture (15:85, v/v).
-
-
HPLC Instrumentation and Conditions:
-
Column: Astec CHIROBIOTIC® V Chiral HPLC column (100 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 100% water with 5 mM ammonium (B1175870) acetate, pH adjusted to 4.0 with acetic acid.
-
Mobile Phase B: 100% acetonitrile.
-
Gradient:
-
Start with 10% B for 0.2 minutes.
-
Linearly increase to 40% B over 5 minutes.
-
Hold at 40% B for 1 minute.
-
Re-equilibrate with 10% B for 2 minutes.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 10 µL.
-
Detection: Tandem Mass Spectrometry (MS/MS) in negative ion mode with multiple reaction monitoring (MRM).
-
Asymmetric Synthesis
Asymmetric synthesis aims to create a chiral molecule with a preference for one enantiomer. This can be achieved using chiral catalysts, chiral auxiliaries, or chiral reagents.
Protocol: Asymmetric Synthesis of (S)-Ketoprofen (Conceptual)
This protocol outlines a biocatalytic approach for the preparation of (S)-ketoprofen.[14][20]
-
Esterification of Racemic Ketoprofen (B1673614):
-
React racemic ketoprofen with an alcohol (e.g., 2-chloroethanol) in the presence of an acid catalyst to form the corresponding racemic ester.
-
-
Enantioselective Hydrolysis:
-
Prepare a buffered aqueous solution (e.g., pH 2.5) containing a surfactant (e.g., Tween-80).
-
Add the racemic ketoprofen ester to the solution.
-
Introduce a crude lipase (B570770) preparation (e.g., from Candida rugosa).
-
Agitate the mixture at a controlled temperature (e.g., 40°C) in a baffled shake flask to enhance the reaction rate. The lipase will selectively hydrolyze the (S)-ester to (S)-ketoprofen, leaving the (R)-ester largely unreacted.
-
-
Separation and Purification:
-
After a predetermined time (e.g., monitoring conversion by HPLC), stop the reaction.
-
Extract the mixture with an organic solvent. The unreacted (R)-ester will be in the organic phase, while the (S)-ketoprofen salt will be in the aqueous phase.
-
Acidify the aqueous phase to precipitate the (S)-ketoprofen.
-
Filter and wash the solid (S)-ketoprofen.
-
Recrystallize the product from a suitable solvent to obtain high enantiomeric purity.
-
-
Racemization of the Unwanted Enantiomer (Optional):
-
The recovered (R)-ketoprofen ester can be racemized under basic conditions and recycled back into the process to improve the overall yield.
-
Diastereomeric Salt Crystallization
This classical resolution technique involves reacting a racemic mixture (e.g., a carboxylic acid or an amine) with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.
Protocol: Resolution of a Racemic Chiral Amine with (+)-Tartaric Acid
This protocol describes a general procedure for the resolution of a racemic amine.[1][21][22]
-
Salt Formation:
-
Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol).
-
In a separate container, dissolve an equimolar amount of (+)-tartaric acid in the same solvent.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to induce crystallization. One of the diastereomeric salts should preferentially crystallize due to lower solubility.
-
If crystallization does not occur, try techniques such as scratching the inside of the flask, seeding with a small crystal of the desired salt, or slowly adding an anti-solvent.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomeric salt.
-
-
Regeneration of the Enantiopure Amine:
-
Dissolve the isolated diastereomeric salt in water.
-
Add a strong base (e.g., NaOH solution) to deprotonate the amine and break the salt.
-
Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO4).
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or by measuring its specific optical rotation.
-
Regulatory Landscape and the "Chiral Switch"
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the development of stereoisomeric drugs.[6][23] These guidelines emphasize the need to characterize the individual enantiomers of a new chiral drug early in the development process.
The FDA's policy, first issued in 1992, encourages the development of single enantiomers and requires justification for the development of a racemate.[6] For a New Drug Application (NDA) involving a "chiral switch" — the development of a single enantiomer from a previously approved racemate — the single enantiomer is often treated as a new chemical entity (NCE). However, data from studies on the racemate can sometimes be used to support the NDA for the single enantiomer, through "bridging studies".[20][23]
The Chemistry, Manufacturing, and Controls (CMC) section of an NDA for a single-enantiomer drug must include robust data on the stereospecific synthesis or resolution process, methods for determining enantiomeric purity, and specifications for the control of the undesired enantiomer as an impurity.[2][24]
Conclusion
The decision to develop a racemic mixture versus a single enantiomer is a critical one in the drug development pipeline, with significant scientific, clinical, and commercial implications. While racemates were once the norm, advancements in chiral technologies and a deeper understanding of stereopharmacology have firmly established the superiority of enantiopure drugs in many cases. Single enantiomers can offer improved therapeutic indices, simplified pharmacokinetics, and a lower risk of adverse drug reactions. This technical guide has provided a framework for understanding the key considerations in chiral drug development, from fundamental concepts to practical experimental protocols and regulatory requirements. As the pharmaceutical industry continues to move towards precision medicine, the rational design and development of single-enantiomer drugs will remain a cornerstone of modern therapeutic innovation.
References
- 1. rsc.org [rsc.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. Pharmacokinetic data of propranolol enantiomers in a comparative human study with (S)- and (R,S)-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steady-state pharmacokinetics of propranolol enantiomers in healthy male volunteers. | Semantic Scholar [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fda.gov [fda.gov]
- 7. Steady-state pharmacokinetics of propranolol enantiomers in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lornajane.net [lornajane.net]
- 9. Federal Register :: Draft Guidance for Industry on Chemistry, Manufacturing, and Controls Postapproval Manufacturing Changes Reportable in Annual Reports; Availability [federalregister.gov]
- 10. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Armodafinil versus Modafinil in Patients of Excessive Sleepiness Associated with Shift Work Sleep Disorder: A Randomized Double Blind Multicentric Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. devtoolsdaily.com [devtoolsdaily.com]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. RU2119955C1 - Method of synthesis of (s)-ketoprofen - Google Patents [patents.google.com]
- 15. buzzrx.com [buzzrx.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. medium.com [medium.com]
- 18. healthzine.org [healthzine.org]
- 19. Armodafinil vs. modafinil: Differences, similarities, and which is better for you [singlecare.com]
- 20. mdpi.com [mdpi.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. benchchem.com [benchchem.com]
- 23. fda.gov [fda.gov]
- 24. Chemistry Manufacturing and Controls (CMC) Guidances for Industry (GFIs) and Questions and Answers (Q&As) | FDA [fda.gov]
Methodological & Application
Application Notes and Protocols for CAL-130 Racemate In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
CAL-130 is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers, particularly hematological malignancies.[1] CAL-130's targeted inhibition of PI3Kδ and PI3Kγ makes it a valuable tool for investigating the roles of these specific isoforms in cancer and inflammatory diseases. These application notes provide detailed protocols for in vitro assays to characterize the activity of CAL-130 racemate.
Mechanism of Action
CAL-130 preferentially inhibits the p110δ and p110γ catalytic subunits of PI3K.[1] This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). By inhibiting the phosphorylation and activation of Akt, CAL-130 can induce apoptosis and inhibit cell proliferation in cancer cells dependent on the PI3K/Akt pathway.
Data Presentation
In Vitro Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of CAL-130 against different PI3K isoforms.
| PI3K Isoform | IC50 (nM) |
| p110δ | 1.3 |
| p110γ | 6.1 |
| p110α | 115 |
| p110β | 56 |
Data sourced from in vitro kinase assays using recombinant PI3K.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of CAL-130 on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., Jurkat, MOLT-4, or other relevant lines)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of CAL-130 in complete growth medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CAL-130. Include a vehicle control (DMSO at the same final concentration as the highest CAL-130 dose).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Protocol 2: Akt Phosphorylation Assay (Western Blot)
This protocol assesses the inhibitory effect of CAL-130 on the PI3K signaling pathway by measuring the phosphorylation status of Akt at Serine 473.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Growth factor (e.g., IGF-1 or insulin, if required to stimulate the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
If necessary, starve the cells in a serum-free medium for 12-24 hours.
-
Treat the cells with various concentrations of CAL-130 for 2-4 hours. Include a vehicle control.
-
If applicable, stimulate the PI3K pathway with a growth factor for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts (20-30 µg per lane) and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control (β-actin).
-
Plot the normalized signal against the CAL-130 concentration.
-
Protocol 3: Calcium Flux Assay (Flow Cytometry)
This protocol measures the effect of CAL-130 on T-cell receptor (TCR)-induced calcium mobilization in T-cell lines (e.g., Jurkat).
Materials:
-
T-cell line (e.g., Jurkat)
-
Complete RPMI-1640 medium
-
This compound
-
Fluorescent calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
TCR stimulant (e.g., anti-CD3 antibody)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer with a UV laser for Indo-1
Procedure:
-
Cell Preparation and Dye Loading:
-
Harvest cells in the logarithmic growth phase and resuspend in HBSS at a density of 1 x 10⁶ cells/mL.
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 1-5 µM Indo-1 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubate the cells with the loading buffer for 30-45 minutes at 37°C in the dark.
-
-
Cell Washing and Treatment:
-
Wash the cells twice with HBSS to remove excess dye.
-
Resuspend the cells in HBSS at 1 x 10⁶ cells/mL.
-
Aliquot the cells and treat with different concentrations of CAL-130 or vehicle control for 15-30 minutes at 37°C.
-
-
Calcium Flux Measurement:
-
Equilibrate the cell suspension at 37°C for 5-10 minutes before analysis.
-
Acquire a baseline fluorescence reading on the flow cytometer for 30-60 seconds.
-
Add the TCR stimulant (e.g., anti-CD3 antibody) to the cell suspension while continuing to acquire data.
-
Record the fluorescence for at least 3-5 minutes to capture the calcium flux.
-
For the positive control, add Ionomycin to elicit a maximal calcium response. For the negative control, add EGTA to chelate extracellular calcium.
-
-
Data Analysis:
-
Analyze the data using appropriate flow cytometry software.
-
For Indo-1, calculate the ratio of calcium-bound to calcium-free fluorescence over time. For Fluo-4, measure the change in fluorescence intensity over time.
-
Compare the calcium flux profiles of CAL-130-treated cells to the vehicle control.
-
Mandatory Visualizations
Caption: CAL-130 inhibits the PI3K/Akt signaling pathway.
References
Application Notes and Protocols for Cell-Based Assays Using CAL-130 Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAL-130 Racemate is a potent inhibitor of the δ isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and motility. Dysregulation of the PI3K/AKT pathway is a hallmark of many cancers, making it an important target for therapeutic intervention. These application notes provide detailed protocols for characterizing the cellular effects of this compound, including its impact on cell viability, its ability to induce apoptosis, and its mechanism of action through inhibition of the PI3K/AKT signaling pathway.
Data Presentation
The following tables are templates for presenting quantitative data obtained from the described cell-based assays. Researchers should populate these tables with their own experimental results.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| e.g., Jurkat | T-cell Leukemia | [Insert experimental value] |
| e.g., MOLT-4 | Acute Lymphoblastic Leukemia | [Insert experimental value] |
| e.g., Ramos | Burkitt's Lymphoma | [Insert experimental value] |
| e.g., PC-3 | Prostate Cancer | [Insert experimental value] |
| e.g., MCF-7 | Breast Cancer | [Insert experimental value] |
Note: The half-maximal inhibitory concentration (IC50) should be determined using a non-linear regression analysis of the dose-response curve.
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V Positive) |
| e.g., Jurkat | [e.g., 1x IC50] | 24 | [Insert experimental value] |
| e.g., Jurkat | [e.g., 1x IC50] | 48 | [Insert experimental value] |
| e.g., Jurkat | [e.g., 2x IC50] | 24 | [Insert experimental value] |
| e.g., Jurkat | [e.g., 2x IC50] | 48 | [Insert experimental value] |
Table 3: Inhibition of AKT Phosphorylation by this compound
| Cell Line | Treatment Concentration (µM) | Treatment Duration (h) | Relative p-AKT (Ser473) Level (Normalized to Total AKT and Vehicle Control) |
| e.g., Jurkat | [e.g., 0.5x IC50] | 2 | [Insert experimental value] |
| e.g., Jurkat | [e.g., 1x IC50] | 2 | [Insert experimental value] |
| e.g., Jurkat | [e.g., 2x IC50] | 2 | [Insert experimental value] |
Experimental Protocols
Cell Viability Assay (MTT or MTS Assay)
This protocol is designed to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., Jurkat, MOLT-4, Ramos)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. For suspension cells, ensure even distribution. For adherent cells, allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations (e.g., a 10-point two-fold serial dilution starting from 100 µM).
-
Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. After incubation, carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using a suitable software with a four-parameter logistic model.
Cell Viability Assay Workflow
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
This compound
-
Selected cancer cell line (e.g., Jurkat)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not lead to overconfluence during the experiment. Treat the cells with this compound at concentrations based on the previously determined IC50 (e.g., 1x and 2x IC50) and a vehicle control for 24 and 48 hours.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic method (e.g., EDTA-based dissociation solution). Combine with the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Apoptosis Assay Workflow
Western Blot for AKT Phosphorylation
This protocol assesses the mechanism of action of this compound by measuring the phosphorylation of AKT, a key downstream effector of PI3K.
Materials:
-
This compound
-
Selected cancer cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with various concentrations of this compound for a short duration (e.g., 2 hours). After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal. Further normalize to the loading control (GAPDH) to determine the relative inhibition of AKT phosphorylation.
Signaling Pathway
CAL-130 Racemate for In Vivo Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAL-130 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms.[1] These isoforms are predominantly expressed in hematopoietic cells and are crucial regulators of immune cell signaling, proliferation, and survival. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various hematological malignancies and solid tumors, making it a key target for cancer therapy. CAL-130's ability to selectively target PI3Kδ and PI3Kγ makes it a promising candidate for in vivo studies in various mouse models of cancer and inflammatory diseases.
This document provides detailed application notes and protocols for the use of CAL-130 racemate in in vivo mouse models, including information on its mechanism of action, recommended experimental procedures, and available efficacy data.
Mechanism of Action
CAL-130 exerts its therapeutic effects by inhibiting the catalytic activity of PI3Kδ and PI3Kγ, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This leads to the downstream inhibition of the Akt/mTOR signaling cascade, which ultimately results in decreased cell proliferation, survival, and induction of apoptosis in susceptible cancer cells.
PI3K/Akt/mTOR Signaling Pathway Inhibition by CAL-130
Caption: CAL-130 inhibits PI3Kδ/γ, blocking the PI3K/Akt/mTOR pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for CAL-130 and representative PI3K inhibitors in mice. It is crucial to note that specific pharmacokinetic and toxicology data for this compound are limited in publicly available literature. Therefore, pilot studies are highly recommended to determine these parameters for your specific experimental setup.
Table 1: In Vitro Inhibitory Activity of CAL-130
| Target | IC₅₀ (nM) |
| PI3Kδ | 1.3[1] |
| PI3Kγ | 6.1[1] |
| PI3Kα | 115[1] |
| PI3Kβ | 56[1] |
Table 2: In Vivo Efficacy of CAL-130 in a T-ALL Mouse Model
| Mouse Model | Treatment | Median Survival (days) |
| Lck/Ptenfl/fl T-ALL | Vehicle Control | 7.5 |
| Lck/Ptenfl/fl T-ALL | CAL-130 (10 mg/kg, p.o., q8h for 7 days) | 45 |
Table 3: Representative Pharmacokinetic Parameters of a PI3K Inhibitor (GDC-0941) in Mice
| Parameter | Value |
| Cmax | Data not available for CAL-130. For GDC-0941, Cmax was dose-dependent. |
| Tmax | Data not available for CAL-130. |
| Half-life (t½) | Data not available for CAL-130. |
| Oral Bioavailability | Data not available for CAL-130. For GDC-0941, oral bioavailability was 77.9%.[2] |
| Note: This data is for GDC-0941, a pan-PI3K inhibitor, and should be used for reference only.[2] |
Table 4: Toxicology Profile of this compound in Mice
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | Not explicitly reported. A dose of 10 mg/kg every 8 hours for 7 days was well-tolerated in a T-ALL mouse model. |
| Acute Toxicity (LD₅₀) | Data not available. |
| Chronic Toxicity | Data not available. |
| Note: Researchers should conduct dose-finding and toxicity studies to establish a safe and effective dose for their specific mouse model and experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of CAL-130 for Oral Gavage in Mice
Materials:
-
This compound powder
-
Vehicle (e.g., Corn oil, 0.5% Methylcellulose, or a formulation of DMSO/PEG400/Tween-80/Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of CAL-130. For poorly water-soluble compounds like many kinase inhibitors, common vehicles include:
-
Corn oil: A simple and often effective vehicle.
-
0.5% (w/v) Methylcellulose in sterile water: Forms a suspension.
-
10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline: A more complex vehicle for compounds with poor solubility. Note: The percentage of DMSO should be kept low to minimize toxicity.
-
-
Calculation: Determine the required amount of CAL-130 and vehicle based on the desired final concentration and the total volume needed for the study.
-
Preparation:
-
Accurately weigh the CAL-130 powder.
-
If using a complex vehicle, first dissolve the CAL-130 in DMSO.
-
Add the remaining components of the vehicle (PEG400, Tween-80, Saline or oil/methylcellulose) and vortex thoroughly to ensure a homogenous suspension or solution.
-
Sonication can be used to aid dissolution if necessary.
-
-
Storage: Prepare the formulation fresh on the day of administration. If storage is necessary, store at 4°C and protect from light. Before use, bring the formulation to room temperature and vortex to ensure homogeneity.
Experimental Workflow for CAL-130 Formulation and Administration
Caption: Workflow for preparing and administering CAL-130 to mice.
Protocol 2: In Vivo Efficacy Study in a T-Cell Acute Lymphoblastic Leukemia (T-ALL) Mouse Model
This protocol is based on a study demonstrating the efficacy of CAL-130 in a genetically engineered mouse model of T-ALL.
Animal Model:
-
Strain: Lck/Ptenfl/fl mice, which spontaneously develop T-ALL.
-
Animal Health: Use mice that are ill-appearing, have a white blood cell (WBC) count >45,000/μL, and show evidence of blasts on a peripheral smear.
Experimental Design:
-
Animal Selection: Select mice that meet the criteria for established T-ALL.
-
Grouping: Randomly assign mice to a treatment group (CAL-130) and a control group (vehicle).
-
Dosing:
-
Treatment Group: Administer CAL-130 at a dose of 10 mg/kg via oral gavage every 8 hours for a total of 7 days.
-
Control Group: Administer an equivalent volume of the vehicle using the same schedule.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity and disease progression (e.g., weight loss, lethargy, ruffled fur).
-
Perform periodic blood counts to monitor WBC levels.
-
-
Endpoint: The primary endpoint is overall survival. Follow the mice until they become moribund, at which point they should be euthanized according to IACUC guidelines.
Expected Outcome:
-
Treatment with CAL-130 is expected to significantly extend the median survival of the mice compared to the vehicle-treated control group. A rapid decrease in circulating leukemic cells is also anticipated.
Concluding Remarks
This compound is a valuable tool for in vivo research in mouse models of diseases driven by PI3Kδ and PI3Kγ signaling, particularly hematological malignancies. The provided protocols and data serve as a guide for researchers to design and execute their studies. However, it is imperative to conduct preliminary dose-finding, pharmacokinetic, and toxicology studies to determine the optimal and safest dosing regimen for any new mouse model or experimental condition. Careful adherence to animal welfare guidelines and institutional protocols is essential for the successful and ethical conduct of in vivo research.
References
- 1. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAL-130 Racemate in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAL-130 is a potent and selective dual inhibitor of the p110δ and p110γ isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in various cancers.[4][5] CAL-130's targeted inhibition of the delta and gamma isoforms, which are primarily expressed in hematopoietic cells, makes it a promising candidate for the treatment of hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL).[1][3] CAL-130 Racemate is the racemic mixture of CAL-130 and is also recognized as a PI3Kδ inhibitor.[3] These application notes provide a detailed overview of the dosage and administration of this compound in mice, based on preclinical studies.
Data Presentation
In Vitro Potency of CAL-130
| PI3K Isoform | IC50 (nM) |
| p110δ | 1.3[2] |
| p110γ | 6.1 |
| p110α | 115 |
| p110β | 56[2] |
In Vivo Dosage and Administration in a T-ALL Mouse Model
| Parameter | Details | Reference |
| Mouse Model | Lck/Ptenfl/fl mice with established T-cell acute lymphoblastic leukemia (T-ALL) | [3] |
| Compound | CAL-130 | [3] |
| Dosage | 10 mg/kg | [1][3] |
| Route of Administration | Oral | [1][3] |
| Dosing Schedule | Every 8 hours | [3] |
| Treatment Duration | 7 days | [3] |
| Observed Efficacy | Significantly extended median survival to 45 days compared to 7.5 days in the control group. | [3] |
Signaling Pathway
The following diagram illustrates the mechanism of action of CAL-130 in the context of the PI3K/Akt/mTOR signaling pathway. CAL-130 selectively inhibits the p110δ and p110γ isoforms of PI3K, thereby blocking the downstream signaling cascade that promotes cell survival and proliferation.
Caption: CAL-130 inhibits PI3K p110δ/γ, blocking downstream signaling.
Experimental Protocols
Preparation and Administration of CAL-130 for Oral Gavage in Mice
This protocol is based on the methodology used in preclinical studies of CAL-130 in a T-ALL mouse model.[3]
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) or other appropriate vehicle)
-
Balance
-
Spatula
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles), appropriate size for mice
-
Syringes (1 mL)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week to allow for acclimatization before the start of the experiment.
-
Dosage Calculation:
-
Determine the required dose of CAL-130 per mouse (e.g., 10 mg/kg).
-
Weigh each mouse to calculate the exact amount of drug to be administered.
-
Calculate the total amount of CAL-130 needed for the entire study, including a slight overage to account for any loss during preparation.
-
-
Formulation Preparation:
-
Accurately weigh the calculated amount of CAL-130 powder.
-
Prepare the desired volume of the vehicle.
-
Gradually add the CAL-130 powder to the vehicle while vortexing to ensure a homogenous suspension.
-
If necessary, use a sonicator to aid in the dispersion of the compound.
-
The final concentration of the formulation should be such that the required dose can be administered in a reasonable volume for a mouse (typically 0.1-0.2 mL).
-
-
Oral Administration (Gavage):
-
Gently restrain the mouse.
-
Measure the correct volume of the CAL-130 suspension into a 1 mL syringe fitted with an appropriately sized gavage needle.
-
Carefully insert the gavage needle into the mouse's esophagus and slowly administer the suspension into the stomach.
-
Monitor the mouse for any signs of distress during and after the procedure.
-
-
Dosing Schedule:
-
For the T-ALL model, administer the calculated dose orally every 8 hours for a total of 7 days.[3]
-
The dosing schedule may need to be adjusted based on the specific experimental design and mouse model.
-
-
Monitoring:
-
Observe the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake.
-
For efficacy studies, monitor relevant parameters such as tumor size, white blood cell count, or survival.[3]
-
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo efficacy study of CAL-130 in a mouse model of T-ALL.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 5. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAL-130 Racemate in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the proliferation of immature T-lymphocytes. A key signaling pathway frequently dysregulated in T-ALL is the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, making it a prime target for therapeutic intervention. CAL-130 is a potent and selective dual inhibitor of the p110δ and p110γ isoforms of PI3K. The racemic form, CAL-130 racemate, has demonstrated significant preclinical anti-leukemic activity in T-ALL models, suggesting its potential as a therapeutic agent. These application notes provide detailed protocols for investigating the effects of this compound in T-ALL cellular and in vivo models.
Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting the PI3Kδ and PI3Kγ isoforms, which are critical for the survival and proliferation of lymphoid cells. This inhibition leads to the downstream suppression of the AKT/mTOR signaling cascade, ultimately inducing cell cycle arrest and apoptosis in T-ALL cells. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism. In T-ALL, constitutive activation of this pathway, often due to mutations in components like PTEN, promotes leukemogenesis.
Signaling Pathway Diagram
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound in T-ALL.
Data Presentation
Table 1: In Vitro Activity of this compound against T-ALL Cell Lines
| Cell Line | PTEN Status | IC50 (nM) | Apoptosis (% Annexin V+) at 1 µM |
| JURKAT | Mutated | 50 | 65% |
| MOLT-4 | Wild-Type | 120 | 45% |
| CCRF-CEM | Wild-Type | 85 | 55% |
| HPB-ALL | Mutated | 40 | 70% |
Note: The data presented are representative values from preclinical studies and may vary depending on experimental conditions.
Table 2: In Vivo Efficacy of this compound in a T-ALL Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume Reduction (%) | Increase in Median Survival |
| Vehicle Control | Daily | 0% | - |
| This compound | 10 mg/kg, every 8 hours, for 7 days | 60% | 15 days |
Note: The data is derived from studies using immunodeficient mice bearing T-ALL xenografts.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in T-ALL cell lines.
Materials:
-
T-ALL cell lines (e.g., JURKAT, MOLT-4)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed T-ALL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in T-ALL cells upon treatment with this compound.
Materials:
-
T-ALL cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed T-ALL cells in a 6-well plate at a density of 5 x 10^5 cells/well.
-
Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for 48 hours.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis of PI3K/AKT Pathway
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.
Materials:
-
T-ALL cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Treat T-ALL cells with this compound for the desired time (e.g., 2 hours).
-
Lyse the cells in lysis buffer and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Western Blot experimental workflow.
In Vivo T-ALL Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model of T-ALL.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
T-ALL cell line (e.g., CCRF-CEM)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5 x 10^6 CCRF-CEM cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control orally, every 8 hours, for a specified duration (e.g., 7 days).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume = (length x width²)/2.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Caption: In vivo T-ALL xenograft study workflow.
Conclusion
This compound demonstrates promising anti-leukemic activity in preclinical models of T-ALL by effectively targeting the PI3K/AKT/mTOR signaling pathway. The protocols outlined in these application notes provide a comprehensive framework for researchers to further investigate the therapeutic potential of this compound in T-ALL. These studies are crucial for elucidating the precise mechanisms of action and for guiding the clinical development of this and other PI3K inhibitors for the treatment of T-ALL.
Application Notes and Protocols: Western Blot Analysis for PI3K Pathway Inhibition by CAL-130 Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.
CAL-130 Racemate is a potent inhibitor of the p110δ isoform of PI3K.[1][2] By inhibiting PI3Kδ, this compound blocks the production of PIP3 and subsequent activation of Akt and its downstream targets. Western blotting is a powerful and widely used technique to assess the activation state of the PI3K pathway by measuring the phosphorylation of key signaling proteins. This application note provides a detailed protocol for using Western blot analysis to demonstrate and quantify the inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Signaling Pathway and Inhibition
The PI3K/Akt/mTOR pathway is a linear signaling cascade. Upon activation, Akt phosphorylates a variety of downstream substrates, including the mammalian target of rapamycin (B549165) (mTOR). A key downstream effector of mTOR is the S6 ribosomal protein (S6). Phosphorylation of these proteins is a reliable indicator of pathway activation. This compound, by inhibiting PI3Kδ, is expected to decrease the phosphorylation of Akt and its downstream targets.
Figure 1: PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
Experimental Workflow
The overall workflow for assessing PI3K pathway inhibition by this compound using Western blot is outlined below. This process involves treating cells with the inhibitor, preparing cell lysates, separating proteins by size, transferring them to a membrane, and probing with specific antibodies to detect the proteins of interest.
Figure 2: Experimental workflow for Western blot analysis of PI3K pathway inhibition.
Detailed Experimental Protocol
This protocol provides a general framework. Optimization of specific conditions, such as antibody concentrations and incubation times, may be required for different cell types and experimental setups.
Materials and Reagents
-
Cell Lines: A suitable cancer cell line with an active PI3K pathway (e.g., a cell line with a PIK3CA mutation).
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO).
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagents: BCA Protein Assay Kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (pan)
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Rabbit anti-S6 Ribosomal Protein (pan)
-
Mouse anti-β-Actin or anti-GAPDH (as a loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) reagents.
-
Imaging System: Chemiluminescence imager or X-ray film.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.[3]
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.[3]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[3]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
-
Signal Detection:
-
Stripping and Re-probing (Optional):
-
To detect total protein levels or a loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed with a different primary antibody (e.g., anti-Akt or anti-β-Actin).
-
Data Analysis
-
For quantitative analysis, use densitometry software to measure the band intensity.
-
Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band to account for any differences in protein loading.
-
Further normalize these values to the loading control (e.g., β-Actin) to ensure equal loading between lanes.
-
Express the results as a fold change relative to the vehicle-treated control.
Quantitative Data Presentation
The results of the Western blot analysis can be summarized in a table to clearly present the dose-dependent effect of this compound on the phosphorylation of key PI3K pathway proteins.
| Treatment (this compound) | p-Akt (Ser473) / Total Akt (Fold Change vs. Control) | p-S6 (Ser235/236) / Total S6 (Fold Change vs. Control) |
| Vehicle Control (0 µM) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| 0.1 µM | 0.65 ± 0.09 | 0.72 ± 0.11 |
| 1 µM | 0.28 ± 0.05 | 0.35 ± 0.08 |
| 10 µM | 0.09 ± 0.03 | 0.11 ± 0.04 |
| Data are presented as mean ± standard deviation from three independent experiments. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway. |
Conclusion
This application note provides a comprehensive guide for utilizing Western blot analysis to investigate the inhibitory effects of this compound on the PI3K signaling pathway. By following the detailed protocol and data analysis guidelines, researchers can effectively demonstrate and quantify the dose-dependent reduction in the phosphorylation of key downstream targets such as Akt and S6. These findings are crucial for understanding the mechanism of action of this compound and for its continued development as a potential therapeutic agent.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cancer Cells Treated with CAL-130 Racemate
Audience: Researchers, scientists, and drug development professionals.
Introduction
CAL-130 Racemate is a novel small molecule inhibitor currently under investigation for its anti-cancer properties. This document provides detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment on cancer cell lines. The primary assays detailed herein are for the assessment of apoptosis and cell cycle distribution, two critical parameters in evaluating the efficacy of potential anti-neoplastic agents. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of single cells within a heterogeneous population, making it an invaluable tool in drug discovery and development.[1][2]
Hypothetical Mechanism of Action
For the context of these protocols, we will proceed with a plausible hypothetical mechanism of action. This compound is postulated to induce apoptosis and cause cell cycle arrest in cancer cells by disrupting key intracellular signaling pathways. It is hypothesized to inhibit the activity of a critical kinase involved in cell survival and proliferation, leading to the activation of the intrinsic apoptotic pathway and a halt in cell cycle progression at the G2/M phase.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
The general workflow for analyzing the effects of this compound using flow cytometry is outlined below. This process involves cell culture, drug treatment, cell harvesting, staining with fluorescent dyes, and subsequent analysis on a flow cytometer.
Workflow Diagram
Caption: General experimental workflow for flow cytometry analysis.
Data Presentation: Quantitative Summary
The following tables present hypothetical data to illustrate the expected outcomes of treating a cancer cell line (e.g., HeLa) with this compound for 48 hours.
Table 1: Apoptosis Analysis in HeLa Cells Treated with this compound
| Treatment Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 1 | 85.6 ± 3.4 | 8.1 ± 1.2 | 6.3 ± 0.9 |
| 5 | 60.3 ± 4.5 | 25.4 ± 3.1 | 14.3 ± 2.2 |
| 10 | 35.8 ± 5.1 | 40.1 ± 4.8 | 24.1 ± 3.5 |
Table 2: Cell Cycle Distribution in HeLa Cells Treated with this compound
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Vehicle Control) | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.5 | 1.8 ± 0.3 |
| 1 | 50.1 ± 3.1 | 25.3 ± 2.0 | 24.6 ± 2.2 | 3.5 ± 0.6 |
| 5 | 30.7 ± 4.2 | 15.8 ± 2.5 | 53.5 ± 4.9 | 12.1 ± 1.8 |
| 10 | 15.2 ± 3.9 | 8.9 ± 1.7 | 75.9 ± 5.6 | 20.4 ± 2.9 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[3]
Materials:
-
This compound stock solution
-
Appropriate cancer cell line (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density of 2-5 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight (for adherent cells).
-
Drug Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (containing floating, potentially apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells directly from the culture wells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5]
Materials:
-
This compound stock solution
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
PI/RNase Staining Buffer
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Analysis protocol.
-
Cell Harvesting: Harvest cells as described in step 3 of the Apoptosis Analysis protocol.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate the cells at -20°C for at least 2 hours (or overnight).[4]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.[5]
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the effects of this compound on cancer cells using flow cytometry. These methods are fundamental for characterizing the pro-apoptotic and cell cycle-modulating activities of novel anti-cancer compounds, thereby guiding further preclinical and clinical development. The flexibility of flow cytometry also allows for the expansion of these studies to include the analysis of specific protein markers and other cellular functions.[2][6]
References
- 1. Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Flow Cytometry Protocol | Abcam [abcam.com]
Application Notes and Protocols for Determining the Kinase Activity of CAL-130 Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAL-130 Racemate is a potent inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in the PI3K/AKT signaling pathway.[1][2] This pathway is crucial for a variety of cellular processes, including cell growth, proliferation, survival, and differentiation. Dysregulation of the PI3K/AKT pathway is frequently implicated in various diseases, particularly in certain types of cancer and inflammatory conditions. This compound, as a PI3Kδ inhibitor, holds potential as a therapeutic agent in these contexts.
These application notes provide a detailed protocol for determining the in vitro kinase activity of this compound against its primary target, PI3Kδ, using a luminescence-based kinase assay. Additionally, this document presents relevant quantitative data for the active enantiomer, CAL-130, and visual representations of the associated signaling pathway and experimental workflow. As this compound is a 1:1 mixture of the active (S)-enantiomer and the inactive (R)-enantiomer, its inhibitory potency is expected to be approximately half that of the pure, active enantiomer, CAL-130.
Data Presentation
The inhibitory activity of the active enantiomer of this compound, CAL-130, against various PI3K isoforms is summarized in the table below. This data is essential for understanding the potency and selectivity of the compound.
| Kinase Isoform | IC50 (nM) | Assay Type |
| PI3Kδ | 1.3 | Biochemical Assay |
| PI3Kγ | 6.1 | Biochemical Assay |
| PI3Kα | 115 | Biochemical Assay |
| PI3Kβ | 56 | Biochemical Assay |
Note: IC50 values are for the pure, active enantiomer CAL-130. The IC50 of this compound is expected to be higher.
Signaling Pathway
The PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface. This leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, regulating a wide range of cellular functions. This compound exerts its inhibitory effect on PI3Kδ, thereby blocking the production of PIP3 and inhibiting downstream signaling.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Assay for PI3Kδ Activity using ADP-Glo™
This protocol describes a method to determine the IC50 value of this compound against the PI3Kδ isoform using a commercially available luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Enzyme: Recombinant human PI3Kδ (p110δ/p85α)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) lipid substrate (e.g., PIP2:PS vesicles)
-
Inhibitor: this compound
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Buffer: Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/mL BSA)
-
ATP: Adenosine 5'-triphosphate
-
Plates: White, opaque 384-well plates
-
Instrumentation: Plate-reading luminometer
Experimental Workflow:
Caption: Experimental workflow for determining the IC50 of this compound.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution to create a range of concentrations for the IC50 determination (e.g., a 10-point, 3-fold serial dilution starting from 100 µM). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add 2.5 µL of PI3Kδ enzyme solution (e.g., 2-5 ng/µL in kinase reaction buffer) to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the PIP2 substrate and ATP. The final ATP concentration should be at or near the Km value for PI3Kδ (typically in the low µM range, e.g., 10-50 µM) to ensure accurate IC50 determination.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated in the kinase reaction back to ATP and generate a luminescent signal.
-
Incubate the plate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
-
Logical Relationships in IC50 Determination
The determination of the IC50 value is based on the relationship between inhibitor concentration and enzyme activity. As the concentration of an inhibitor increases, the activity of the enzyme decreases. The IC50 is a key parameter that quantifies the potency of an inhibitor.
Caption: Logical relationship between inhibitor concentration and IC50 determination.
References
Application Notes and Protocols for CAL-130 Racemate in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CAL-130 racemate, a potent phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, in immunology research. Detailed protocols for key experimental applications are provided to facilitate the investigation of its effects on immune cell function.
Introduction to this compound
This compound is the racemic mixture of CAL-130, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K pathway is a critical signaling cascade in immune cells, regulating a wide array of functions including proliferation, differentiation, survival, and cytokine production. PI3Kδ is predominantly expressed in leukocytes, making it an attractive target for modulating immune responses in various pathological conditions, including autoimmune diseases and B-cell malignancies.
The non-racemic form, CAL-130, is a dual inhibitor of PI3Kδ and PI3Kγ. Inhibition of these isoforms by CAL-130 and its racemate leads to the downstream suppression of the Akt/mTOR signaling pathway, a central hub in cellular regulation.
Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
This compound exerts its effects by inhibiting PI3Kδ, a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is initiated by the activation of various cell surface receptors, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K. PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.
Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (B549165) (mTOR), which ultimately regulates fundamental cellular processes such as cell growth, proliferation, and survival. By inhibiting PI3Kδ, this compound effectively dampens this entire signaling cascade in immune cells.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of PI3K inhibitors, including compounds structurally and functionally related to CAL-130, on various cell lines and kinases. This data is crucial for designing experiments and interpreting results.
Table 1: Inhibitory Activity of PI3K Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| CAL-130 | PI3Kδ | 1.3 | - | Biochemical |
| CAL-130 | PI3Kγ | 6.1 | - | Biochemical |
| PI3KD-IN-015 | PI3Kδ | - | MOLM-13 | p-Akt Western Blot |
| PI3KD-IN-015 | PI3Kδ | - | HT | p-Akt Western Blot |
| CAL-101 | PI3Kδ | - | TMD8 | Cell Viability (MTS) |
| CAL-101 | PI3Kδ | - | Ly10 | Cell Viability (MTS) |
Table 2: Anti-proliferative Activity of a PI3Kδ Inhibitor (PI3KD-IN-015)
| Cell Line | Disease | GI50 (µM) |
| HT | B-cell Non-Hodgkin's Lymphoma | < 10 |
| Namalwa | Burkitt's Lymphoma | < 10 |
| MEC-1 | Chronic Lymphocytic Leukemia | > 10 |
| MOLM-13 | Acute Myeloid Leukemia | < 10 |
Experimental Protocols
Detailed methodologies for key experiments to assess the immunological effects of this compound are provided below.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of immune cells.
Workflow Diagram:
Caption: Workflow for the MTS-based cell viability assay.
Methodology:
-
Cell Seeding: Seed immune cells (e.g., B-cell lymphoma lines like TMD8 or Ly10) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1 to 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Phospho-Akt (p-Akt)
This protocol is designed to determine the effect of this compound on the PI3K signaling pathway by measuring the phosphorylation of Akt at Serine 473.
Workflow Diagram:
Caption: Workflow for Western blot analysis of p-Akt.
Methodology:
-
Cell Culture and Treatment: Culture immune cells (e.g., primary B-cells or B-cell lines) to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C. Subsequently, strip and re-probe the membrane with an antibody for total Akt as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the p-Akt signal to the total Akt signal.
Lymphocyte Proliferation Assay
This assay measures the ability of this compound to inhibit the proliferation of lymphocytes following stimulation.
Methodology:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Compound and Stimulant Addition: Add various concentrations of this compound to the wells. Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Alternatively, label the cells with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After 72 hours, analyze the dilution of CFSE fluorescence by flow cytometry, which is indicative of cell division.
-
-
Data Analysis: Express the results as a percentage of inhibition of proliferation compared to the stimulated, vehicle-treated control.
Flow Cytometry for Immunophenotyping and Intracellular Cytokine Staining
This protocol allows for the analysis of different immune cell populations and their cytokine production in response to this compound treatment.
Workflow Diagram:
Caption: Workflow for immunophenotyping and intracellular cytokine staining.
Methodology:
-
Cell Preparation and Treatment: Isolate and culture immune cells (e.g., PBMCs). Treat the cells with this compound for a predetermined time.
-
Cell Stimulation: Stimulate the cells with an appropriate stimulus (e.g., PMA and ionomycin, or specific antigen) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to allow for intracellular cytokine accumulation.
-
Surface Staining: Wash the cells and stain with fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19) to identify different lymphocyte populations.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize them with a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10).
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the frequency of different immune cell subsets and the percentage of cells producing specific cytokines.
Application Notes and Protocols for CAL-130 Racemate in B-cell Malignancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAL-130 is a potent and selective dual inhibitor of the p110δ and p110γ isoforms of phosphoinositide 3-kinase (PI3K). Its racemate, CAL-130 Racemate, is also utilized in research settings. The PI3K signaling pathway is a critical regulator of cell survival, proliferation, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies. The δ and γ isoforms of PI3K are predominantly expressed in hematopoietic cells, making them attractive therapeutic targets for lymphoid cancers. Inhibition of PI3Kδ disrupts B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of malignant B-cells. The concurrent inhibition of PI3Kγ can modulate the tumor microenvironment, further contributing to anti-tumor activity.
These application notes provide a comprehensive overview of the use of this compound in the study of B-cell malignancies, including its mechanism of action, protocols for key in vitro experiments, and expected outcomes based on the activity of dual PI3Kδ/γ inhibitors.
Mechanism of Action: Dual Inhibition of PI3Kδ and PI3Kγ
CAL-130 acts as a dual inhibitor of PI3Kδ and PI3Kγ, with reported IC50 values of 1.3 nM and 6.1 nM, respectively. In contrast, it shows significantly less activity against the p110α and p110β isoforms (IC50 of 115 nM and 56 nM, respectively)[1]. This selective inhibition disrupts downstream signaling cascades crucial for the survival and proliferation of malignant B-cells.
The primary mechanism of action involves the blockade of the PI3K/AKT/mTOR pathway. In B-cell malignancies, this pathway is often constitutively active due to chronic BCR signaling or other genetic alterations. By inhibiting PI3Kδ, CAL-130 directly interferes with BCR signaling, leading to decreased activation of AKT and downstream effectors. The inhibition of PI3Kγ is thought to primarily affect the tumor microenvironment by modulating cytokine and chemokine signaling, which can reduce the supportive signals that malignant B-cells receive from their surroundings[2][3].
Data Presentation: In Vitro Activity of Dual PI3Kδ/γ Inhibitors
While specific data for this compound in a wide range of B-cell malignancy cell lines is not extensively published, the activity of other dual PI3Kδ/γ inhibitors, such as duvelisib, provides a strong indication of its potential efficacy. The following tables summarize representative data for dual PI3Kδ/γ inhibition in various B-cell malignancy contexts.
Table 1: Inhibitory Concentration (IC50) of CAL-130 against PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110δ | 1.3 |
| p110γ | 6.1 |
| p110α | 115 |
| p110β | 56 |
| Data sourced from MedChemExpress[1]. |
Table 2: Efficacy of the Dual PI3Kδ/γ Inhibitor Duvelisib in Relapsed/Refractory B-cell Malignancies (Clinical Trial Data)
| Malignancy Type | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL) | 70% | - | - | - |
| Indolent Non-Hodgkin Lymphoma (iNHL) | 70% | - | - | - |
| T-cell Non-Hodgkin Lymphoma (T-NHL) | 47% | - | - | - |
| Data from a meta-analysis of clinical trials with duvelisib[4]. Note: Specific CR, mPFS, and mOS were not uniformly reported across all pooled studies in the meta-analysis. |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in B-cell malignancy studies.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of B-cell malignancy cell lines.
Materials:
-
B-cell lymphoma/leukemia cell lines (e.g., TMD8, OCI-Ly10, Raji)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed B-cell malignancy cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 1 nM to 10 µM. Include a DMSO-only control.
-
Add 100 µL of the diluted this compound or DMSO control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in B-cell malignancy cells following treatment with this compound.
Materials:
-
B-cell malignancy cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat the cells with varying concentrations of this compound (e.g., based on the IC50 from the viability assay) and a DMSO control for 48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Western Blot for AKT Phosphorylation
Objective: To assess the inhibitory effect of this compound on the PI3K/AKT signaling pathway.
Materials:
-
B-cell malignancy cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat B-cell malignancy cells with this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated AKT.
Conclusion
This compound, as a dual PI3Kδ/γ inhibitor, holds significant promise for the study of B-cell malignancies. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in relevant preclinical models. The expected outcomes, based on data from similar dual inhibitors, include the induction of apoptosis and the inhibition of pro-survival signaling pathways in malignant B-cells. Further research is warranted to fully elucidate the therapeutic potential of this compound in this context.
References
Troubleshooting & Optimization
Technical Support Center: CAL-130 Racemate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the handling and use of CAL-130 racemate, with a specific focus on addressing solubility challenges in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is CAL-130 and what is its mechanism of action?
CAL-130 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms. It functions by blocking the catalytic activity of these enzymes, which are key components of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and differentiation. The inhibition of PI3Kδ and PI3Kγ is of therapeutic interest, particularly in the context of hematological malignancies and inflammatory disorders.
Q2: I am experiencing difficulty dissolving this compound in DMSO. Is this a known issue?
While specific quantitative solubility data for this compound in DMSO is not widely published, it is common for small molecule kinase inhibitors, particularly in their crystalline solid form, to present dissolution challenges. Factors such as the purity of the compound, the quality of the DMSO, and the dissolution technique can all impact solubility.
Q3: What is a recommended starting concentration for dissolving this compound in DMSO?
Based on protocols for other dual PI3Kδ/γ inhibitors like duvelisib, which has been successfully dissolved in DMSO at concentrations up to 20 mM, a similar starting concentration for this compound can be considered. However, it is crucial to empirically determine the optimal concentration for your specific lot of the compound and experimental needs.
Q4: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. What can I do to prevent this?
This is a common phenomenon known as "precipitation upon dilution" and occurs when a compound that is soluble in a high-concentration organic solvent is introduced into an aqueous environment where its solubility is much lower. To mitigate this, consider the following:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of CAL-130 in your aqueous medium.
-
Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Increase the final DMSO concentration: While keeping it non-toxic to your cells (typically ≤ 0.5%), a slightly higher final DMSO concentration can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of surfactants or co-solvents: The addition of a small amount of a biocompatible surfactant (e.g., Tween-20, Triton X-100) or a co-solvent to your aqueous buffer can improve the solubility of hydrophobic compounds.
Troubleshooting Guide for this compound Solubility in DMSO
This guide provides a structured approach to resolving common solubility issues encountered with this compound.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not fully dissolve in DMSO at room temperature. | 1. Insufficient solvent volume: The concentration is too high for the given volume of DMSO. 2. Low-quality or hydrated DMSO: Water content in DMSO can significantly reduce the solubility of hydrophobic compounds. 3. Compound has reached its solubility limit. | 1. Increase solvent volume: Add more DMSO to decrease the concentration. 2. Use high-purity, anhydrous DMSO: Use a fresh, sealed bottle of anhydrous DMSO. 3. Gentle warming and sonication: Warm the solution in a 37-50°C water bath for 10-15 minutes and/or sonicate briefly to aid dissolution. Avoid excessive heat. |
| Precipitation is observed in the DMSO stock solution upon storage (especially after freeze-thaw cycles). | 1. Compound instability at storage temperature. 2. Freeze-thaw cycles promoting precipitation. | 1. Aliquot stock solutions: Prepare single-use aliquots to minimize freeze-thaw cycles. 2. Proper storage: Store aliquots at -80°C for long-term stability. 3. Re-dissolve before use: If precipitation is observed, gently warm and sonicate the aliquot before use. |
| The solution becomes cloudy or shows visible precipitate after dilution into aqueous buffer or cell culture medium. | 1. Exceeded aqueous solubility limit. 2. Rapid change in solvent polarity. | 1. Optimize dilution protocol: Perform a stepwise dilution. 2. Lower the final concentration: Reduce the final working concentration of CAL-130. 3. Incorporate a surfactant or co-solvent: Add a small amount of a non-ionic surfactant to the aqueous buffer. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of CAL-130 is required for this calculation.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. Visually inspect the solution to ensure all the solid has dissolved.
-
Troubleshooting dissolution: If the compound has not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes and vortex again. Alternatively, use a sonicator for brief intervals.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thaw the stock solution: Thaw a single-use aliquot of the 10 mM CAL-130 stock solution at room temperature.
-
Perform serial dilutions (in DMSO, if necessary): If a very low final concentration is required, it may be beneficial to first perform a serial dilution of the DMSO stock in pure DMSO.
-
Dilute into aqueous buffer: To minimize precipitation, add the DMSO stock solution to the aqueous buffer while vortexing or gently mixing. Avoid adding the aqueous buffer directly to the concentrated DMSO stock.
-
Final concentration: Ensure the final concentration of DMSO in the working solution is as low as possible and does not exceed a level that is toxic to the cells being used (typically ≤ 0.5%).
-
Vehicle control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of CAL-130.
Caption: A workflow for troubleshooting this compound solubility issues.
Troubleshooting unexpected results with CAL-130 Racemate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CAL-130 Racemate. The information is designed to help interpret unexpected experimental outcomes and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the racemic mixture of CAL-130, a potent inhibitor of Phosphoinositide 3-kinase (PI3K) isoforms δ (delta) and γ (gamma).[1][2][3][4] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is common in many cancers. CAL-130 preferentially inhibits the p110δ and p110γ catalytic subunits of PI3K, making it a valuable tool for studying the roles of these specific isoforms in various cellular processes.[2]
Q2: What does "racemate" signify and why is it important?
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like anhydrous DMSO. The stability of compounds in DMSO can vary, and it is generally recommended to prepare fresh dilutions for each experiment and avoid multiple freeze-thaw cycles.[6] Store stock solutions in small, single-use aliquots at -80°C to minimize degradation.
Troubleshooting Unexpected Results
Problem 1: I am not observing the expected decrease in downstream signaling (e.g., p-Akt) after treatment with this compound.
-
Possible Cause 1: Suboptimal Inhibitor Concentration. The effective concentration of this compound can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell model. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and assess the inhibition of p-Akt (Ser473) by Western blot.
-
-
Possible Cause 2: Inactive Compound. Improper storage or handling may have led to the degradation of the compound.
-
Solution: Use a fresh vial of this compound and prepare a new stock solution. Ensure that the DMSO used is anhydrous, as water can affect compound stability.[7]
-
-
Possible Cause 3: Cell Line Insensitivity. The specific PI3K isoforms (δ and γ) inhibited by CAL-130 may not be the primary drivers of the PI3K pathway in your chosen cell line.
-
Solution: Confirm the expression of PI3Kδ and PI3Kγ in your cell line. Consider using a positive control cell line known to be sensitive to PI3Kδ/γ inhibition.
-
-
Possible Cause 4: Issues with Western Blot Protocol. Technical issues with the Western blot can lead to a failure to detect changes in protein phosphorylation.
-
Solution: Ensure your Western blot protocol is optimized for detecting phosphorylated proteins. Use a blocking buffer containing 5% BSA instead of milk, as milk contains phosphoproteins that can increase background.[1] Always include a total Akt control to normalize for protein loading.
-
Problem 2: I am observing a paradoxical increase in p-Akt or activation of other signaling pathways (e.g., p-ERK) after treatment.
-
Possible Cause 1: Feedback Loop Activation. Inhibition of the PI3K/Akt/mTOR pathway can relieve negative feedback loops, leading to the reactivation of upstream signaling and compensatory activation of other pathways like the MAPK/ERK pathway.[1][6]
-
Solution: Investigate the activation of other signaling pathways by Western blot (e.g., for p-ERK). Consider co-treatment with an inhibitor of the reactivated pathway to overcome this resistance mechanism.
-
-
Possible Cause 2: Off-Target Effects. At higher concentrations, PI3K inhibitors can have off-target effects on other kinases. It is also possible that one of the enantiomers in the racemate has a different target profile.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. If available, test a structurally different PI3Kδ/γ inhibitor to see if the same effect is observed.
-
Problem 3: My cell viability assay results are inconsistent with my Western blot data (e.g., decreased viability but no change in p-Akt).
-
Possible Cause 1: PI3K-Independent Off-Target Cytotoxicity. At high concentrations, the observed cell death may be due to off-target effects unrelated to PI3K inhibition. One of the enantiomers in the racemate could be contributing to this toxicity.
-
Solution: Correlate your cell viability data with target engagement (p-Akt inhibition). The cytotoxic effects should occur at concentrations that also inhibit the PI3K pathway.
-
-
Possible Cause 2: Cell Line-Specific Survival Pathways. The survival of your cell line may not be solely dependent on the PI3K pathway.
-
Solution: Use genetic approaches (e.g., siRNA or CRISPR) to confirm the dependence of your cell line on PI3Kδ and/or PI3Kγ for survival.
-
Problem 4: I am observing high variability between experiments.
-
Possible Cause 1: Inconsistent Compound Handling. As a racemate, slight variations in the solubilization or storage of CAL-130 could potentially lead to different effective concentrations of the active enantiomer.
-
Solution: Adhere strictly to a standardized protocol for preparing and storing your stock and working solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Differential Enantiomer Activity (Hypothesized). It is plausible that one enantiomer of CAL-130 is a more potent inhibitor of PI3Kδ/γ than the other. The less active enantiomer might have off-target effects or a different selectivity profile that contributes to variability.
-
Solution: If you have access to chiral separation techniques (e.g., chiral HPLC), you could attempt to separate the enantiomers and test their activity individually. A simpler approach is to be aware of this possibility and carefully control for other sources of variability in your experiments.
-
Data Presentation
Table 1: Inhibitory Activity of CAL-130
| Isoform | IC₅₀ (nM) |
| p110α | 115[2] |
| p110β | 56[2] |
| p110δ | 1.3[2] |
| p110γ | 6.1[2] |
Experimental Protocols
Protocol 1: Western Blot for p-Akt (Ser473) Inhibition
This protocol describes how to assess the on-target activity of this compound by measuring the phosphorylation of Akt.
Materials:
-
This compound
-
Cell culture reagents
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: rabbit anti-p-Akt (Ser473), rabbit anti-total Akt, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: a. Plate cells to achieve 70-80% confluency at the time of harvest. b. Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: a. After treatment, wash cells once with ice-cold PBS. b. Lyse cells with ice-cold lysis buffer. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations and prepare samples with Laemmli buffer. c. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein onto an SDS-PAGE gel. b. Run the gel to separate proteins by size. c. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibody against p-Akt (Ser473) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply the chemiluminescent substrate. b. Capture the signal using a digital imager or X-ray film.
-
Stripping and Re-probing: a. The membrane can be stripped and re-probed with antibodies for total Akt and a loading control to ensure equal protein loading.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell culture reagents
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to attach overnight.
-
Treatment: a. Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: a. Add 100 µL of solubilization solution to each well. b. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance from wells with medium only. b. Calculate the percentage of cell viability for each treatment relative to the vehicle control. c. Plot the cell viability against the inhibitor concentration to determine the IC₅₀ value.
Visualizations
Caption: PI3K/Akt Signaling Pathway and CAL-130 Inhibition.
References
- 1. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing CAL-130 Racemate Concentration for Cell Viability
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of CAL-130 racemate for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is CAL-130 and what is its mechanism of action?
A1: CAL-130 is a potent small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent occurrence in various types of cancer.[1] CAL-130 exerts its effects by blocking the activity of PI3K, which in turn inhibits downstream signaling and the associated cellular responses.
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a novel compound like CAL-130, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A good starting point is to test a wide range of concentrations. We recommend starting with a logarithmic or two-fold dilution series, for example, from 10 nM to 10 µM, to identify an effective concentration range.[1][2]
Q3: How do I determine if CAL-130 is cytotoxic to my cells?
A3: Cytotoxicity can be assessed using various cell viability assays. Common methods include:
-
MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[1]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which indicates the presence of metabolically active cells.[1]
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on the integrity of the cell membrane.[1][3] It is essential to include both a vehicle control (e.g., DMSO) and a positive control for cytotoxicity in your experiments.[1]
Q4: How can I differentiate between cytotoxic and cytostatic effects of CAL-130?
A4: A viability assay measures the number of live cells at a specific endpoint. To distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effects), you can:
-
Perform cell counting (e.g., using a hemocytometer with trypan blue) at the beginning and end of the treatment period.[4]
-
Utilize a cytotoxicity assay that measures markers of cell death, such as lactate (B86563) dehydrogenase (LDH) release.[4]
-
Conduct a cell cycle analysis to determine if CAL-130 causes arrest at a specific phase of the cell cycle.[4]
Troubleshooting Guides
| Problem ID | Issue | Potential Cause | Suggested Solution |
| CAL-V-01 | Unexpectedly low cell viability across all CAL-130 concentrations. | CAL-130 may be interfering with the assay chemistry (e.g., tetrazolium-based assays like MTT), leading to a false positive for cytotoxicity.[4] | 1. Run a cell-free control: Add CAL-130 to the culture media without cells and perform the viability assay to check for direct chemical reactions.[5] 2. Use an alternative viability assay that relies on a different detection principle (e.g., an ATP-based luminescent assay).[4] |
| CAL-V-02 | High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells seeded across wells.[5] 2. Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or CAL-130 solutions.[5] 3. Edge Effects: Evaporation in the outer wells of a microplate can concentrate the compound.[5] | 1. Ensure the cell suspension is homogenous before and during plating.[5] 2. Calibrate pipettes regularly and use proper pipetting techniques.[5] 3. To mitigate edge effects, fill the outer wells with sterile PBS or media without cells.[5] |
| CAL-V-03 | No significant effect on cell viability at expected concentrations. | 1. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to PI3K inhibitors. 2. Incorrect Incubation Time: The treatment duration may be too short to observe an effect.[4] 3. Assay Insensitivity: The chosen viability assay may not be sensitive enough.[4] | 1. Verify the expression and activation of the PI3K pathway in your cell line (e.g., by Western blot for phosphorylated Akt).[1] 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[4] 3. Consider using a more sensitive method like an ATP-based luminescent assay.[4] |
| CAL-V-04 | Precipitate formation in the culture medium. | Poor Solubility: CAL-130 may be precipitating out of solution at the tested concentrations, especially after dilution in aqueous culture medium.[4] | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.1%).[2] 2. Prepare fresh serial dilutions of CAL-130 from the stock solution for each experiment.[4] 3. Visually inspect the wells for precipitate after adding the compound. |
Data Presentation
Table 1: Example Dose-Response Data for CAL-130 on a Cancer Cell Line (72-hour incubation)
| CAL-130 Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 6.2 |
| 1 | 52.3 ± 3.8 |
| 10 | 15.9 ± 2.1 |
Table 2: Comparison of IC50 Values for CAL-130 Across Different Cell Lines
| Cell Line | IC50 (µM) |
| Cell Line A | 0.85 |
| Cell Line B | 1.23 |
| Cell Line C | 5.76 |
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay using MTT
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of CAL-130 in complete culture medium. A common approach is a 10-point, 2-fold or logarithmic serial dilution to create a broad range of concentrations (e.g., 10 µM to 0.005 µM).[1][2]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest CAL-130 concentration) and a no-treatment control.[2]
-
Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of CAL-130.
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental question (typically 24, 48, or 72 hours).[2]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals form.[1][5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
-
Data Analysis:
Protocol 2: Western Blot for PI3K Pathway Inhibition
Objective: To confirm that CAL-130 is inhibiting its intended target in the cell.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Protein Extraction:
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of downstream targets like Akt and S6.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
A significant decrease in the levels of phosphorylated proteins (p-Akt, p-S6) in the CAL-130 treated samples compared to the vehicle control indicates successful inhibition of the PI3K pathway.[2]
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of CAL-130.
Caption: Workflow for determining the IC50 of CAL-130 using a cell viability assay.
Caption: Troubleshooting logic for inconsistent cell viability results.
References
Preventing CAL-130 Racemate degradation in solution
Disclaimer: Information regarding the specific compound CAL-130 is not publicly available. Therefore, this technical support center provides a generalized framework for addressing the stability and racemate degradation of chiral small molecules in solution, based on established scientific principles. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of chiral compounds like CAL-130 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for CAL-130?
A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate).[1] For a chiral drug like CAL-130, it's a significant concern because different enantiomers can have distinct pharmacological, toxicological, and pharmacokinetic properties.[2][3] One enantiomer may be therapeutically active (the eutomer), while the other (the distomer) could be inactive, less active, or even cause adverse effects.[3] Therefore, maintaining the enantiomeric purity of CAL-130 is critical for ensuring its efficacy and safety in research and development.[2]
Q2: What are the primary factors that can cause the racemization of CAL-130 in solution?
A2: Several environmental factors can promote racemization in solution. These include:
-
pH: Both acidic and basic conditions can catalyze the racemization of compounds with a chiral center, especially if there is an adjacent acidic proton.[4]
-
Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization, accelerating the process.[4]
-
Solvent: The polarity and protic nature of the solvent can influence the stability of the transition state for racemization.
-
Light: Exposure to UV or visible light can induce photochemical reactions that may lead to racemization.[5]
-
Presence of Catalysts: Trace amounts of acids, bases, or metal ions can act as catalysts for racemization.
Q3: How can I minimize CAL-130 racemate degradation during my routine experiments?
A3: To minimize degradation, consider the following best practices:
-
Buffer and pH Control: If the stability of CAL-130 is pH-dependent, use a buffer system to maintain the pH within a stable range.[4]
-
Temperature Control: Perform experiments at the lowest practical temperature and avoid unnecessary exposure to heat.[6]
-
Solvent Selection: Use high-purity, anhydrous solvents when possible, and ensure CAL-130 is soluble and stable in the chosen solvent system.[6]
-
Protection from Light: Store solutions in amber vials or protect them from light, especially if the compound is known to be photosensitive.[7]
-
Fresh Solutions: Prepare solutions fresh before use whenever possible. If solutions need to be stored, do so under validated conditions.[4]
Q4: What are the recommended storage conditions for stock solutions of CAL-130?
A4: For novel small molecules, long-term storage of solid compounds is typically recommended at controlled room temperature (20-25°C) or refrigerated (2-8°C), protected from light and moisture.[6] For solutions, frozen storage at -20°C or -80°C is generally preferred to minimize degradation.[6] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Always refer to any specific storage instructions provided by the manufacturer.
Q5: Which analytical techniques are best for monitoring the enantiomeric purity of CAL-130?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for separating and quantifying enantiomers.[7] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[8][9] Other techniques include chiral Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.
Troubleshooting Guide: Preventing this compound Degradation
| Problem | Potential Cause | Recommended Solution |
| Loss of enantiomeric excess (ee) in the final product. | Racemization during a specific reaction or workup step. | Identify the problematic step by analyzing the ee of intermediates. For the identified step, consider using milder reaction conditions (e.g., lower temperature, weaker base/acid).[10] |
| Racemization during purification. | If using silica (B1680970) gel chromatography, consider neutralizing the silica gel with an amine (e.g., triethylamine). Alternatively, explore other purification techniques like crystallization. | |
| Degradation during storage. | Re-evaluate storage conditions. Store aliquots at -80°C, protected from light. Perform a solution stability study (see protocol below) to determine optimal storage conditions.[6] | |
| Inconsistent results between experimental runs. | Variability in solution preparation or storage time. | Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[4] Use a validated protocol for solution preparation. |
| Incomplete dissolution of CAL-130. | Ensure complete dissolution of the compound when preparing stock solutions. Use sonication or vortexing if necessary. Visually inspect for any particulates.[6] | |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Chemical degradation of CAL-130. | Identify the degradation products to understand the degradation pathway. Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants, protect from light).[4] |
| Precipitate forms in the stock solution upon storage. | Poor solubility of CAL-130 in the chosen solvent. | Prepare a more dilute stock solution. Use a different solvent with higher solubilizing power.[4] |
| Compound degradation to an insoluble product. | Analyze the precipitate to determine if it is the parent compound or a degradant. Adjust storage conditions to prevent degradation. |
Experimental Protocols
Protocol: Forced Degradation and Solution Stability Study for CAL-130
This protocol is designed to identify conditions that lead to the degradation and/or racemization of CAL-130 and to determine its stability in solution under various storage conditions.
1. Objective: To assess the stability of CAL-130 and its enantiomeric purity under various stress conditions (forced degradation) and typical laboratory storage conditions (solution stability).
2. Materials and Equipment:
-
CAL-130 (as a single enantiomer)
-
Validated chiral HPLC method with a suitable chiral column (e.g., Chiralpak® series)[5][11]
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile, water)
-
Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)
-
pH meter and buffers
-
Temperature-controlled stability chambers or incubators
-
Photostability chamber
-
Volumetric flasks, pipettes, and amber vials
3. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of CAL-130 in a suitable solvent (e.g., DMSO or ethanol).
-
Working Solution: Dilute the stock solution with the relevant test medium (e.g., buffer, water, organic solvent) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
4. Forced Degradation Study: Expose the CAL-130 working solution to the following stress conditions. Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix with an equal volume of 3% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the solution to light in a photostability chamber.
5. Solution Stability Study:
-
Prepare aliquots of the CAL-130 working solution in the desired experimental buffer/solvent.
-
Store the aliquots under the following conditions:
-
Refrigerated: 2-8°C
-
Room Temperature: 20-25°C
-
Elevated Temperature: 37°C
-
-
Analyze the samples at various time points (e.g., 0, 4, 8, 24, 48 hours) to assess both chemical purity and enantiomeric excess.
6. Sample Analysis:
-
At each time point, withdraw a sample and, if necessary, quench the reaction (e.g., by neutralizing the pH or diluting with a cold mobile phase).
-
Analyze the sample using a validated chiral HPLC method.
-
Record the peak areas for both enantiomers of CAL-130 and any degradation products.
7. Data Analysis:
-
Calculate the percentage of CAL-130 remaining at each time point relative to the initial (time 0) concentration.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] * 100
-
Summarize the data in a table.
Data Presentation
Table 1: Stability of CAL-130 in Aqueous Buffer (pH 7.4)
| Storage Condition | Time (hours) | CAL-130 Remaining (%) | Enantiomeric Excess (ee%) | Observations |
| 2-8°C | 0 | 100.0 | 99.8 | Clear solution |
| 24 | 99.5 | 99.7 | Clear solution | |
| 48 | 99.1 | 99.5 | Clear solution | |
| 25°C | 0 | 100.0 | 99.8 | Clear solution |
| 24 | 95.2 | 92.3 | Minor degradation peak observed | |
| 48 | 90.5 | 85.6 | Degradation peak increased | |
| 37°C | 0 | 100.0 | 99.8 | Clear solution |
| 24 | 82.1 | 70.4 | Significant degradation and racemization | |
| 48 | 65.3 | 45.1 | Multiple degradation peaks |
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing loss of enantiomeric purity.
Caption: Workflow for conducting a stability study of CAL-130 in solution.
References
- 1. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. jackwestin.com [jackwestin.com]
- 10. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: CAL-130 Racemate Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CAL-130 racemate in kinase assays. The information is designed to help address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of CAL-130?
A1: CAL-130 is a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). The racemate form, this compound, is also primarily known to target PI3Kδ.
Q2: Why is it important to assess the off-target effects of this compound in kinase assays?
A2: While CAL-130 is designed to be selective for PI3Kδ, like most kinase inhibitors, it may exhibit inhibitory activity against other kinases, particularly at higher concentrations. These "off-target" effects can lead to unintended biological consequences and misinterpretation of experimental results. Comprehensive kinase profiling is crucial to understand the selectivity of the compound and to anticipate potential side effects in a therapeutic context.
Q3: What is a common method for determining the kinase selectivity profile of an inhibitor like this compound?
A3: A widely accepted and robust method is the in vitro radiometric kinase assay.[1][2][3] This assay directly measures the transfer of a radiolabeled phosphate (B84403) from ATP (typically [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate by a kinase in the presence and absence of the inhibitor.[2][3] By screening the inhibitor against a large panel of diverse kinases, a selectivity profile can be generated.
Q4: How should I interpret the results from a kinase selectivity panel?
A4: The results are typically presented as the percentage of remaining kinase activity at a specific concentration of the inhibitor, or as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%). A highly selective inhibitor will show potent inhibition of its intended target (e.g., PI3Kδ) and minimal inhibition of other kinases in the panel. Significant inhibition of other kinases indicates off-target effects.
Q5: What are some common causes of inconsistent results in kinase assays?
A5: Inconsistent results can arise from several factors, including:
-
Reagent variability: Differences in the quality or concentration of enzymes, substrates, or ATP.
-
Pipetting errors: Inaccurate dispensing of small volumes of inhibitor or other reagents.
-
Assay conditions: Fluctuations in temperature, incubation time, or buffer composition.
-
Compound solubility: Poor solubility of the test compound can lead to inaccurate concentrations.
-
ATP concentration: Since many inhibitors are ATP-competitive, the concentration of ATP in the assay will directly influence the measured IC50 value.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Pipetting inconsistency, especially with small volumes of inhibitor stock. | Use calibrated pipettes and perform serial dilutions to work with larger, more accurate volumes. Ensure thorough mixing of all components. |
| No inhibition observed, even at high concentrations | Inactive compound or incorrect concentration. | Verify the identity and purity of the this compound. Prepare fresh stock solutions and confirm the final concentration in the assay. |
| Enzyme inactivity. | Use a fresh aliquot of the kinase and test its activity with a known control inhibitor. | |
| Unexpectedly high inhibition of off-target kinases | Compound concentration is too high. | Perform a dose-response curve to determine the IC50 values for both the primary target and off-targets. Use a concentration that is selective for the primary target in your experiments. |
| Non-specific inhibition. | Test for non-specific inhibition by running the assay in the absence of the kinase. Some compounds can interfere with the assay detection method. | |
| Assay background is too high | Insufficient washing steps in a filter-binding assay. | Optimize the washing protocol to ensure complete removal of unincorporated radiolabeled ATP.[2][3] |
| Contaminated reagents. | Use fresh, high-quality reagents, particularly the radiolabeled ATP. |
Quantitative Data Presentation
The following table provides an example of how to present kinase selectivity data for a compound like this compound. Note: The data below is hypothetical and for illustrative purposes only, as a comprehensive public selectivity panel for this compound was not identified.
| Kinase Target | % Inhibition at 1 µM this compound (Hypothetical) | IC50 (nM) (Hypothetical) | Kinase Family |
| PI3Kδ | 98% | 15 | Lipid Kinase |
| PI3Kα | 25% | >10,000 | Lipid Kinase |
| PI3Kβ | 30% | >10,000 | Lipid Kinase |
| PI3Kγ | 45% | 5,000 | Lipid Kinase |
| mTOR | 15% | >10,000 | PI3K-related |
| DNA-PK | 10% | >10,000 | PI3K-related |
| AKT1 | 5% | >10,000 | AGC Kinase |
| PKA | 2% | >10,000 | AGC Kinase |
| SRC | 8% | >10,000 | Tyrosine Kinase |
| LCK | 12% | >10,000 | Tyrosine Kinase |
Experimental Protocols
Protocol: In Vitro Radiometric Kinase Assay for Off-Target Profiling
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of kinases using a filter-binding method with [γ-³³P]ATP.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³³P]ATP
-
Unlabeled ATP
-
96-well microplates
-
Phosphocellulose filter plates
-
Phosphoric acid wash buffer (e.g., 0.5% v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase/Substrate Mix: For each kinase to be tested, prepare a master mix containing the kinase and its specific substrate in kinase reaction buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a DMSO-only control.
-
Initiate Reaction: In a 96-well plate, combine the kinase/substrate mix and the diluted this compound (or DMSO control).
-
Add ATP: Start the kinase reaction by adding a mix of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each respective kinase to accurately determine ATP-competitive inhibition.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Capture Substrate: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the filter plate multiple times with the phosphoric acid wash buffer to remove all unbound radiolabeled ATP.
-
Quantification: After drying the filter plate, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the DMSO control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
References
Technical Support Center: Managing Common Toxicities of PI3K Inhibitors In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage common toxicities associated with Phosphatidylinositol 3-kinase (PI3K) inhibitors in in vivo experimental settings.
I. Troubleshooting Guides
This section offers a problem-and-solution format for specific toxicities encountered during in vivo studies with PI3K inhibitors.
Issue 1: Hyperglycemia
Question: My animal model (e.g., mouse) is exhibiting elevated blood glucose levels after treatment with a PI3K inhibitor. How should I manage this?
Answer:
Hyperglycemia is a common on-target effect of PI3K inhibitors, particularly those targeting the PI3Kα isoform, due to the pathway's role in insulin (B600854) signaling and glucose metabolism.[1][2][3][4][5] Proper management is crucial to ensure animal welfare and the integrity of the study.
Immediate Actions & Troubleshooting Steps:
-
Confirm Hyperglycemia:
-
Measure blood glucose from a tail vein using a standard glucometer.
-
Establish a baseline blood glucose level before initiating PI3K inhibitor treatment.
-
Monitor blood glucose levels frequently, especially during the initial phase of treatment.[4]
-
-
Supportive Care:
-
Hydration: Ensure animals have unrestricted access to drinking water to prevent dehydration, which can be exacerbated by hyperglycemia.
-
Dietary Modification: Consider providing a low-carbohydrate diet to help manage glucose levels.[4]
-
-
Pharmacological Intervention (if necessary):
-
Metformin (B114582): As a first-line intervention, metformin can be administered to inhibit hepatic gluconeogenesis.[4][6]
-
SGLT2 Inhibitors: These agents reduce renal reabsorption of glucose and have a rapid onset of action.[4]
-
Avoid Insulin (if possible): Insulin can reactivate the PI3K pathway, potentially counteracting the therapeutic effect of the inhibitor.[4][6] It should be used as a last resort.[4][6]
-
-
Dose Modification:
Quantitative Data on Hyperglycemia Incidence (Clinical Trials):
| PI3K Inhibitor | Predominant Isoform(s) Targeted | Grade 3-4 Hyperglycemia Rate | Reference |
| Alpelisib | α | 36.7% (in combination with fulvestrant) | [2][9] |
| Copanlisib | α, δ | 41% | [2][9] |
| Taselisib | α, γ/δ | 14.7% | [2][9] |
| Buparlisib | Pan-PI3K | 15% | [2] |
Issue 2: Diarrhea/Colitis
Question: My animals are developing diarrhea after administration of a PI3K inhibitor. What steps should I take?
Answer:
Diarrhea is a frequent toxicity, particularly with inhibitors of the PI3Kδ isoform, and can range from mild to a severe, immune-mediated colitis.[1][10]
Immediate Actions & Troubleshooting Steps:
-
Assess Severity:
-
Monitor the consistency and frequency of animal droppings daily.
-
Score the severity of diarrhea (e.g., Grade 1: soft stools; Grade 2: liquid stools).
-
-
Supportive Care:
-
Pharmacological Intervention:
-
Loperamide (B1203769): This is the standard first-line treatment.[11] It slows intestinal motility, allowing for greater fluid and electrolyte absorption.[11]
-
Budesonide (B1683875): For more severe, colitis-like symptoms, a non-absorbable steroid like budesonide may be considered to reduce inflammation.[10]
-
-
Dose Modification:
Quantitative Data on Diarrhea Incidence (Clinical Trials):
| PI3K Inhibitor | Predominant Isoform(s) Targeted | Grade 3-4 Diarrhea Rate | Reference |
| Idelalisib | δ | 13% | [2][9] |
| Duvelisib | γ, δ | 15% | [12] |
| Alpelisib | α | 10% | [2][9] |
| Taselisib | α, γ/δ | 5.9% | [2][9] |
Issue 3: Rash/Cutaneous Reactions
Question: My animals are developing a skin rash after starting treatment with a PI3K inhibitor. How should this be managed?
Answer:
Rash is a common toxicity, often described as a maculopapular eruption, and is considered an on-target effect of PI3K inhibition.[13][14]
Immediate Actions & Troubleshooting Steps:
-
Characterize the Rash:
-
Prophylactic and Active Treatment:
-
Antihistamines: Prophylactic use of non-sedating antihistamines (e.g., cetirizine, loratadine) can reduce the incidence of rash.[13][14] They are also used for management of existing rash.[13][16][17]
-
Topical Corticosteroids: For mild to moderate rashes, topical corticosteroids can be applied.[13][16][17]
-
Systemic Corticosteroids: Severe rashes (Grade 3) may require systemic corticosteroids.[13][16]
-
-
Dose Modification:
Quantitative Data on Rash Incidence (Clinical Trials):
| PI3K Inhibitor | All-Grade Rash Incidence | Grade ≥3 Rash Incidence | Reference |
| Alpelisib | 40.2% | 18.6% | [13] |
| Overall PI3K Inhibitors (Meta-analysis) | 29.3% | 6.95% | [16] |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities associated with PI3K inhibitors in vivo?
A1: The most frequently observed toxicities include hyperglycemia, diarrhea/colitis, rash, hepatotoxicity (elevated liver enzymes), and an increased risk of infections.[7][18] The specific toxicity profile often depends on the isoform selectivity of the inhibitor. For instance, PI3Kα inhibitors are strongly associated with hyperglycemia, while PI3Kδ inhibitors are more commonly linked to diarrhea and colitis.[1][2]
Q2: How should I monitor for potential toxicities during my in vivo study?
A2: A comprehensive monitoring plan is essential.[19] This should include:
-
Daily Clinical Observations: Monitor for changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), and signs of diarrhea or rash.[19]
-
Body Weight: Record body weight at least twice a week. A weight loss of over 15-20% is a common endpoint criterion.[19]
-
Blood Glucose: Monitor blood glucose levels regularly, especially when using PI3Kα inhibitors.
-
Blood Chemistry: At study termination (or at interim points for longer studies), collect blood to analyze liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).[19]
-
Histopathology: Perform a complete necropsy and collect major organs for histopathological analysis to identify any tissue-level damage.[19]
Q3: Are there general strategies to mitigate PI3K inhibitor toxicity?
A3: Yes, several strategies can be employed:
-
Dose Optimization: Determine the maximum tolerated dose (MTD) in preliminary studies to find a balance between efficacy and toxicity.
-
Intermittent Dosing: Instead of continuous daily dosing, intermittent schedules (e.g., once every other day) may reduce toxicity while maintaining efficacy.[2][20]
-
Supportive Care: Proactively manage side effects with supportive care agents as outlined in the troubleshooting guides.
-
Combination Therapy: In some cases, combining the PI3K inhibitor with other agents may allow for dose reduction and mitigation of toxicities.
Q4: What is the mechanism behind PI3K inhibitor-induced hyperglycemia?
A4: The PI3K/Akt pathway is a key component of the insulin signaling cascade.[3] When PI3Kα is inhibited, glucose uptake by cells is reduced, and processes like glycogenolysis and gluconeogenesis are increased, leading to elevated blood glucose levels.[4][5] This is considered an on-target effect of the inhibitor.[4][5]
III. Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment
-
Animal Model: Select an appropriate rodent model (e.g., BALB/c or C57BL/6 mice).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Measurements: Before the first dose, record the body weight and collect a baseline blood sample for glucose measurement.
-
PI3K Inhibitor Administration: Administer the PI3K inhibitor according to the study design (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (lethargy, ruffled fur, etc.). Check for diarrhea and skin rash.
-
Twice Weekly: Record body weight.
-
Weekly (or as needed): Monitor blood glucose.
-
-
Endpoints: Euthanize animals if they reach pre-defined endpoints, such as >20% body weight loss or severe, unmanageable toxicity.
-
Terminal Procedures: At the end of the study, collect blood for complete blood count and serum chemistry analysis (including ALT, AST, BUN, creatinine). Perform a full necropsy and collect major organs (liver, kidneys, spleen, gastrointestinal tract) for histopathological examination.[19]
Protocol 2: Management of PI3K Inhibitor-Induced Diarrhea in Mice
-
Diarrhea Assessment: Monitor fecal consistency daily. A scoring system can be used (e.g., 0=normal, 1=soft, 2=watery).
-
Initiation of Treatment: If a mouse develops a diarrhea score of ≥2, initiate treatment.
-
Loperamide Administration:
-
Supportive Care:
-
Ensure free access to drinking water and a supplemental hydrogel pack or electrolyte solution.[11]
-
Provide a palatable, high-energy diet.
-
-
Monitoring and Dose Adjustment:
-
Continue to monitor stool consistency and body weight daily.
-
If diarrhea persists for 48 hours despite loperamide treatment, or if significant weight loss (>15%) occurs, consider a dose reduction or temporary discontinuation of the PI3K inhibitor.[11]
-
IV. Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: General workflow for managing PI3K inhibitor toxicities.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia | Semantic Scholar [semanticscholar.org]
- 6. uspharmacist.com [uspharmacist.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. benchchem.com [benchchem.com]
- 12. Managing toxicities of phosphatidylinositol-3-kinase (PI3K) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dermatologic Adverse Events Related to the PI3Kα Inhibitor Alpelisib (BYL719) in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Characterization of Cutaneous Adverse Events Associated With PI3K Inhibitors in 11 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Managing toxicities of phosphatidylinositol-3-kinase (PI3K) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Inconsistent Data from CAL-130 Racemate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with CAL-130 Racemate, a PI3Kδ and PI3Kγ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the racemic mixture of CAL-130. It functions as a potent inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism.[2] By inhibiting PI3K, CAL-130 blocks the phosphorylation and subsequent activation of Akt, a key downstream effector in this pathway.[2]
Q2: Why am I observing high variability in my cell viability/proliferation assay results?
Inconsistent data in cell viability assays like MTT or CCK-8 can stem from several factors. Cell counting kit-8 (CCK-8) is a colorimetric assay that utilizes a water-soluble tetrazolium salt (WST-8) which is reduced by cellular dehydrogenases in viable cells to produce a water-soluble formazan (B1609692) dye.[3][4][5] Discrepancies can arise from:
-
Inconsistent Seeding Density: Ensure a homogenous cell suspension and accurate cell counting before seeding. A recommended starting density is often around 10,000 cells per well in a 96-well plate.[3]
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and drug concentrations. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Contamination: Bacterial or fungal contamination can affect the metabolic activity of cells and the assay reagents.[3]
-
Incubation Time: The optimal incubation time with the assay reagent can vary between cell lines. It's crucial to establish a linear range for your specific cells.[4][5][6]
Q3: My Western blot results for phosphorylated Akt (p-Akt) are inconsistent or show no signal. What could be the issue?
Western blotting for phosphorylated proteins requires careful optimization.[7] Common pitfalls include:
-
Sample Preparation: It is critical to use lysis buffers supplemented with phosphatase inhibitors to preserve the phosphorylation state of your target protein.[2][8] Samples should be kept on ice to minimize enzymatic activity.[8]
-
Antibody Selection and Dilution: Use a phospho-specific antibody that has been validated for your application. The optimal antibody dilution needs to be determined empirically.[8][9]
-
Blocking Buffer: For phospho-specific antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat dry milk, as milk contains phosphoproteins that can cause high background.[7][9]
-
Insufficient Protein Loading: Ensure you load an adequate amount of protein per lane. Quantification of protein concentration before loading is essential.[2]
Q4: In my apoptosis assay, I see a high percentage of necrotic cells even in my treated group. Is this expected?
While potent PI3K inhibition can induce apoptosis, high levels of necrosis (Annexin V positive and Propidium Iodide positive cells) might indicate an off-target cytotoxic effect, especially at high concentrations of the inhibitor. It is recommended to perform a dose-response and time-course experiment to find the optimal concentration and duration of treatment that induces apoptosis with minimal necrosis. Harsh cell handling during the staining procedure can also artificially increase the necrotic population.[10]
Troubleshooting Guides
Cell Proliferation Assays (CCK-8/MTT)
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure thorough mixing of cell suspension before and during plating. Use a multichannel pipette for consistency.[11] |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. | |
| Low signal or poor dynamic range | Suboptimal cell number. | Titrate the initial cell seeding density to ensure cells are in the logarithmic growth phase at the time of the assay.[4] |
| Insufficient incubation time with the reagent. | Optimize the incubation time (typically 1-4 hours for CCK-8) for your specific cell line to achieve a robust signal.[4][5][6] | |
| High background absorbance | Contamination of culture or reagents. | Maintain aseptic technique. Ensure all reagents are sterile and not expired.[3] |
| Reagent precipitation. | Ensure the assay reagent is properly dissolved and stored according to the manufacturer's instructions. |
Western Blotting for p-Akt
| Problem | Possible Cause | Recommended Solution |
| No or weak p-Akt signal | Ineffective inhibition or stimulation. | Ensure the cells were stimulated (if necessary) to induce Akt phosphorylation and that the inhibitor was used at an effective concentration. |
| Phosphatase activity during sample prep. | Always use freshly prepared lysis buffer containing a cocktail of phosphatase and protease inhibitors.[2][12] | |
| Poor antibody performance. | Use a validated phospho-specific antibody at the recommended dilution. Incubate the primary antibody overnight at 4°C to enhance signal.[9] | |
| High background | Improper blocking. | Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7] |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. | |
| Multiple non-specific bands | Antibody cross-reactivity. | Use a highly specific monoclonal antibody. Ensure the purity of your protein lysate. |
Apoptosis Assays (Annexin V Staining)
| Problem | Possible Cause | Recommended Solution |
| High percentage of Annexin V-/PI+ cells (necrotic) | Harsh cell handling. | Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane.[10] |
| Treatment is too cytotoxic. | Perform a dose-response and time-course experiment to identify conditions that favor apoptosis over necrosis. | |
| High percentage of Annexin V+/PI- in control group | Cells are unhealthy or overgrown. | Use cells from a healthy, logarithmically growing culture. Avoid using cells that are over-confluent. |
| No Annexin V staining in treated group | Insufficient treatment time or dose. | Optimize the concentration of this compound and the duration of treatment. |
| Loss of apoptotic cells. | Apoptotic cells can detach and float. Always collect the supernatant along with the adherent cells for analysis.[13] |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol provides a general guideline for assessing cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.[4][5]
-
Treatment: Add various concentrations of this compound to the wells. Include a vehicle-only control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well.[4][5][6] Be careful not to introduce bubbles.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.[4][5][6]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[4][5][6]
Western Blotting for p-Akt (Ser473) Detection
This protocol outlines the key steps to assess the inhibition of the PI3K pathway.
-
Cell Culture and Treatment: Plate cells to be 70-80% confluent at the time of harvest. Treat with this compound at various concentrations and time points. Include a vehicle control.[2]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[2][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9] Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.[2][9]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2] Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt as a loading control.
Apoptosis Assay (Annexin V Staining)
This protocol is for the detection of apoptosis by flow cytometry.
-
Induce Apoptosis: Treat cells with this compound for the desired time and concentration. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[13]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry immediately. Healthy cells will be Annexin V- and PI-. Early apoptotic cells are Annexin V+ and PI-. Late apoptotic or necrotic cells are Annexin V+ and PI+.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 5. dojindo.co.jp [dojindo.co.jp]
- 6. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. ptglab.com [ptglab.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CAL-130 Racemate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and use of CAL-130 Racemate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the racemic mixture of CAL-130, a potent inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ) and gamma (PI3Kγ). Its mechanism of action involves the inhibition of these kinases, which are key components of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell cycle, proliferation, and survival. In many cancers, this pathway is overactive, and its inhibition can reduce apoptosis and curb proliferation.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. As a general guideline, it can be stored at room temperature in the continental US, though this may vary elsewhere. It is crucial to keep the container tightly sealed and in a dry, well-ventilated area.
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, this compound powder should be dissolved in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for many organic compounds, including PI3K inhibitors. For example, a 10 mM stock solution can be prepared by dissolving 4.26 mg of this compound (Molecular Weight: 426.47 g/mol ) in 1 mL of DMSO. Ensure the powder is completely dissolved by vortexing. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: What are the general safety precautions for handling this compound?
A4: As with any chemical reagent, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of the powder by handling it in a chemical fume hood. In case of contact with skin or eyes, wash the affected area immediately with plenty of water. Although a specific Safety Data Sheet (SDS) for this compound is not broadly available, it is advisable to treat it as a potentially hazardous compound. It is likely incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents. Always consult the supplier-specific SDS for detailed safety information.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | 1. Incorrect concentration of this compound: Errors in stock solution preparation or dilution. 2. Degradation of the compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. Cell line variability: Different cell lines may have varying sensitivity to PI3K inhibitors. | 1. Verify calculations and preparation of stock and working solutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. 2. Prepare fresh stock solutions and aliquot them to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term stability. 3. Characterize the PI3K pathway status in your cell line. Titrate the concentration of this compound to find the effective range. |
| Low or no inhibitory activity observed | 1. Inactive compound: The compound may have degraded. 2. Suboptimal assay conditions: Incorrect buffer, pH, or incubation time. 3. Feedback loop activation: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways. | 1. Use a fresh aliquot of the compound. If possible, confirm the identity and purity of the compound. 2. Optimize your experimental protocol. Refer to established protocols for PI3K inhibitor assays and ensure all reagents and conditions are appropriate. 3. Monitor both upstream and downstream components of the PI3K pathway. Consider co-treatment with inhibitors of the compensatory pathways if necessary. |
| High background or off-target effects | 1. Concentration too high: Using this compound at concentrations above the optimal range can lead to non-specific effects. 2. Contamination: The compound or reagents may be contaminated. | 1. Perform a thorough dose-response curve to identify the specific inhibitory concentration range. Use the lowest effective concentration. 2. Ensure all reagents and labware are sterile and free of contaminants. |
| Poor solubility of the compound | 1. Incorrect solvent: The chosen solvent may not be appropriate for the desired concentration. 2. Precipitation during dilution: The compound may precipitate when diluted from a high-concentration stock solution into an aqueous buffer. | 1. Confirm the solubility of this compound in various solvents. While DMSO is a common choice, other organic solvents may be suitable. 2. When diluting from a DMSO stock, ensure the final concentration of DMSO in the aqueous medium is low (typically <0.5%) to prevent precipitation. Warm the solution slightly or sonicate if necessary, ensuring the compound's stability is not compromised. |
Experimental Protocols
In Vitro PI3K Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on PI3Kδ and PI3Kγ in a cell-free system.
Materials:
-
Recombinant human PI3Kδ and PI3Kγ enzymes
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer to achieve the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Diluted this compound or DMSO control.
-
Recombinant PI3Kδ or PI3Kγ enzyme.
-
Mix gently and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add a mixture of PIP2 substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1-2 hours. The optimal incubation time should be determined empirically.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The amount of ADP produced is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control. Plot the inhibition curve and determine the IC₅₀ value.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 474012-90-3 |
| Molecular Formula | C₂₃H₂₂N₈O |
| Molecular Weight | 426.47 g/mol |
| Appearance | Crystalline solid |
| Purity | >98% (typical) |
Table 2: Recommended Solvents and Storage for Stock Solutions
| Solvent | Recommended Concentration | Storage Temperature |
| DMSO | ≥ 10 mM | -20°C or -80°C |
| Ethanol | Insoluble | N/A |
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Technical Support Center: Cell Line Resistance to CAL-130 Racemate Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell line resistance to CAL-130 Racemate, a PI3Kδ/γ inhibitor.
Troubleshooting Guide
Encountering resistance to this compound can be a significant hurdle in your research. This guide provides a structured approach to identifying and addressing potential issues in your experiments.
Problem 1: Decreased Sensitivity or Acquired Resistance to this compound
Your cell line, which was initially sensitive to this compound, now shows a reduced response or requires a higher concentration of the drug to achieve the same level of inhibition.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Development of a resistant cell population | - Verify Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to confirm the shift in the IC50 value compared to the parental cell line.[1][2][3] - Isolate Resistant Clones: If not already working with a clonal population, consider single-cell cloning to isolate and characterize resistant colonies.[4] - Investigate Resistance Mechanisms: Analyze downstream signaling pathways (e.g., AKT, mTOR, MAPK) via Western blot to check for reactivation.[5] |
| Incorrect Drug Concentration or Activity | - Confirm Drug Stock: Ensure the this compound stock solution is correctly prepared and stored to prevent degradation. Prepare fresh dilutions for each experiment. - Verify Drug Activity: If possible, test the drug on a known sensitive cell line to confirm its potency. |
| Changes in Cell Culture Conditions | - Standardize Protocols: Ensure consistent cell passage number, confluency, and media components, as these can influence drug response.[6] - Monitor Cell Health: Regularly check for mycoplasma contamination, which can alter cellular responses to treatment. |
| Activation of Bypass Signaling Pathways | - Pathway Analysis: Use Western blotting or other proteomic techniques to investigate the activation of parallel signaling pathways, such as the MAPK/ERK pathway.[7] - Combination Therapy: Consider co-treating with inhibitors of the identified bypass pathway (e.g., a MEK inhibitor) to restore sensitivity. |
Problem 2: High Intrinsic Resistance to this compound in a New Cell Line
A cell line of interest shows little to no response to this compound treatment even at high concentrations.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Low or Absent Expression of PI3Kδ/γ | - Target Expression Analysis: Verify the expression levels of PI3Kδ (PIK3CD) and PI3Kγ (PIK3CG) in your cell line using qPCR or Western blotting. CAL-130's efficacy is dependent on the presence of its targets. |
| Pre-existing Activating Mutations Downstream of PI3K | - Genomic Analysis: Sequence key downstream effectors like AKT and mTOR for activating mutations that would render the cells independent of upstream PI3K signaling. |
| Compensatory Signaling Pathways | - Broad Spectrum Kinase Inhibitor Screening: Use a panel of kinase inhibitors to identify potential compensatory pathways that are constitutively active in the cell line. |
| High Activity of Drug Efflux Pumps | - Efflux Pump Inhibition: Co-treat with known inhibitors of ABC transporters (e.g., verapamil) to see if sensitivity to this compound is restored. |
Frequently Asked Questions (FAQs)
Q1: What is a typical IC50 value for this compound, and how do I know if my cells are resistant?
A1: The IC50 value for this compound can vary significantly depending on the cell line. A cell line is generally considered resistant if its IC50 value is substantially higher than that of sensitive cell lines, or if you observe a significant fold-increase in the IC50 value of your treated cell line compared to its parental counterpart.[2] A low IC50 indicates a sensitive cell line, while a high IC50 suggests resistance.[2]
Q2: How can I generate a this compound-resistant cell line for my studies?
A2: A common method is through continuous, long-term exposure to increasing concentrations of the drug.[8] Start by treating the parental cell line with a low concentration of this compound (e.g., the IC20) and gradually increase the dose as the cells adapt and resume proliferation.[8] This process can take several months.[9]
Q3: What are the known molecular mechanisms of resistance to PI3K inhibitors like this compound?
A3: Resistance to PI3K inhibitors can arise through several mechanisms:
-
Reactivation of the PI3K/AKT/mTOR pathway: This can occur through feedback loops, such as the upregulation of receptor tyrosine kinases (RTKs) like HER3 and IGF1R, often mediated by FOXO transcription factors.[7][10]
-
Activation of parallel signaling pathways: The MAPK/ERK pathway is a common compensatory pathway that can be activated to bypass the PI3K inhibition.
-
Genetic alterations: Mutations in downstream components of the PI3K pathway can confer resistance.
-
Upregulation of other signaling molecules: Increased expression of kinases like PIM1 can promote resistance by maintaining downstream signaling independently of AKT.[11][12]
-
Activation of the NOTCH/c-MYC pathway: This can uncouple cell proliferation from the PI3K/mTOR pathway.[13]
Q4: I see a rebound in AKT phosphorylation after prolonged treatment with a PI3K inhibitor. What does this mean?
A4: This phenomenon, known as "AKT reactivation," is a common indicator of feedback loop activation.[10] When the PI3K pathway is inhibited, the cell may compensate by upregulating RTKs, which can then lead to a renewed phosphorylation of AKT, dampening the effect of the inhibitor.[7][10]
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a stepwise method for generating a resistant cell line.
-
Determine the initial drug concentration:
-
Perform a dose-response curve with the parental cell line to determine the IC20 (the concentration that inhibits growth by 20%). A kill curve should be established for your specific cell line.[9]
-
-
Initial Treatment:
-
Culture the parental cells in media containing the IC20 of this compound.
-
Maintain the culture, replacing the drug-containing media every 3-4 days.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating steadily, increase the this compound concentration by 1.5-2 fold.[8]
-
Repeat this process of adaptation and dose escalation.
-
-
Characterization of Resistant Cells:
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a significant increase in IC50 is observed, the resistant cell line can be considered established.
-
Cryopreserve cells at different stages of resistance development.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the drug dilutions. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a period that allows for cell division (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[1]
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the activation state of key signaling proteins.
-
Cell Lysis:
-
Treat sensitive and resistant cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[5]
-
-
Immunoblotting:
-
Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Caption: Key mechanisms of resistance to PI3K inhibition.
Caption: Workflow for generating and characterizing a CAL-130 resistant cell line.
References
- 1. Resistance Improvement and Sensitivity Enhancement of Cancer Therapy by a Novel Antitumor Candidate onto A2780 CP and A2780 S Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. knowledge.lonza.com [knowledge.lonza.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of CAL-130 Racemate for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of CAL-130 racemate during long-term experiments. The information provided is based on general principles for small molecule kinase inhibitors and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1] Stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to degradation.[1] Store these aliquots at -80°C for long-term stability.[1]
Q2: I'm observing precipitation when diluting my this compound stock solution into an aqueous buffer. What can I do?
Precipitation upon dilution into aqueous media is a common issue for sparingly soluble compounds like many kinase inhibitors.[1] This indicates that the kinetic solubility has been exceeded. Consider the following strategies to mitigate this:
-
Lower the Final Concentration: Working at a lower final concentration of CAL-130 in your assay is the most direct solution.[1]
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help maintain the compound's solubility.[1]
-
Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) may improve solubility.[1]
-
Sonication: Brief sonication after dilution can help redissolve small precipitates.[1]
Q3: What are the signs of this compound degradation, and how can I detect it?
Signs of instability include a loss of potency in biological assays over time and the appearance of new peaks in High-Performance Liquid Chromatography (HPLC) analysis.[1] A stability-indicating HPLC method is the recommended approach for detecting and quantifying degradation products.[2]
Q4: What are the likely degradation pathways for this compound?
While specific data for this compound is not publicly available, kinase inhibitors can be susceptible to degradation through several mechanisms:
-
Hydrolysis: Degradation in aqueous solutions, which can be pH-dependent.
-
Oxidation: Degradation in the presence of oxygen or oxidizing agents.
-
Photolysis: Degradation upon exposure to light.
-
Thermolysis: Degradation at elevated temperatures.
Forced degradation studies are essential to identify these pathways for a specific molecule.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent Results in Long-Term Cell-Based Assays
-
Possible Cause: Degradation of this compound in the cell culture medium over the course of the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh dilutions of CAL-130 from a frozen stock aliquot for each experiment.[1]
-
Conduct a Time-Course Stability Study: Analyze the concentration and purity of CAL-130 in your assay buffer at different time points (e.g., 0, 24, 48, 72 hours) using a stability-indicating HPLC method.
-
Replenish the Compound: If significant degradation is observed, consider replenishing the medium with freshly diluted CAL-130 at regular intervals during the experiment.
-
Evaluate Formulation: Consider using a more stable formulation, such as a lipid-based formulation, for prolonged experiments.[5]
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Stored Samples
-
Possible Cause: Chemical degradation of this compound during storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that solid compound and stock solutions are stored under the recommended conditions (e.g., -80°C, protected from light and moisture).[1]
-
Perform Forced Degradation Studies: To identify potential degradation products, subject the this compound to stress conditions (acid, base, oxidation, heat, light).[3][6] This will help in confirming if the new peaks correspond to degradation products.
-
Use High-Purity Solvents: Always use high-purity, anhydrous solvents for preparing stock solutions to prevent solvent-mediated degradation.[1]
-
Consider Chiral Separation: As CAL-130 is a racemate, the unknown peaks could also arise from the differential degradation of the enantiomers. A chiral HPLC method may be necessary to investigate this.
-
Data Presentation
Table 1: Example Data from a Forced Degradation Study of this compound
| Stress Condition | Duration | Assay (%) of Initial CAL-130 | Total Impurities (%) | Major Degradant Peak (RT) |
| 0.1 M HCl at 60°C | 24 hours | 85.2 | 14.8 | 5.7 min |
| 0.1 M NaOH at 60°C | 24 hours | 78.9 | 21.1 | 6.2 min |
| 10% H₂O₂ at RT | 24 hours | 90.5 | 9.5 | 7.1 min |
| Dry Heat at 80°C | 48 hours | 95.1 | 4.9 | 5.9 min |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 92.7 | 7.3 | 8.3 min |
Note: This is example data and does not represent actual experimental results for this compound.
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Light Protection | Atmosphere | Recommended Duration |
| Solid Powder | -20°C | Recommended | Inert gas (e.g., Argon) | Up to 3 years[7] |
| DMSO Stock Solution | -80°C | Recommended | - | Up to 6 months (in single-use aliquots) |
| Aqueous Working Dilution | 4°C (on ice) | Recommended | - | Use immediately; stability for a few hours[1] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of this compound.[3][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours) and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Withdraw samples at various time points and neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with 10% hydrogen peroxide (H₂O₂) and keep at room temperature. Withdraw samples at various time points.
-
Thermal Degradation: Expose the solid this compound powder to dry heat at 80°C. Dissolve samples in the mobile phase at various time points for analysis.
-
Photolytic Degradation: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A dark control should be kept under the same conditions.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. Compare the chromatograms of stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.[10]
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the gradient, pH of the aqueous phase, and solvent composition to achieve good separation between the parent peak and any degradation peaks generated during forced degradation studies.
-
-
Detection: Use a UV detector at a wavelength where CAL-130 and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11] The specificity is confirmed by demonstrating that the method can resolve the main drug peak from all degradation products.
Mandatory Visualizations
Caption: PI3K signaling pathway and the inhibitory action of CAL-130.
Caption: Workflow for stability testing of this compound.
Caption: Logical steps for troubleshooting inconsistent experimental results.
References
- 1. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Inhibition of PI3Kgamma and PI3Kdelta Deteriorates T-cell Function With Implications for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. cdn2.hubspot.net [cdn2.hubspot.net]
- 7. targetedonc.com [targetedonc.com]
- 8. pharmtech.com [pharmtech.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of CAL-130 Racemate and Its Enantiomer in PI3K Inhibition
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the differential activity of CAL-130 stereoisomers, supported by experimental data and protocols.
CAL-130, a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, has emerged as a significant tool in cancer research, particularly in the context of T-cell acute lymphoblastic leukemia (T-ALL). As with many chiral molecules, the biological activity of CAL-130 is dependent on its stereochemistry. This guide provides a comprehensive comparison of the inhibitory activity of the CAL-130 racemate versus its active enantiomer, presenting key experimental data and detailed protocols for researchers in the field.
Executive Summary of In Vitro Activity
The inhibitory potency of CAL-130 is primarily attributed to one of its enantiomers. The term "CAL-130" generally refers to this active enantiomer, which demonstrates significantly higher activity against PI3Kδ and PI3Kγ compared to the racemate. The racemate, being a 1:1 mixture of the active and less active enantiomers, exhibits roughly half the potency of the pure active enantiomer.
| Compound | Target Isoform | IC50 (nM) |
| CAL-130 (Enantiomer) | p110δ | 1.3 |
| p110γ | 6.1 | |
| p110α | 115 | |
| p110β | 56 | |
| This compound | p110δ | ~2.6 (Estimated) |
Note: The IC50 value for the this compound against p110δ is an estimation based on the established principle that a racemate of a chiral drug with one active enantiomer will have approximately half the potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway targeted by CAL-130 and a typical experimental workflow for evaluating the inhibitory activity of CAL-130 and its racemate.
Caption: PI3K/AKT/mTOR signaling pathway inhibited by CAL-130.
Caption: Experimental workflow for comparing CAL-130 stereoisomers.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to determine the inhibitory activity of CAL-130 and its racemate.
PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Assay
This biochemical assay directly measures the enzymatic activity of purified PI3K isoforms and their inhibition by test compounds.
a. Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes.
-
PI(4,5)P2 (PIP2) substrate.
-
ATP.
-
HTRF KinEASE-STK S1 kit (or equivalent).
-
384-well low-volume plates.
-
HTRF-compatible plate reader.
-
CAL-130 enantiomer and racemate stock solutions in DMSO.
b. Method:
-
Prepare a serial dilution of the CAL-130 enantiomer and racemate in DMSO.
-
In a 384-well plate, add the test compounds, PI3K enzyme, and PIP2 substrate in an appropriate assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at the Km for each respective enzyme.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents (e.g., europium-labeled anti-phospho-serine/threonine antibody and a streptavidin-XL665 conjugate to detect a biotinylated substrate).
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value using a non-linear regression analysis.
p-AKT (Ser473) Western Blotting in T-ALL Cell Lines
This cell-based assay assesses the ability of the compounds to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation of a key downstream effector, AKT.
a. Materials:
-
T-ALL cell lines (e.g., Jurkat, MOLT-4).
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
CAL-130 enantiomer and racemate stock solutions in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and blotting apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
b. Method:
-
Seed T-ALL cells in 6-well plates and allow them to grow to the desired density.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with a serial dilution of the CAL-130 enantiomer or racemate for a specified time (e.g., 2 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT for normalization.
-
Quantify the band intensities using densitometry software and calculate the ratio of p-AKT to total AKT.
-
Plot the normalized p-AKT levels against the compound concentration to determine the EC50 value.
Conclusion
The available data strongly indicate that the biological activity of CAL-130 as a potent PI3Kδ/γ inhibitor resides in a single enantiomer. Researchers using CAL-130 should be aware of whether they are working with the active enantiomer or the racemate, as this will significantly impact the interpretation of experimental results. For studies requiring maximal potency and specificity, the use of the purified active enantiomer is recommended. The provided experimental protocols offer a robust framework for independently verifying and further exploring the differential activities of CAL-130 stereoisomers.
A Comparative Analysis of CAL-130 Racemate and Other PI3K Delta Inhibitors for Researchers
In the landscape of targeted cancer therapy, phosphoinositide 3-kinase (PI3K) delta inhibitors have emerged as a critical class of drugs, particularly for B-cell malignancies. This guide provides a detailed comparison of CAL-130 racemate with other prominent PI3K delta inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Introduction to PI3K Delta Inhibition
The PI3K signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development, activation, and survival.[1][2] Dysregulation of the PI3Kδ pathway is a hallmark of many B-cell malignancies, making it an attractive therapeutic target.[3][4] PI3Kδ inhibitors interfere with this pathway, leading to the inhibition of tumor cell growth and induction of apoptosis.[5][6]
Comparative Analysis of PI3K Delta Inhibitors
This comparison focuses on CAL-130 and its racemate against other well-characterized PI3K delta inhibitors: Idelalisib (CAL-101), Zandelisib (ME-401), and Parsaclisib (INCB050465). While specific data for this compound is limited, it is understood to be the racemic mixture of the active CAL-130 compound and is expected to exhibit activity primarily through its PI3Kδ inhibitory function.[7][8][9] CAL-130 itself is a potent dual inhibitor of PI3Kδ and PI3Kγ.[5]
Table 1: In Vitro Potency (IC50) of PI3K Delta Inhibitors
| Compound | PI3Kδ (nM) | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | Selectivity for δ vs α, β, γ |
| CAL-130 | 1.3[5] | 115[5] | 56[5] | 6.1[5] | ~88x vs α, ~43x vs β |
| Idelalisib (CAL-101) | 2.5 | 820 | 560 | 210 | High |
| Zandelisib (ME-401) | 3.5[10] | >1000 | >1000 | >1000 | High |
| Parsaclisib (INCB050465) | 1.0[11] | >20,000 | >20,000 | >20,000 | ~20,000x[11] |
Note: Lower IC50 values indicate higher potency. Selectivity is a crucial factor in minimizing off-target effects.
Table 2: Preclinical and Clinical Overview
| Compound | Mechanism of Action | Key Preclinical Findings | Clinical Status |
| CAL-130 | Dual PI3Kδ and PI3Kγ inhibitor.[5] | Effective in extending survival in mouse models of T-cell acute lymphoblastic leukemia (T-ALL).[12] | Preclinical[13] |
| Idelalisib (CAL-101) | Selective PI3Kδ inhibitor.[5][6] | Induces apoptosis in malignant B-cells and inhibits signaling pathways crucial for their survival and trafficking.[5][14] | Approved for certain B-cell malignancies.[6][15] |
| Zandelisib (ME-401) | Selective PI3Kδ inhibitor.[9][10] | Demonstrates inhibitory effects on the growth of primary B-cell malignancies.[16] | Under clinical development for B-cell malignancies.[17][18] |
| Parsaclisib (INCB050465) | Potent and highly selective PI3Kδ inhibitor.[11] | Inhibits proliferation of various B-cell malignancy cell lines and shows anti-tumor activity in mouse models.[7] | Under clinical investigation for B-cell malignancies.[19] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.
Caption: PI3K Delta Signaling Pathway in B-Cells.
References
- 1. mdpi.com [mdpi.com]
- 2. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. buhlmannlabs.ch [buhlmannlabs.ch]
- 4. Our discovery of PI3Kdelta | Faculty of Medical Sciences [ucl.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | PI3K 抑制剂 | MCE [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Effective Targeting of Multiple B-Cell Maturation Antigen–Expressing Hematological Malignances by Anti-B-Cell Maturation Antigen Chimeric Antigen Receptor T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. The PI3K Pathway in B Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Frontiers | PI3K Signaling in B Cell and T Cell Biology [frontiersin.org]
A Comparative Analysis of CAL-130 Racemate and Idelalisib in B-cell Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two phosphoinositide 3-kinase (PI3K) inhibitors, CAL-130 racemate and Idelalisib, focusing on their performance in B-cell cancer models. The information presented herein is compiled from preclinical data to assist researchers in understanding the nuances of these targeted therapies.
Introduction
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. Its dysregulation is a hallmark of many malignancies, particularly B-cell cancers where the p110δ isoform of PI3K is often hyperactivated. Both CAL-130 and Idelalisib target this pathway, but with distinct selectivity profiles that may influence their therapeutic efficacy and potential applications. Idelalisib (formerly CAL-101 or GS-1101) is a potent and selective inhibitor of the PI3Kδ isoform, approved for the treatment of certain B-cell malignancies.[1][2] CAL-130 is a dual inhibitor of the p110δ and p110γ isoforms of PI3K. This guide will delve into their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used to generate these findings.
Mechanism of Action
Idelalisib and CAL-130, while both targeting the PI3K pathway, exhibit different isoform selectivities.
Idelalisib is a highly selective inhibitor of the PI3Kδ isoform.[1][2] By specifically targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, Idelalisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This disruption of the PI3K/AKT/mTOR signaling cascade leads to the inhibition of malignant B-cell proliferation and the induction of apoptosis.[3]
CAL-130 is a dual inhibitor, targeting both the p110δ and p110γ isoforms of PI3K. The dual inhibition of both delta and gamma isoforms may offer a different therapeutic profile, as PI3Kγ is also involved in immune cell signaling and trafficking.
Comparative In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of CAL-130 and Idelalisib against the Class I PI3K isoforms, providing a direct comparison of their potency and selectivity.
| PI3K Isoform | CAL-130 IC50 (nM) | Idelalisib IC50 (nM) |
| p110α | 115 | 8,600 |
| p110β | 56 | 4,000 |
| p110γ | 6.1 | 2,100 |
| p110δ | 1.3 | 19 |
Data sourced from MedChemExpress and other preclinical studies.[4]
Signaling Pathway Inhibition
Both CAL-130 and Idelalisib function by inhibiting the PI3K signaling pathway, a critical cascade for B-cell survival and proliferation. The diagram below illustrates the canonical PI3K/AKT/mTOR pathway and highlights the points of inhibition for these compounds.
Experimental Data in B-cell Cancer Models
While extensive data exists for Idelalisib in B-cell malignancies, preclinical data for CAL-130 in this specific context is limited, with most studies focusing on T-cell acute lymphoblastic leukemia (T-ALL). This section presents available data for both compounds.
Cell Viability and Apoptosis
Idelalisib has been shown to induce a dose-dependent decrease in the viability of various B-cell lymphoma cell lines and primary tumor cells.[5] This is often accompanied by the induction of caspase-dependent apoptosis.[5]
Inhibition of AKT Phosphorylation
A key pharmacodynamic marker of PI3K inhibition is the reduction of phosphorylated AKT (p-AKT).
Idelalisib treatment has been demonstrated to effectively reduce the levels of p-AKT (at both Ser473 and Thr308) in B-cell lymphoma and leukemia cells, confirming its on-target activity.[6][7]
This compound: While studies in T-ALL have shown that CAL-130 inhibits AKT phosphorylation, specific data in B-cell cancer models is needed for a direct comparison.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of PI3K inhibitors in B-cell cancer models.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in B-cell lymphoma cell lines.
-
Cell Seeding: Plate B-cell lymphoma cells in 96-well plates at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound or Idelalisib) or vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Detection: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Apoptosis Assay (e.g., Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in B-cell cancer cells following treatment with the inhibitor.
-
Cell Treatment: Treat B-cell cancer cells with the inhibitor at various concentrations for a defined period.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot for AKT Phosphorylation
Objective: To assess the inhibition of the PI3K signaling pathway by measuring the phosphorylation status of AKT.
-
Cell Lysis: Treat B-cell cancer cells with the inhibitor for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated AKT (p-AKT Ser473/Thr308) and total AKT.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of p-AKT to total AKT.
Conclusion
Idelalisib is a well-characterized, potent, and highly selective inhibitor of PI3Kδ with demonstrated efficacy in B-cell malignancies. Its mechanism of action and effects on key signaling pathways have been extensively documented. This compound presents an alternative profile as a dual PI3Kδ/γ inhibitor. While its potency against PI3Kδ is higher than that of Idelalisib, its dual specificity may lead to a different spectrum of biological activities and potential off-target effects.
A significant gap remains in the understanding of CAL-130's activity specifically within B-cell cancer models. Further preclinical studies are warranted to directly compare the efficacy of this compound and Idelalisib in relevant B-cell lymphoma and leukemia cell lines and in vivo models. Such studies will be crucial for determining the potential therapeutic advantages of dual PI3Kδ/γ inhibition over selective PI3Kδ inhibition in this context. Researchers are encouraged to utilize the experimental protocols outlined in this guide to generate comparable datasets that will facilitate a more comprehensive evaluation of these two promising PI3K inhibitors.
References
- 1. Idelalisib therapy of indolent B-cell malignancies: chronic lymphocytic leukemia and small lymphocytic or follicular lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Transcriptional Modulation by Idelalisib Synergizes with Bendamustine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of CAL-130 Racemate and Copanlisib in PI3K-Targeted Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the preclinical phosphatidylinositol 3-kinase (PI3K) inhibitor CAL-130 racemate and the clinically evaluated pan-PI3K inhibitor Copanlisib (B1663552). This analysis is based on available in vitro and in vivo efficacy data, mechanisms of action, and experimental methodologies.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide focuses on two PI3K inhibitors: this compound, a preclinical dual inhibitor of PI3Kγ and PI3Kδ, and Copanlisib, a pan-class I PI3K inhibitor with predominant activity against PI3Kα and PI3Kδ isoforms, which has undergone extensive clinical evaluation.
Mechanism of Action
Both this compound and Copanlisib exert their effects by inhibiting members of the class I PI3K family, albeit with different isoform specificities. This differential inhibition influences their biological activities and potential therapeutic applications.
This compound is identified as a dual inhibitor of the p110γ and p110δ isoforms of PI3K.[1] The racemate form is specifically described as a PI3Kδ inhibitor.[1][2] This suggests that one or both enantiomers in the racemic mixture are responsible for the observed activity, with a potential for selective inhibition of the delta isoform.
Copanlisib is a pan-class I PI3K inhibitor with potent activity against all four isoforms (α, β, γ, and δ), but with predominant inhibitory activity against the PI3Kα and PI3Kδ isoforms.[3][4] This broader spectrum of inhibition may offer advantages in cancers driven by multiple PI3K isoforms.
The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits and activates downstream proteins, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of diverse cellular functions including cell survival, proliferation, and growth.
In Vitro Efficacy: Kinase Inhibitory Activity
The potency of CAL-130 and Copanlisib against the different PI3K isoforms has been determined in in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their inhibitory activity.
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| CAL-130 | 115 | 56 | 6.1 | 1.3 |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 |
Table 1: In Vitro Kinase Inhibitory Activity (IC50) of CAL-130 and Copanlisib against PI3K Isoforms. Data for CAL-130 from MedchemExpress, citing Subramaniam et al., 2012. Data for Copanlisib from various sources including Liu et al., 2013.[4][5]
Preclinical In Vivo Efficacy
CAL-130 in T-cell Acute Lymphoblastic Leukemia (T-ALL)
Preclinical evaluation of CAL-130 in a T-ALL xenograft model demonstrated its in vivo activity. Treatment of mice with established T-ALL with CAL-130 resulted in a significant reduction in total thymocyte numbers.
| Animal Model | Treatment | Outcome |
| Lck/Ptenfl/fl mice with T-ALL | CAL-130 (10 mg/kg, oral, every 8 hours for 7 days) | 18-fold reduction in total thymocyte number compared to controls. |
Table 2: In Vivo Efficacy of CAL-130 in a T-ALL Xenograft Model. Data from Subramaniam et al., 2012.
Copanlisib in Lymphoma Models
Copanlisib has demonstrated significant antitumor activity in various preclinical models of lymphoma. In vitro studies have shown dose-dependent inhibition of cell proliferation in a panel of lymphoma cell lines.[4]
| Cell Line | Histology | IC50 (nM) |
| Median (all cell lines) | - | 22 |
| Median (MCL) | Mantle Cell Lymphoma | 22 |
| Median (MZL) | Marginal Zone Lymphoma | 36 |
| MEC1 | Chronic Lymphocytic Leukemia | 23 |
Table 3: In Vitro Antiproliferative Activity of Copanlisib in Lymphoma Cell Lines. Data from Gaudio et al., 2016.[6]
In vivo studies using xenograft models of lymphoma have further confirmed the efficacy of Copanlisib. For instance, in a marginal zone lymphoma (MZL) xenograft model, the combination of Copanlisib with venetoclax (B612062) showed a significant survival benefit compared to single-agent treatment.[4]
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against PI3K isoforms using a luminescence-based kinase assay that measures the amount of ADP produced.
-
Reagent Preparation : Prepare solutions of the PI3K enzyme, lipid substrate (e.g., PIP2), test inhibitor at various concentrations, and ATP.[7][8]
-
Enzyme-Inhibitor Pre-incubation : Add the PI3K enzyme and the test inhibitor to the wells of a microplate and incubate to allow for binding.[7]
-
Kinase Reaction Initiation : Add a mixture of the lipid substrate and ATP to initiate the kinase reaction.[7]
-
Incubation : Incubate the reaction mixture for a defined period to allow for the enzymatic conversion of PIP2 to PIP3.
-
Reaction Termination and ATP Depletion : Stop the reaction and remove any remaining ATP.[7]
-
Signal Detection : Add a detection reagent that converts the generated ADP to ATP, which then produces a luminescent signal via a luciferase reaction.[9]
-
Data Analysis : Measure the luminescence, which is proportional to the kinase activity. Calculate the percent inhibition at each inhibitor concentration to determine the IC50 value.[7]
Cellular Proliferation Assay (General Protocol)
This protocol outlines a common method to assess the effect of a compound on cancer cell proliferation.
-
Cell Seeding : Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the test inhibitor.
-
Incubation : Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement : Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis : Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).
Tumor Xenograft Study (General Protocol)
This protocol describes a general procedure for evaluating the in vivo efficacy of an anticancer agent in a mouse xenograft model.
-
Cell Implantation : Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[10]
-
Tumor Growth : Allow the tumors to grow to a palpable size.[10]
-
Treatment Administration : Once tumors reach a specified volume, randomly assign mice to treatment groups (vehicle control, test compound). Administer the treatment according to the specified dose and schedule (e.g., oral gavage, intravenous injection).[4]
-
Tumor Measurement : Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).
Summary and Conclusion
This comparative guide highlights the key differences and similarities between this compound and Copanlisib.
-
Target Specificity : this compound is a dual PI3Kγ/δ inhibitor, with its racemic form noted as a PI3Kδ inhibitor. In contrast, Copanlisib is a pan-class I inhibitor with predominant activity against PI3Kα and PI3Kδ. This broader activity of Copanlisib may be advantageous in tumors where multiple PI3K isoforms are activated.
-
Efficacy Data : Copanlisib has a substantial body of preclinical and clinical data demonstrating its efficacy in various hematological malignancies, particularly follicular lymphoma.[3][11] The data for CAL-130 is currently limited to a single preclinical study in a T-ALL model.
-
Development Stage : Copanlisib is a clinically evaluated drug, whereas this compound remains in the preclinical stage of development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PI3K 抑制剂 | MCE [medchemexpress.cn]
- 3. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copanlisib synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pan Class-I PI3K Inhibitor Copanlisib Has Preclinical Activity in Mantle Cell Lymphoma, Marginal Zone Lymphoma and Chronic Lymphocytic Leukemia As Single Agent and in Combination with Other Targeted and Conventional Agents [folia.unifr.ch]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.de [promega.de]
- 10. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase II study of copanlisib, a PI3K inhibitor, in relapsed or refractory, indolent or aggressive lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Effects of CAL-130 Racemate: A Comparative Guide with siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CAL-130 Racemate, a potent PI3Kδ inhibitor, with siRNA-mediated gene silencing for validating on-target effects. The data presented herein is collated from multiple studies to offer an objective analysis of both methodologies, empowering researchers to make informed decisions for their drug discovery and development workflows.
Introduction to this compound and Target Validation
This compound is the racemic mixture of CAL-130, a selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Dysregulation of this pathway is a hallmark of many cancers, making PI3Kδ a compelling therapeutic target, particularly in hematological malignancies.[6]
Target validation is a crucial step in drug development to ensure that a compound's therapeutic effects are mediated through its intended molecular target. Small interfering RNA (siRNA) is a powerful tool for target validation, as it can specifically silence the expression of a target gene, thereby mimicking the effect of a highly specific inhibitor.[7][8][9] By comparing the phenotypic outcomes of treatment with a small molecule inhibitor like this compound to those of target gene knockdown by siRNA, researchers can gain confidence in the on-target activity of the compound.[10][11]
Comparative Performance: this compound vs. PIK3CD siRNA
This section presents a summary of experimental data comparing the effects of a PI3Kδ inhibitor (idelalisib, a close analog of CAL-130) and siRNA targeting PIK3CD (the gene encoding the p110δ catalytic subunit of PI3K) in colorectal cancer cell lines.
Table 1: Inhibition of PI3Kδ Signaling
| Parameter | PI3Kδ Inhibitor (Idelalisib) | PIK3CD siRNA | Reference |
| Target Expression (PIK3CD Protein) | No significant change | Significant reduction | [3] |
| Downstream Signaling (p-AKT) | Significant reduction | Significant reduction | [2][3][12] |
Table 2: Phenotypic Effects in Cancer Cells
| Parameter | PI3Kδ Inhibitor (Idelalisib) | PIK3CD siRNA | Reference |
| Cell Viability | Significant reduction | Significant reduction | [3][8][13] |
| Colony Formation | Significant reduction | Significant reduction | [3] |
| Cell Migration | Significant reduction | Significant reduction | [3] |
| Cell Invasion | Significant reduction | Significant reduction | [3] |
| Apoptosis | Induction of apoptosis | Induction of apoptosis | [5][13][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
siRNA-Mediated Knockdown of PIK3CD
Objective: To specifically silence the expression of the PIK3CD gene in a target cell line.
Materials:
-
PIK3CD-specific siRNA duplexes
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Target cells (e.g., HCT-116 colorectal cancer cells)
-
6-well tissue culture plates
-
RNase-free water and consumables
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute the PIK3CD siRNA and non-targeting control siRNA to a final concentration of 20 µM with RNase-free water.
-
Transfection Complex Formation:
-
For each well, dilute 5 µL of the 20 µM siRNA stock in 245 µL of Opti-MEM™ medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 245 µL of Opti-MEM™ medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume 500 µL) and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding with downstream analyses.
Western Blotting for PIK3CD and p-AKT
Objective: To assess the protein levels of PIK3CD and the phosphorylation status of AKT (a downstream effector of PI3K) following treatment with this compound or PIK3CD siRNA.[7][15][16][17][18][19]
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PIK3CD, anti-p-AKT (Ser473), anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Cell Viability Assay (MTT Assay)
Objective: To measure the effect of this compound or PIK3CD siRNA on cell proliferation and viability.[11][20][21]
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with PIK3CD/control siRNA as described above.
-
MTT Addition: After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated or control siRNA-transfected cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis following treatment with this compound or PIK3CD siRNA.[6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI to the cells and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.
Visualizing the Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for validating the on-target effects of this compound and the PI3K/AKT/mTOR signaling pathway it inhibits.
References
- 1. benchchem.com [benchchem.com]
- 2. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic racemates of abyssinone I and II induces apoptosis through mitochondrial pathway in human cervix carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Successful Delivery of Small Non-Coding RNA Molecules into Human iPSC-Derived Lung Spheroids in 3D Culture Environment | MDPI [mdpi.com]
- 10. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α‐Tocopherol Long‐Chain Metabolite α‐T‐13′‐COOH Exhibits Biphasic Effects on Cell Viability, Induces ROS‐Dependent DNA Damage, and Modulates Redox Status in Murine RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Pyruvate kinase M2-specific siRNA induces apoptosis and tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted RNA interference of PI3K pathway components sensitizes colon cancer cells to TNF-related apoptosis-inducing ligand (TRAIL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxic Effects of Alcoholic Extract of Dorema Glabrum Seed on Cancerous Cells Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Versican protects cells from oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxic effect of ethanol extract of microalga, Chaetoceros calcitrans, and its mechanisms in inducing apoptosis in human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for CAL-130 Racemate Studies
In the landscape of targeted cancer therapy, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway represent a significant area of research. CAL-130, a potent and selective dual inhibitor of PI3K delta (PI3Kδ) and PI3K gamma (PI3Kγ) isoforms, has shown promise in preclinical models, particularly for hematological malignancies.[1] As with any therapeutic candidate, rigorous and well-controlled experiments are paramount to validating its mechanism of action, efficacy, and specificity. This guide provides a comparative framework for designing and interpreting control experiments for studies involving the CAL-130 racemate.
This document is intended for researchers, scientists, and drug development professionals. It outlines key in vitro and in vivo experiments, provides detailed protocols, and compares CAL-130 to other relevant PI3K inhibitors, ensuring a robust evaluation of its therapeutic potential.
Understanding the PI3K Signaling Pathway and CAL-130's Mechanism
The PI3K pathway is a critical intracellular signaling cascade that regulates essential cellular functions, including proliferation, survival, and metabolism.[2] Its aberrant activation is a common driver in many cancers. Class I PI3Ks are the most implicated in oncology. Upon activation by upstream receptors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates downstream effectors like AKT, leading to pro-survival signaling.[2]
CAL-130 exerts its effect by competitively binding to the ATP-binding pocket of the p110δ and p110γ catalytic subunits, thereby blocking the production of PIP3 and inhibiting downstream signaling.[1][2]
Comparative Data: CAL-130 vs. Alternative PI3K Inhibitors
A crucial aspect of evaluating CAL-130 is benchmarking its performance against other PI3K inhibitors with varying isoform specificities. The choice of a comparator agent should be guided by the experimental question, whether it's to assess the role of a specific isoform or to compare against a broader inhibitor.
Table 1: Isoform Selectivity and Performance of Various PI3K Inhibitors
| Compound | Target Isoform(s) | IC50 (nM) | Key Characteristics & Common Adverse Events |
| CAL-130 | PI3Kδ, PI3Kγ | δ: 1.3, γ: 6.1 (α: 115, β: 56)[1] | Dual inhibitor, highly selective for δ/γ isoforms. Primarily studied in hematological malignancies. |
| Idelalisib (CAL-101) | PI3Kδ | δ: 2.5 | First FDA-approved PI3Kδ inhibitor. Associated with rash, pruritus, and potential for hepatotoxicity.[3] |
| IPI-549 | PI3Kγ | γ: ~1.0 | Highly selective PI3Kγ inhibitor, often used to dissect the role of the γ isoform in the tumor microenvironment.[4] |
| Alpelisib (BYL-719) | PI3Kα | α: 5.0 | Approved for PIK3CA-mutant breast cancer.[5] Common side effect is hyperglycemia due to on-target inhibition of the insulin (B600854) signaling pathway.[6] |
| Buparlisib (BKM120) | Pan-PI3K (Class I) | α: 52, β: 166, δ: 116, γ: 262 | Pan-inhibitor with broad activity. Development has been challenged by significant toxicities, including hyperglycemia, rash, and mood disorders.[6] |
Key Control Experiments and Protocols
In Vitro Kinase Assay: Determining Potency and Selectivity
Objective: To directly measure the inhibitory effect of CAL-130 on the enzymatic activity of purified PI3K isoforms.
Experimental Protocol:
-
Reagents: Recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ), lipid substrate (e.g., PIP2), radiolabeled [γ-³²P]ATP, and a serial dilution of CAL-130.
-
Reaction: Incubate the PI3K enzyme with varying concentrations of CAL-130 (or control compounds) in a reaction buffer.
-
Initiation: Start the kinase reaction by adding the lipid substrate and [γ-³²P]ATP.[2]
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 20-30 minutes) at room temperature.
-
Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Detection: Separate the phosphorylated product (³²P-PIP3) from the unreacted [γ-³²P]ATP using thin-layer chromatography (TLC) or a bead-based assay. Quantify the radioactive signal to determine enzyme activity.
-
Analysis: Plot enzyme activity against inhibitor concentration to calculate IC50 values.
Essential Controls:
-
Vehicle Control: The solvent used to dissolve CAL-130 (typically DMSO) at the highest concentration used in the experiment.
-
No-Enzyme Control: To measure background signal.
-
Positive Control Inhibitor: A well-characterized PI3K inhibitor (e.g., Wortmannin) to validate assay performance.[7]
-
Alternative Isoform-Specific Inhibitors: To confirm the selectivity profile (e.g., CAL-101 for δ, Alpelisib for α).
Cellular Assays: Assessing Biological Effects
Objective: To determine the effect of CAL-130 on cell viability, proliferation, and downstream signaling in relevant cancer cell lines.
A. Cell Viability/Proliferation Assay Protocol:
-
Cell Seeding: Plate cancer cells (e.g., T-ALL cell lines for CAL-130) in 96-well plates and allow them to adhere overnight if applicable.[2]
-
Treatment: Treat cells with a serial dilution of this compound and appropriate controls.
-
Incubation: Incubate for a period sufficient to observe effects on proliferation (e.g., 72 hours).[2]
-
Readout: Assess cell viability using a metabolic assay like MTS or an ATP-quantifying assay like CellTiter-Glo.[2]
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control to determine GI50 (concentration for 50% growth inhibition).
B. Western Blot Protocol for Pathway Inhibition:
-
Treatment: Treat cells with CAL-130 for a shorter duration (e.g., 2-4 hours) to observe acute effects on signaling.
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[2]
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[2]
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT Ser473), total AKT, and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye for visualization.
Essential Controls for Cellular Assays:
-
Vehicle Control (DMSO): Establishes the baseline for cell viability and signaling.
-
Untreated Control: Ensures the vehicle itself has no effect.
-
Positive Control: A known cytotoxic agent or a different PI3K inhibitor to confirm cell line sensitivity and assay validity.
-
Loading Control (Western Blot): Ensures equal protein loading across lanes.
Racemate vs. Enantiomer Activity Comparison
Objective: A critical control for any racemate study is to understand if the biological activity is driven by one or both enantiomers. A racemate is a 1:1 mixture of two mirror-image molecules (enantiomers) which can have different biological activities.[8][9]
Experimental Protocol:
-
If the individual enantiomers of CAL-130 are available, perform the in vitro kinase and cell viability assays described above, comparing the activity of the racemate to each individual enantiomer at equivalent concentrations.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy and safety of CAL-130 in a living organism.
Experimental Protocol (T-ALL Xenograft Model Example):
-
Model System: Use immunodeficient mice (e.g., NSG mice).
-
Tumor Implantation: Inject human T-cell acute lymphoblastic leukemia (T-ALL) cells to establish the disease.[1]
-
Treatment Initiation: Once the disease is established (e.g., WBC count >45,000/μL), randomize mice into treatment and control groups.[1]
-
Dosing: Administer CAL-130 orally at a predetermined dose and schedule (e.g., 10 mg/kg every 8 hours for 7 days).[1]
-
Monitoring: Monitor animal health, body weight, and tumor burden (via blood counts or imaging).
-
Endpoint: The primary endpoint is typically overall survival.
Essential Controls for In Vivo Studies:
-
Vehicle Control Group: This is the most critical control group. Animals receive the same formulation (vehicle) used to deliver CAL-130, on the same schedule. This controls for any effects of the vehicle or the stress of the administration procedure.
-
Standard-of-Care Group: If a standard therapy exists for the modeled disease, including a group treated with that agent provides a benchmark for CAL-130's efficacy.
Table 2: Example In Vivo Efficacy Data for CAL-130 in a T-ALL Model
| Treatment Group | Dosing Regimen | Median Survival | Outcome |
| Vehicle Control | Oral, every 8h for 7 days | 7.5 days[1] | Rapid disease progression |
| CAL-130 | 10 mg/kg, oral, every 8h for 7 days | 45 days[1] | Significant extension of survival |
By implementing these rigorous controls and comparative experiments, researchers can confidently delineate the specific biological and therapeutic effects of the this compound, paving the way for its potential clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Risk of cutaneous adverse events in cancer patients treated with phosphatidylinositol‐3‐kinase inhibitors: A systematic review and meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PI3K Activation, Inhibition, & Medical Implications - Proteopedia, life in 3D [proteopedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Unveiling the Selectivity of CAL-130 Racemate: A Comparative Analysis Against PI3K Isoforms
For researchers, scientists, and drug development professionals, understanding the precise inhibitory profile of a compound is paramount. This guide provides an objective comparison of the cross-reactivity of CAL-130 racemate with the four Class I phosphoinositide 3-kinase (PI3K) isoforms: α, β, γ, and δ. The data presented is supported by established experimental protocols to facilitate informed decisions in research and development.
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in human cancers, making it a key target for therapeutic intervention.[1][3] The Class I PI3K family consists of four isoforms (α, β, γ, and δ) with distinct tissue distribution and physiological functions.[1][3] While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are found predominantly in hematopoietic cells.[1] This differential expression provides an opportunity for the development of isoform-selective inhibitors to maximize therapeutic efficacy while minimizing off-target effects.
CAL-130 has been identified as a potent inhibitor of the p110δ and p110γ isoforms of PI3K.[4] This guide delves into the quantitative specifics of its inhibitory activity against all four Class I isoforms and compares its performance with other well-characterized PI3K inhibitors.
Comparative Selectivity of PI3K Inhibitors
The inhibitory potency of CAL-130 and other representative PI3K inhibitors against the four Class I PI3K isoforms is typically determined by measuring their half-maximal inhibitory concentration (IC50) in biochemical assays. A lower IC50 value indicates greater potency.
| Inhibitor | Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| CAL-130 | Dual δ/γ selective | 115[4] | 56[4] | 6.1[4] | 1.3[4] |
| Idelalisib (CAL-101) | δ selective | 8600[5] | 4000[5] | 2100[5] | 19[5] |
| Duvelisib | Dual δ/γ selective | - | - | - | - |
| Pictilisib (GDC-0941) | Pan-PI3K | 3[6] | 33[6] | 75[6] | 3[6] |
| Buparlisib (BKM120) | Pan-PI3K | 52[6] | 166[6] | 262[6] | 116[6] |
Note: IC50 values can vary depending on the specific assay conditions.
As the data indicates, CAL-130 demonstrates potent inhibition of PI3Kδ and PI3Kγ, with significantly higher IC50 values for the α and β isoforms, highlighting its dual selective nature. In contrast, Idelalisib shows strong selectivity for the δ isoform. Pan-PI3K inhibitors like Pictilisib and Buparlisib exhibit broader activity across all four isoforms.
Experimental Protocols
The determination of a PI3K inhibitor's selectivity profile relies on robust and standardized in vitro kinase assays. A widely accepted method is the luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
In Vitro PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the PI3K enzyme, lipid substrate, ATP, and the test inhibitor are incubated together. The amount of ADP produced is then quantified in a second step where the remaining ATP is depleted and the ADP is converted to ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., CAL-130) in DMSO. Perform serial dilutions in kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Reconstitute purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ) in a suitable kinase dilution buffer.
-
Prepare the lipid substrate solution, typically phosphatidylinositol-4,5-bisphosphate (PIP2), in the kinase assay buffer.
-
Prepare the ATP solution in the kinase assay buffer. The concentration of ATP should be close to the Km for each enzyme to ensure accurate IC50 determination.[7]
-
-
Kinase Reaction:
-
Add the serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the diluted PI3K enzyme solution to each well.
-
Initiate the kinase reaction by adding the mixture of ATP and PIP2 substrate to each well.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
ADP Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the PI3K Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedure, the following diagrams are provided.
Caption: Simplified PI3K/AKT signaling pathway and the point of intervention for CAL-130.
Caption: Workflow for an in vitro biochemical kinase assay to determine inhibitor potency.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. PI3K (p110α[E545K]/p85α) Protocol [promega.sg]
- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 7. ADP-Glo™ Kinase Assay [promega.ca]
Phenotypic differences between CAL-130 Racemate and its enantiomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a racemic compound and its individual enantiomers is critical for optimizing therapeutic efficacy and safety. This guide provides a comprehensive comparison of the phosphoinositide 3-kinase (PI3K) inhibitor CAL-130 in its racemic form versus its distinct enantiomers, synthesizing available data to illuminate their differential phenotypic effects.
CAL-130 is a potent and selective dual inhibitor of the p110δ and p110γ isoforms of PI3K, enzymes that play a crucial role in immune cell signaling and are implicated in various hematological malignancies and inflammatory diseases. While often studied as a single agent, the existence of a chiral center in its molecular structure means that CAL-130 can exist as a racemic mixture—an equal-parts combination of two non-superimposable mirror-image molecules, or enantiomers: (R)-CAL-130 and (S)-CAL-130. Emerging, though currently limited, research suggests that these enantiomers may not be created equal in their biological activity.
Phenotypic Differences: A Data-Driven Comparison
At present, publicly available, peer-reviewed studies directly comparing the phenotypic effects of the CAL-130 racemate with its purified (R)- and (S)-enantiomers are scarce. The majority of published research has focused on the activity of the racemate. However, based on the well-established principles of stereochemistry in pharmacology, it is highly probable that the two enantiomers of CAL-130 exhibit distinct pharmacological and pharmacokinetic profiles.
It is a common observation in drug development that one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to off-target effects and toxicity. To provide a framework for future research and to highlight the importance of such investigations, this guide presents a hypothetical comparison based on typical findings in the field of chiral drugs.
Table 1: Hypothetical Comparative Activity of this compound and Enantiomers
| Parameter | This compound | (R)-CAL-130 (Hypothetical Eutomer) | (S)-CAL-130 (Hypothetical Distomer) |
| PI3Kδ Inhibition (IC50) | Lower Potency | Higher Potency | Significantly Lower Potency |
| PI3Kγ Inhibition (IC50) | Moderate Potency | Moderate-High Potency | Low Potency |
| Selectivity (p110δ/γ vs α/β) | High | Very High | Moderate |
| Cellular Potency (e.g., in T-ALL cell lines) | Effective | More Potent | Less Potent |
| In Vivo Efficacy (e.g., tumor growth inhibition) | Demonstrated | Potentially Superior | Minimal Effect |
| Off-Target Kinase Inhibition | Low | Lowest | Potentially Higher |
| Metabolic Stability | Moderate | Potentially Higher | Potentially Lower |
Note: The data presented in this table is illustrative and intended to highlight potential differences. Specific quantitative values are pending dedicated experimental investigation.
Experimental Protocols for Enantiomeric Comparison
To rigorously assess the phenotypic differences between the this compound and its enantiomers, a series of well-defined experimental protocols are required.
Chiral Separation of CAL-130 Enantiomers
Objective: To isolate the (R)- and (S)-enantiomers of CAL-130 from the racemic mixture.
Methodology:
-
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): A solution of racemic CAL-130 is injected into an HPLC system equipped with a column containing a chiral selector (e.g., polysaccharide-based CSPs like Chiralpak® or Chiralcel®).
-
Mobile Phase Optimization: A suitable mobile phase (e.g., a mixture of hexane (B92381) and isopropanol (B130326) for normal phase, or acetonitrile (B52724) and water for reversed phase) is used to achieve baseline separation of the two enantiomers.
-
Fraction Collection and Analysis: The eluent corresponding to each separated peak is collected. The enantiomeric purity of the collected fractions is then confirmed using analytical chiral HPLC and polarimetry.
In Vitro Kinase Inhibition Assays
Objective: To determine the inhibitory potency (IC50) of the racemate and each enantiomer against the target PI3K isoforms (p110δ and p110γ) and to assess selectivity against other isoforms (p110α and p110β).
Methodology:
-
Biochemical Kinase Assay: Recombinant human PI3K isoforms are incubated with the test compounds (racemate, (R)-enantiomer, (S)-enantiomer) at various concentrations.
-
ATP and Substrate: The kinase reaction is initiated by the addition of ATP and a lipid substrate (e.g., PIP2).
-
Detection of Product: The amount of product (PIP3) formed is quantified using methods such as ADP-Glo™ Kinase Assay, HTRF®, or ELISA.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation and Apoptosis Assays
Objective: To evaluate the effect of the racemate and each enantiomer on the viability and induction of apoptosis in relevant cancer cell lines (e.g., T-cell acute lymphoblastic leukemia - T-ALL).
Methodology:
-
Cell Culture: T-ALL cell lines (e.g., Jurkat, MOLT-4) are cultured under standard conditions.
-
Treatment: Cells are treated with increasing concentrations of the test compounds for a defined period (e.g., 72 hours).
-
Proliferation Assay: Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo®.
-
Apoptosis Assay: The induction of apoptosis is measured by flow cytometry using Annexin V and propidium (B1200493) iodide staining.
Visualizing the Rationale: Pathways and Workflows
To better understand the context and importance of these comparisons, the following diagrams illustrate the relevant biological pathway and experimental workflows.
Conclusion and Future Directions
While the current body of literature on the specific phenotypic differences between the this compound and its enantiomers is limited, the fundamental principles of pharmacology strongly suggest that such differences exist. The development of a single, more potent, and potentially safer enantiomer could offer significant advantages in the clinical setting. This guide underscores the critical need for further research in this area, including the enantioselective synthesis or chiral separation of CAL-130, followed by a thorough comparative evaluation of the biological activities of the racemate and its individual stereoisomers. Such studies will be instrumental in unlocking the full therapeutic potential of this promising PI3K inhibitor.
CAL-130 Racemate: A Comparative Analysis of Its Kinase Selectivity Profile
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profile of CAL-130 racemate, with a focus on its primary targets within the phosphoinositide 3-kinase (PI3K) family. The information is supported by available experimental data and methodologies.
CAL-130 is a potent inhibitor of the class I PI3K isoforms delta (δ) and gamma (γ).[1] The racemate, this compound, therefore, also functions as a PI3Kδ inhibitor.[2] Understanding the selectivity of such inhibitors is crucial for predicting their efficacy and potential off-target effects in therapeutic applications.
Comparative Selectivity of CAL-130 Against PI3K Isoforms
The inhibitory activity of CAL-130 has been characterized against the four class I PI3K isoforms (α, β, γ, and δ). The half-maximal inhibitory concentrations (IC50) demonstrate a preferential inhibition of the p110δ and p110γ catalytic subunits.[1]
Below is a comparison of the IC50 values of CAL-130 with other notable PI3K inhibitors. This data highlights the distinct selectivity profiles within this class of inhibitors.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Selectivity |
| CAL-130 | 115 | 56 | 6.1 | 1.3 | δ/γ selective |
| Alpelisib (BYL719) | 5 | 1156 | 250 | 290 | α selective[3] |
| Idelalisib (CAL-101) | 8600 | 4000 | 89 | 2.5 | δ selective[3] |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 3 | Pan-Class I |
Note: Data for CAL-130 is for the pure enantiomer, of which the racemate is comprised.
While comprehensive data on the selectivity of this compound against a broad kinase panel is not widely published, it has been reported that CAL-130 does not inhibit other signaling pathways such as p38 MAPK or the insulin (B600854) receptor tyrosine kinase, suggesting a degree of specificity for the PI3K family.[1]
PI3K/AKT/mTOR Signaling Pathway
CAL-130 exerts its effects by inhibiting PI3K, a critical node in the PI3K/AKT/mTOR signaling pathway. This pathway is integral to regulating cell cycle, proliferation, survival, and growth.[4] Activation of receptor tyrosine kinases (RTKs) by growth factors initiates the pathway, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5][6] PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT. Activated AKT, in turn, modulates a variety of cellular processes, including the activation of mTOR.[4][6]
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is achieved through standardized in vitro assays. Below is a generalized protocol representative of the methods used for such evaluations.
Kinase Selectivity Profiling (General Protocol)
This protocol outlines a common workflow for assessing the inhibitory activity of a compound against a panel of kinases.
-
Compound Preparation: The test compound, such as this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to be used for determining dose-response curves.
-
Kinase Reaction Setup:
-
Individual kinase reactions are set up in a multi-well plate format (e.g., 96- or 384-well).
-
Each well contains the specific kinase, its corresponding substrate (a peptide or protein), and ATP.
-
The reaction buffer is optimized for each kinase to ensure optimal activity.
-
-
Inhibitor Addition: The diluted test compound is added to the reaction wells. Control wells containing only the solvent (e.g., DMSO) are included to determine the baseline kinase activity (100% activity).
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase to phosphorylate its substrate.
-
Reaction Termination and Detection: The reaction is stopped, and the extent of substrate phosphorylation is measured. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP (e.g., [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employing antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to the solvent control.
-
For dose-response experiments, the percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a sigmoidal curve.
-
Caption: A generalized experimental workflow for kinase selectivity profiling.
References
Statistical analysis of comparative data for PI3K inhibitors
A Comparative Guide to Phosphoinositide 3-Kinase (PI3K) Inhibitors for Researchers
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is one of the most frequent events in human cancers, making it a prime target for therapeutic intervention.[2][3] This has led to the development of several small-molecule PI3K inhibitors, which can be broadly categorized into pan-PI3K inhibitors (targeting all Class I isoforms), isoform-selective inhibitors, and dual PI3K/mTOR inhibitors.[4][5]
This guide provides a comparative analysis of various PI3K inhibitors, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their work.
Data Presentation: Comparative Analysis of PI3K Inhibitors
The following tables summarize the selectivity profiles and clinical status of representative PI3K inhibitors.
Table 1: Selectivity Profile of Representative PI3K Inhibitors (Biochemical IC50, nM)
The half-maximal inhibitory concentration (IC50) indicates the potency of an inhibitor. A lower IC50 value signifies higher potency.[6] The data below, compiled from various studies, illustrates the diverse selectivity profiles of different inhibitors against the four Class I PI3K isoforms (α, β, δ, γ).
| Inhibitor | Type | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| Buparlisib (BKM120) | Pan-Class I | 52 | 166 | 116 | 262 |
| GDC-0941 (Pictilisib) | Pan-Class I | 3 | 33 | 3 | 14 |
| Alpelisib (BYL719) | Isoform-selective (α) | 5 | 1156 | 250 | 290 |
| Idelalisib (CAL-101) | Isoform-selective (δ) | 8600 | 4000 | 2.5 | 89 |
| Duvelisib (Copiktra) | Isoform-selective (δ, γ) | - | - | - | - |
| TGX-221 | Isoform-selective (β) | >5000 | 5 | >1000 | 125 |
| IC-87114 | Isoform-selective (δ) | >100,000 | 75,000 | 500 | 29,000 |
Data compiled from multiple sources. Actual values may vary depending on assay conditions.[6][7]
Table 2: FDA-Approved PI3K Inhibitors and Clinical Status
Several PI3K inhibitors have received FDA approval for the treatment of various cancers, particularly hematologic malignancies and certain solid tumors.[8] However, the FDA has also highlighted concerns about the toxicity of this class of drugs, emphasizing the need for randomized clinical trials to properly assess the benefit-risk balance.[9]
| Inhibitor | Type | Approved Indications | Key Clinical Insights |
| Alpelisib (Piqray) | α-selective | HR+/HER2- advanced or metastatic breast cancer with a PIK3CA mutation.[4] | Approved for use in combination with fulvestrant.[4] |
| Idelalisib (Zydelig) | δ-selective | Relapsed chronic lymphocytic leukemia (CLL), relapsed follicular lymphoma (FL), and relapsed small lymphocytic lymphoma (SLL).[4] | One of the first PI3K inhibitors approved.[9] |
| Duvelisib (Copiktra) | δ and γ-selective | Relapsed or refractory CLL/SLL after at least two prior therapies; relapsed or refractory FL after at least two prior systemic therapies.[4][10] | An oral inhibitor of both PI3K-delta and PI3K-gamma.[10] |
| Copanlisib (Aliqopa) | Pan-Class I | Relapsed FL in adult patients who have received at least two prior systemic therapies.[8] | Administered intravenously. |
| Umbralisib (Ukoniq) | δ-selective & CK1ε inhibitor | Relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[8] | Voluntarily withdrawn from the market for these indications due to safety concerns.[9] |
Mandatory Visualizations
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade that regulates cell growth, proliferation, and survival. Activation of Receptor Tyrosine Kinases (RTKs) by growth factors stimulates PI3K, which then phosphorylates PIP2 to generate PIP3.[11] PIP3 acts as a second messenger, recruiting and activating downstream proteins like AKT, which in turn activates mTOR and other effectors. PI3K inhibitors block this critical phosphorylation step.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.
General Experimental Workflow for PI3K Inhibitor Evaluation
The evaluation of a novel PI3K inhibitor typically follows a multi-step process, starting with biochemical assays to determine potency and selectivity, followed by cell-based assays to assess on-target effects in a biological context, and culminating in in vivo models to evaluate efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting PI3K in cancer treatment: A comprehensive review with insights from clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiercepharma.com [fiercepharma.com]
- 10. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of CAL-130 Racemate: A Procedural Guide
For immediate release:
In the dynamic landscape of pharmaceutical research, the safe handling and disposal of potent small molecule inhibitors are paramount. This guide provides essential safety and logistical information for the proper disposal of CAL-130 Racemate, a dual PI3Kδ/γ inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on best practices for the disposal of potent pharmacological compounds and should be executed in strict adherence to institutional and local environmental health and safety (EHS) regulations.
Researchers, scientists, and drug development professionals must treat this compound as a potentially hazardous substance. The following step-by-step guidance is designed to mitigate risks and ensure a safe laboratory environment.
Core Principles of this compound Disposal
Due to its nature as a biologically active compound, all waste materials contaminated with this compound must be managed as hazardous chemical waste. Under no circumstances should this material be disposed of in regular trash or down the drain.
Quantitative Data Summary for Disposal Planning
For clarity and rapid reference, the following table outlines the critical parameters for the disposal of CAL-taring this compound.
| Waste Stream Category | Container Type | Labeling Requirements |
| Solid Waste | Sealed, leak-proof, and chemically compatible container (e.g., labeled plastic bag or drum) | "Hazardous Waste", "this compound", "Solid Waste" |
| Liquid Waste (Aqueous) | Sealed, leak-proof, and chemically compatible container (e.g., labeled carboy) | "Hazardous Waste", "this compound", "Aqueous Waste" |
| Liquid Waste (Organic Solvent) | Sealed, leak-proof, and chemically compatible container (e.g., labeled solvent bottle) | "Hazardous Waste", "this compound", "Organic Waste" |
| Sharps Waste | Puncture-resistant sharps container | "Hazardous Waste", "Sharps", "Contaminated with this compound" |
Experimental Protocol for the Disposal of this compound
This protocol details the methodology for the safe segregation and packaging of this compound waste for disposal.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves (nitrile or equivalent).
-
Designated hazardous waste containers (as specified in the table above).
-
Hazardous waste labels.
-
Secondary containment trays.
Procedure:
-
Personal Protective Equipment (PPE): Before handling any waste materials, ensure that all personnel are wearing the appropriate PPE.
-
Waste Segregation:
-
Solid Waste: Collect all non-sharp solid materials that have come into contact with this compound. This includes, but is not limited to:
-
Contaminated gloves, bench paper, and weigh boats.
-
Used pipette tips and microfuge tubes.
-
Empty stock vials (triple-rinsed with a suitable solvent, with the rinsate collected as liquid waste). Place these materials into a designated solid hazardous waste container.
-
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container. Do not mix incompatible waste streams. If different solvents are used, use separate, clearly labeled containers.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be placed in a designated sharps container.
-
-
Container Management:
-
Ensure all waste containers are in good condition and have secure, tight-fitting lids.
-
Clearly label each container with "Hazardous Waste," the full chemical name "this compound," and the type of waste (solid, liquid, or sharps).
-
Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory. Utilize secondary containment to prevent spills.
-
-
Final Disposal:
-
Once a waste container is full, or in accordance with institutional timelines, arrange for its pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Visualizing the Disposal Workflow
To further clarify the procedural logic for the disposal of this compound, the following diagrams illustrate the key decision points and pathways.
Caption: Workflow for this compound Waste Segregation and Disposal.
This comprehensive approach to the disposal of this compound is designed to ensure the safety of laboratory personnel and to maintain environmental compliance. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Personal protective equipment for handling CAL-130 Racemate
For Researchers, Scientists, and Drug Development Professionals
I. Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling CAL-130 Racemate. The following table summarizes the recommended equipment for various tasks.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Not required in a biological safety cabinet |
| Animal Handling (if applicable) | Safety glasses with side shields or face shield | Nitrile or neoprene gloves | Laboratory coat or disposable gown | Recommended if aerosolization is possible |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile or neoprene gloves | Laboratory coat and disposable apron | Air-purifying respirator with appropriate cartridges if spill is large or in a poorly ventilated area |
II. Experimental Protocols: Safe Handling Procedures
The following procedural steps are designed to minimize exposure and ensure a safe working environment when handling this compound.
A. Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood, to prevent contamination of the general laboratory space.
-
Weighing:
-
Tare a clean, sealable container on an analytical balance.
-
Carefully transfer the desired amount of this compound to the container using a clean spatula. Avoid creating dust.
-
Seal the container before removing it from the balance.
-
Clean the balance and surrounding area with a damp cloth or towelette to remove any residual powder. Dispose of the cleaning materials as chemical waste.
-
-
Solution Preparation:
-
In the chemical fume hood, add the desired solvent to the container with the pre-weighed this compound.
-
Seal the container and mix by vortexing or sonicating until the compound is fully dissolved.
-
B. General Handling:
-
Avoid Direct Contact: Never handle this compound with bare hands. Always wear the appropriate gloves.
-
Minimize Aerosol Generation: When working with solutions, avoid vigorous shaking or other actions that could generate aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Unused this compound and any grossly contaminated items (e.g., weighing paper, spatulas) should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed waste container. Do not pour down the drain.
-
The waste container should be labeled with the full chemical name and approximate concentration.
-
-
Contaminated Materials:
-
Gloves, disposable lab coats, and other lightly contaminated materials should be placed in a designated hazardous waste bag.
-
-
Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
IV. Workflow and Logical Relationships
The following diagrams illustrate the recommended workflow for safely handling this compound and the logical relationship of safety precautions.
Caption: Workflow for handling this compound from preparation to disposal.
Caption: Key safety components for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
